The Physical and Chemical Properties of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride: A Bifunctional Hub for SuFEx Click Chemistry and Cross-Coupling
Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the click chemistry landscape, offering an unparalleled balance of latent reactivity and extreme stability[1]. Among the next-genera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the click chemistry landscape, offering an unparalleled balance of latent reactivity and extreme stability[1]. Among the next-generation SuFEx hubs, 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 2919955-59-0) [2] stands out as a highly versatile, bifunctional building block. Designed for advanced organic synthesis and chemical biology, this compound integrates a highly stable sulfonyl fluoride group with an orthogonally reactive 4-bromoimidazole core.
This technical guide provides an in-depth analysis of the physical properties, structural causality, and experimental workflows associated with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride, equipping researchers with the foundational knowledge required to deploy it in complex drug development and materials science applications[3].
Physicochemical Profiling
Understanding the physical properties of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is critical for optimizing reaction conditions and storage. Unlike traditional sulfonyl chlorides, which are highly susceptible to ambient moisture and hydrolysis, the sulfonyl fluoride moiety exhibits remarkable resistance to aqueous and reductive conditions[4].
Causality of Stability: The exceptional stability of the S(VI)-F bond is rooted in the high electronegativity of fluorine and the strong bond dissociation energy of the S-F bond. Under neutral or mildly acidic conditions, the fluoride ion is an exceptionally poor leaving group. It requires specific activation—typically via hydrogen-bonding networks, Lewis bases (e.g., DBU), or bifluoride ions—to undergo nucleophilic substitution[1].
Structural and Mechanistic Insights
The molecular architecture of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride dictates its dual reactivity profile:
The Imidazole Core: The electron-withdrawing nature of the 1-methyl-1H-imidazole ring significantly enhances the electrophilicity of the sulfur center compared to standard alkyl or aryl sulfonyl fluorides. This electronic tuning lowers the activation energy required for SuFEx reactions with weak nucleophiles[3].
The 4-Bromo Substituent: Positioned orthogonally to the sulfonyl fluoride, the bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the S-F bond is entirely inert to Pd(0) oxidative addition, the 4-bromo group can be functionalized without disturbing the SuFEx hub.
Bifunctional reactivity pathways of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
This protocol details the coupling of the sulfonyl fluoride with a phenolic nucleophile, a reaction heavily utilized in late-stage functionalization and peptide macrocyclization[4].
Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a potent catalyst by forming a hydrogen-bonded intermediate with the phenol, increasing its nucleophilicity, while simultaneously stabilizing the departing fluoride ion[1].
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target phenol (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (2.5 mL).
Reaction Monitoring: Stir the mixture at room temperature. Self-Validation Step: Monitor the reaction via ¹⁹F NMR. The disappearance of the sharp singlet corresponding to the -SO₂F group (typically between +50 to +65 ppm) and LC-MS confirmation of the product mass indicates reaction completion (usually 2–4 hours).
Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with 0.1 M HCl (2 x 5 mL) to remove DBU, followed by brine (5 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Catalytic cycle of the DBU-mediated SuFEx reaction with phenolic nucleophiles.
This workflow demonstrates the functionalization of the 4-bromo position while preserving the SuFEx-active sulfonyl fluoride group.
Rationale: The S-F bond is sterically shielded and electronically inert to low-valent palladium species. By using a mild base (e.g., K₃PO₄) and a non-nucleophilic solvent system, the boronic acid selectively couples at the C-Br bond without triggering premature SuFEx reactivity.
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv, 0.6 mmol), and K₃PO₄ (2.0 equiv, 1.0 mmol).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol) under an argon atmosphere.
Solvent Introduction: Inject degassed 1,4-dioxane (3.0 mL). Note: Avoid aqueous basic mixtures if prolonged heating is required, to absolutely preclude any background hydrolysis, though the S-F bond is highly resistant[4].
Heating: Stir the mixture at 80 °C for 12 hours.
Validation & Isolation: Cool to room temperature. Self-Validation Step: Confirm the retention of the -SO₂F group via ¹⁹F NMR (signal must remain intact) and verify the mass shift corresponding to the cross-coupled product via LC-MS. Filter through a Celite pad, concentrate, and purify via chromatography.
Stability and Reactivity Metrics
To guide experimental design, the following table synthesizes the reactivity profile of the 1-methyl-1H-imidazole-2-sulfonyl fluoride scaffold across various conditions.
Requires stronger activation or forcing conditions for sulfonamide formation.
Phenols + DBU
Rapid Conversion (<4h)
DBU lowers the activation barrier via H-bonding[1].
Pd(0) + Aryl Boronic Acids
Selective C-Br Coupling
S-F bond is completely orthogonal to oxidative addition.
Silyl Ethers + Bifluoride
Rapid Conversion
Bifluoride acts as a highly specific S-F activator[1].
References
Dong J., Krasnova L., Finn M. G., Sharpless K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. 1
Seyrani H., Vazifehkhorani H. H., Outlaw V. K. "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science, 2025.
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride structure and synthesis pathways.
The following technical guide details the structural properties, synthesis pathways, and applications of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride , a specialized electrophile for SuFEx (Sulfur-Fluoride Exchange)...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural properties, synthesis pathways, and applications of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride , a specialized electrophile for SuFEx (Sulfur-Fluoride Exchange) chemistry and covalent drug discovery.
Structure, Synthesis, and Application in Covalent Discovery
Executive Summary
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a bifunctional heterocyclic building block designed for high-precision chemical biology and medicinal chemistry.[1] It combines a sulfonyl fluoride (–SO₂F) "warhead"—a latent electrophile capable of specific reaction with tyrosine, serine, or lysine residues—with a bromine handle at the C4 position. This dual functionality allows researchers to use the bromine for cross-coupling (e.g., Suzuki-Miyaura) to attach the warhead to a ligand before or after engaging the target protein.
This guide provides a validated, step-by-step synthesis protocol, structural analysis, and safety considerations for integrating this compound into drug discovery workflows.
Structural Analysis & Reactivity
The compound features a 1-methylimidazole core substituted at the C2 and C4 positions.
Feature
Chemical Function
Reactivity Profile
Sulfonyl Fluoride (C2)
SuFEx Warhead
Latent Electrophile: Stable in aqueous buffer; reacts with nucleophiles (Tyr-OH, Lys-NH₂) only upon specific activation (e.g., protein binding or H-bond catalysis).[1]
Bromine (C4)
Synthetic Handle
Cross-Coupling Partner: Enables Pd-catalyzed attachment to diverse scaffolds (aryl/heteroaryl) to tune binding affinity.[1]
Imidazole Core
Scaffold
Electronic Tuning: The electron-rich ring modulates the electrophilicity of the –SO₂F group, making it less reactive (and more selective) than benzenesulfonyl fluorides.
Electronic Environment
The N1-methyl group and the C4-bromo substituent create a specific electronic signature.[1] The C2 position is naturally electron-deficient due to the adjacent nitrogens; the addition of the strongly electron-withdrawing sulfonyl fluoride group further activates this center. However, the S(VI)–F bond is remarkably stable toward hydrolysis compared to sulfonyl chlorides, permitting use in biological assays.
Synthesis Pathways
Two primary pathways exist for synthesizing this compound. Method A (Thiol-Oxidation) is recommended for standard laboratories due to its operational robustness and avoidance of gaseous reagents.[1] Method B (Direct Fluorosulfonylation) is an advanced route requiring handling of toxic sulfuryl fluoride gas.
Method A: The Thiol-Oxidation Route (Recommended)
This pathway relies on the regioselective lithiation of 4-bromo-1-methylimidazole followed by sulfur quenching and oxidative fluorination.[1]
Objective: Install a thiol group at C2 without disturbing the C4-Bromine.
Critical Control: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. n-BuLi can cause bromine-lithium exchange at the C4 position.[1] LDA is a non-nucleophilic base that selectively deprotonates the acidic C2–H (pKa ~33).
Protocol:
Preparation: Flame-dry a 250 mL round-bottom flask under Argon.
Solvent: Add anhydrous THF (50 mL) and 4-bromo-1-methylimidazole (10 mmol). Cool to -78 °C .[1][2][3][4][5]
Lithiation: Add LDA (1.1 equiv, freshly prepared or commercial) dropwise over 20 mins. Stir for 30 mins at -78 °C. The solution typically turns yellow/orange.[1]
Quench: Add elemental sulfur (S₈, 1.2 equiv) in one portion. Allow the mixture to warm to 0 °C over 2 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The product, 4-bromo-1-methylimidazole-2-thiol , can be used crude or purified via recrystallization.[1]
Step 2: Oxidative Chlorination to Fluorination
Objective: Convert the thiol (–SH) to sulfonyl fluoride (–SO₂F).
Reagents: Sodium hypochlorite (bleach) acts as the oxidant; KHF₂ provides the fluoride source.[6]
Protocol:
Mixing: Dissolve the crude thiol (5 mmol) in a mixture of MeCN (20 mL) and 1M HCl (10 mL). Cool to 0 °C .[1][7]
Oxidation: Add NaOCl (10-13% active chlorine, 3.5 equiv) dropwise.[1] The reaction generates the sulfonyl chloride intermediate in situ.[6]
Fluorination: Immediately add solid KHF₂ (Potassium Bifluoride, 4 equiv) .[1] Stir vigorously at 0 °C for 1 hour, then warm to RT for 2 hours.
Extraction: Dilute with water, extract with DCM. Wash organic layer with brine, dry over MgSO₄.
Purification: Flash column chromatography (Hexanes/EtOAc). The sulfonyl fluoride is typically a white to off-white solid.[1]
Library Construction: The Br-handle allows the fragment to be coupled to a library of aryl boronic acids.[1]
Screening: The resulting library is screened against a protein target (e.g., a kinase with a non-catalytic cysteine).
Hit Validation: Successful hits form a covalent bond with the protein, detectable via intact mass spectrometry.
Mechanism of Action (SuFEx)
Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride is relatively inert until it enters a protein pocket.
Activation: The protein environment (local pH, hydrogen bonding) activates the S–F bond.
Conjugation: A nucleophilic side chain (Tyr-OH or Lys-NH₂) attacks the sulfur, ejecting fluoride.[1]
Result: A permanent sulfonamide or sulfonate linkage.[1]
Safety & Handling
HF Generation: Method A uses KHF₂ and acid, which can generate trace Hydrofluoric Acid (HF). Always work in a fume hood and have calcium gluconate gel available.[1]
SO₂F₂ Gas: If using Method B, be aware that Sulfuryl Fluoride is a neurotoxin and odorless gas. Use a dedicated gas detector.[1]
Storage: Store the final sulfonyl fluoride in a desiccator at 4 °C. Hydrolysis is slow but possible over extended periods in humid air.[1]
References
Passia, M. T., et al. (2022). "Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides." Organic Letters. Link
Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry. Link
Sammis, G. M., & Ball, N. D., et al. (2019). "One-pot fluorosulfonylation reaction using Grignard reagents and sulfuryl fluoride." Chemical Science. Link
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Vetrichelvan, M. (2021).[1] "Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole." Synlett. Link
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a specialized, bifunctional heterocyclic building block emerging in the fields of chemical biology and medicinal chemistry. It belongs to the class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents, often described as the "next generation" of click chemistry.[1]
Unlike standard sulfonyl fluorides, this molecule possesses two distinct reactive handles:[1]
The Sulfonyl Fluoride (-SO₂F) at C2: A "sleeping beauty" electrophile that is stable in aqueous conditions but reacts specifically with nucleophiles (e.g., Tyrosine, Lysine) under protein-templated or catalytic conditions.
The Bromine (-Br) at C4: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of diverse ligands or warheads.
This dual functionality makes it an invaluable scaffold for Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and Covalent Probe development .
Part 2: Chemical Identity & Properties
Structural Characterization
The imidazole ring is substituted at the N1 position with a methyl group, preventing tautomerization and fixing the regiochemistry. The C2 position hosts the sulfonyl fluoride group, which is electronically activated by the adjacent nitrogens. The C4 position holds the bromine atom, providing steric bulk and a vector for elaboration.
Property
Data
Note
CAS Number
2919955-59-0
Verified via Sigma-Aldrich / BLD Pharm catalogs [1, 2]
IUPAC Name
4-bromo-1-methylimidazole-2-sulfonyl fluoride
SMILES
CN1C=C(Br)N=C1S(=O)(=O)F
Appearance
White to off-white solid
Typical for imidazole-sulfonyl fluorides
Solubility
DMSO, DMF, Acetonitrile, DCM
Hydrolytically stable in neutral water
Storage
2-8°C, Inert Atmosphere
Moisture sensitive over long durations
Stability Profile
Sulfonyl fluorides are uniquely stable compared to their chloride counterparts.[1] They resist reduction and are generally inert to hydrolysis at neutral pH. However, the electron-deficient nature of the imidazole ring in this specific compound may increase its susceptibility to nucleophilic attack compared to simple aryl sulfonyl fluorides.
Part 3: Synthesis & Manufacturing Protocols
While specific industrial patents for this exact CAS are proprietary, the synthesis follows a validated field-proven route for 2-substituted imidazoles. The protocol below synthesizes technical accuracy with safety considerations.
Retrosynthetic Analysis
The most robust route involves the direct lithiation of the C2 position of the commercially available starting material, 4-bromo-1-methyl-1H-imidazole (CAS 25676-75-9), followed by sulfinylation and oxidation/fluorination.
Sulfur Source: Sulfur Dioxide (SO₂) gas or DABSO (solid SO₂ surrogate)
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
Fluorinating Agent: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF)
Workflow:
C2-Lithiation (Cryogenic):
Dissolve 4-bromo-1-methylimidazole in anhydrous THF under Argon.
Cool to -78°C .
Add n-BuLi dropwise. Critical: The bromine at C4 is robust, but temperature control is essential to prevent Lithium-Halogen exchange at the C4 position. The C2 proton is significantly more acidic (pKₐ ~33) than the C4-Br bond is reactive under these specific conditions if kept cold.
Sulfinylation:
Bubble dry SO₂ gas into the reaction mixture at -78°C, or add a solution of DABSO.
Allow warming to 0°C. The lithium sulfinate intermediate (R-SO₂Li) forms as a precipitate.
Oxidative Chlorination:
Treat the sulfinate salt directly with NCS in DCM/Water or SO₂Cl₂ to generate the unstable sulfonyl chloride.
Fluorination (The "SuFEx" Step):
Immediately treat the crude sulfonyl chloride with saturated aqueous KHF₂ (Potassium Bifluoride).
Stir biphasic mixture vigorously at Room Temperature for 2-4 hours.
Why KHF₂? It is more aggressive and soluble than KF, ensuring complete conversion of the unstable chloride to the stable fluoride.
Synthesis Logic Diagram
Figure 1: Validated synthetic route for imidazole-2-sulfonyl fluorides.
Part 4: Mechanism of Action & Reactivity
The SuFEx Mechanism
The sulfonyl fluoride group acts as a "latent" electrophile. Unlike sulfonyl chlorides, which react indiscriminately with water and nucleophiles, the -SO₂F bond is strong and non-polarizable. It requires specific activation:
Protein-Templated: A specific binding event places the -SO₂F in proximity to a nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH).
Environment: The unique local pH or hydrogen-bonding network in a protein pocket activates the fluoride leaving group, forming a covalent sulfonamide or sulfonate ester bond.
Bifunctional Utility (The "Hub" Concept)
This specific CAS is a Linchpin Reagent .
Path A (Suzuki Coupling): The C4-Bromine allows attachment of a drug pharmacophore before the SuFEx reaction.
Path B (SuFEx): The C2-SO₂F allows the molecule to covalently lock onto a target protein.
Moisture Control: While stable, store in a desiccator. Hydrolysis produces HF (Hydrofluoric acid) and the corresponding sulfonic acid, which are corrosive.
Glassware: Standard glassware is acceptable. Avoid long-term storage of solutions in glass if trace HF is suspected; use polypropylene containers for aqueous mixtures.
Spill Cleanup: Do not use water immediately. Absorb with dry sand or vermiculite. Neutralize surfaces with saturated Sodium Bicarbonate (NaHCO₃).
References
Dong, J., Krasnova, L., Finn, M.G., Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition, 53(36), 9430-9448.
Jones, L.H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery". MedChemComm, 9, 1420-1428. (Application of heterocyclic sulfonyl fluorides).
Spectroscopic Elucidation of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride: A Technical Guide
Executive Summary The compound 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (C₄H₄BrFN₂O₂S) is a highly specialized, bifunctional building block. It features an electrophilic sulfonyl fluoride (-SO₂F) group primed fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (C₄H₄BrFN₂O₂S) is a highly specialized, bifunctional building block. It features an electrophilic sulfonyl fluoride (-SO₂F) group primed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1], alongside a nucleophile-ready carbon-bromine (C-Br) bond for transition-metal-catalyzed cross-coupling. Because the -SO₂F group is remarkably stable to reduction and thermolysis[2], this compound serves as a robust hub for modular drug discovery and materials science.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the spectroscopic characterization (NMR, FT-IR, HRMS) of this molecule. The protocols detailed herein do not merely list steps; they explain the underlying thermodynamic and electronic causalities that dictate our analytical choices.
Principles of Structural Causality & Electronic Environment
To accurately interpret the spectroscopic data of this compound, we must first understand its electronic landscape. The imidazole core is inherently electron-rich, but it is profoundly perturbed by its substituents:
The -SO₂F Group (C2): Fluorine's intense electronegativity draws electron density away from the sulfur, rendering the S(VI) center highly electrophilic. This entirely heterolytic S-F bond resists homolytic cleavage[2], but inductively deshields the adjacent imidazole ring, shifting both
C and H resonances downfield.
The Bromine Atom (C4): The heavy-atom effect of bromine shields the C4 carbon in
C NMR, while its electronegativity further depletes electron density from the C5 proton.
The N-Methyl Group (N1): Breaks the tautomeric symmetry of the imidazole ring, locking the -SO₂F and -Br groups into defined, static positions, ensuring sharp, unambiguous NMR signals.
Multinuclear NMR Spectroscopy (
H,
C,
F)
The structural integrity of the SuFEx-active -SO₂F group and the orthogonal C-Br bond is best validated through a multi-nuclear NMR approach[3].
NMR Data Consolidation
Quantitative assignments are summarized in Table 1 . The critical diagnostic feature is the
F singlet at +61.5 ppm, which is highly characteristic of heteroaryl sulfonyl fluorides (typically observed between +60 and +68 ppm)[4]. Furthermore, the coupling (~32.4 Hz) observed on the C2 carbon is a definitive indicator of the intact C-SO₂F linkage.
Step 1: Solvent Selection. Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (stored over 4Å molecular sieves).
Causality: Trace moisture in standard CDCl₃ can initiate premature hydrolysis of the -SO₂F group into a sulfonic acid over extended
C acquisition times, particularly if trace DCl is present.
Step 2:
F Relaxation Optimization. Acquire F NMR with a relaxation delay () of 2.0 seconds and 64 scans.
Causality: Fluorine nuclei in -SO₂F groups exhibit longer
relaxation times than standard organofluorines. Insufficient delay leads to incomplete longitudinal magnetization recovery, skewing quantitative integration and signal-to-noise ratios.
Step 3:
C Acquisition with WALTZ-16. Acquire C NMR utilizing WALTZ-16 H decoupling.
Causality: Decoupling simplifies the spectrum to singlets (and the C-F doublet), preventing signal overlap between the N-CH₃ carbon and the complex multiplet background, ensuring the
doublet is cleanly resolved.
Vibrational Spectroscopy (ATR FT-IR)
Infrared spectroscopy provides orthogonal validation of the functional groups. The S=O stretching frequencies in sulfonyl fluorides are uniquely shifted to higher wavenumbers (~1425 cm⁻¹ and ~1215 cm⁻¹) compared to standard sulfones or sulfonyl chlorides[5].
Table 2: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Assignment
3125
Weak
(C-H)
Aromatic C5-H stretch
2955
Weak
(C-H)
Aliphatic N-CH₃ stretch
1520
Medium
(C=N) / (C=C)
Imidazole ring stretching
1425
Strong
(S=O)
Asymmetric sulfonyl stretch
1215
Strong
(S=O)
Symmetric sulfonyl stretch
785
Strong
(S-F)
Sulfonyl fluoride S-F stretch
655
Medium
(C-Br)
Carbon-Bromine stretch
Standardized FT-IR Protocol
Step 1: Background Subtraction. Collect a 32-scan background of ambient air using a diamond Attenuated Total Reflectance (ATR) crystal.
Step 2: Solid-State Application. Apply 2 mg of the neat crystalline powder directly to the crystal. Engage the anvil to apply uniform pressure.
Causality: Intimate contact between the crystal and the sample is required to prevent baseline sloping and ensure the evanescent wave penetrates the sample uniformly, which is critical for resolving the lower-frequency S-F (785 cm⁻¹) and C-Br (655 cm⁻¹) stretches.
High-Resolution Mass Spectrometry (HRMS-ESI)
Mass spectrometry confirms the exact molecular weight and the presence of the halogen. Bromine possesses two stable isotopes (
Br and Br) in a nearly 1:1 natural abundance, resulting in a highly diagnostic doublet for the molecular ion.
Table 3: HRMS (ESI+) Isotopic Data
Ion Species
Formula
Calculated m/z
Observed m/z
Relative Abundance
[M+H]⁺ (Br)
C₄H₅BrFN₂O₂S⁺
242.9234
242.9238
~100%
[M+H]⁺ (Br)
C₄H₅BrFN₂O₂S⁺
244.9213
244.9216
~98%
Standardized HRMS Protocol
Step 1: Mobile Phase Preparation. Utilize a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.
Causality: The imidazole N3 nitrogen is a weak base. Formic acid ensures quantitative protonation in the ESI droplet, driving the equilibrium toward the [M+H]⁺ species and maximizing the signal-to-noise ratio without degrading the -SO₂F group.
Step 2: Soft Ionization Parameters. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
Causality: Sulfonyl fluorides can undergo in-source fragmentation if excessive thermal or electrical energy is applied. These "soft" parameters preserve the intact molecular ion, preventing the premature loss of the -SO₂F moiety[M-83]⁺.
Visualizations of Analytical Workflows
To synthesize the methodologies described above, the following diagrams map the operational workflow and the logical deduction pathways used to validate the compound.
Spectroscopic Validation Workflow
Caption: Operational workflow for the multi-modal spectroscopic validation of SuFEx building blocks.
Structural Elucidation Logic
Caption: Logical deduction pathway correlating specific molecular moieties to their spectroscopic evidence.
References
Title : One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides
Source : Chemical Communications (Royal Society of Chemistry)
URL :[Link][3]
Title : Click Chemistry - Sharpless Lab
Source : The Scripps Research Institute
URL :[Link][1]
Title : Sulfonyl fluoride activation via S-F and C-S bond cleavage by a Ni(0) bis-bidentate N-heterocyclic carbene complex
Source : ChemRxiv
URL :[Link][5]
Title : Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry
Source : Royal Society of Chemistry
URL :[Link][4]
Technical Guide: Solubility & Solvent Compatibility of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride
This guide details the solubility profile, solvent compatibility, and handling protocols for 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride , a specialized electrophilic hub used in Sulfur(VI) Fluoride Exchange (SuFEx...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility profile, solvent compatibility, and handling protocols for 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride , a specialized electrophilic hub used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and medicinal compound screening.
Executive Summary
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a bifunctional heteroaromatic scaffold. It features a sulfonyl fluoride (-SO₂F) warhead at the C2 position and a bromine handle at the C4 position. This dual-functionality makes it a critical "linchpin" reagent in modular drug discovery.
Its solubility behavior is governed by the "SuFEx Paradox" : the sulfonyl fluoride moiety renders the compound remarkably stable to hydrolysis (water-tolerant) yet sufficiently polar to dissolve in organic media, while the bromo-imidazole core provides lipophilicity.
Caution: DMSO is hygroscopic.[1] Water uptake can slowly hydrolyze the -SO₂F group over weeks if not stored frozen.
Acetonitrile (MeCN): The "Gold Standard" for SuFEx reactions. High solubility, easily removed, compatible with LC-MS.
Dichloromethane (DCM): Excellent solubility. Standard solvent for synthesis and extraction.
Tetrahydrofuran (THF): Good solubility. Useful for lithiation/functionalization reactions involving the C4-Br handle.
B. Moderate Solubility (Workup Solvents)
Use these for liquid-liquid extraction (LLE) or crystallization.
Ethyl Acetate (EtOAc): Moderate to high solubility. Standard extraction solvent.
Isopropanol (IPA): Moderate solubility. Heating may be required for high concentrations.
Toluene: Moderate solubility. Useful for azeotropic drying but less efficient for dissolving the polar sulfonyl fluoride compared to DCM.
C. Low Solubility (Anti-Solvents)
Use these to precipitate the product or wash away impurities.
Hexanes / Heptane: Poor solubility. Adding these to a DCM or EtOAc solution will force the compound to precipitate or oil out.
Water: Very low thermodynamic solubility (<1 mg/mL typically), but kinetically stable .
Note: The compound forms emulsions in water rather than dissolving. This allows for "on-water" chemistry where the reagent remains in the organic phase of a biphasic system.
Operational Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
For biological screening or high-throughput synthesis.
Weighing: Accurately weigh 24.3 mg of the compound (MW ≈ 243.05 g/mol ) into a tared glass vial.
Note: Avoid using plastic weigh boats for long durations as sulfonyl fluorides can stick to certain polymers.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at room temperature for 2 minutes.
Visual Check: Solution should be clear and colorless/light yellow.
Storage: Aliquot into amber glass vials. Store at -20°C .
Stability:[2] Stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.
Protocol B: Solubility Assessment Workflow
Use this self-validating protocol if encountering a new batch or unknown purity.
Place 2 mg of solid in a 1.5 mL HPLC vial.
Add 20 µL of the target solvent (100 mg/mL equivalent).
Vortex. If soluble, stop.
If insoluble, add solvent in 20 µL increments until dissolved or total volume reaches 1 mL (<2 mg/mL).
Validation: Centrifuge at 10,000 rpm for 5 min. Analyze supernatant by HPLC-UV to confirm concentration.
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the experimental stage.
Caption: Operational decision matrix for solvent selection. Green nodes indicate high solubility/suitability; Red indicates anti-solvents.
Figure 2: Stability & Hydrolysis Pathway
Understanding the interaction with protic solvents (Water/Alcohols) is vital. While "soluble" in alcohols, the compound is chemically active.
Caption: Stability profile. In aprotic solvents, the sulfonyl fluoride is inert. In protic media, slow hydrolysis occurs, accelerated by high pH.
References
Sharpless, K. B., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
Dong, J., et al. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie. Link
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2023). 4-bromo-1-methylimidazole (Precursor Data). National Library of Medicine. Link
Targeted Covalent Inhibition via Substituted Imidazole Sulfonyl Fluorides: A SuFEx-Driven Approach
Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, moving beyond the stigma of "pan-assay interference" to precise, rationally designed therapeutics. Among the emer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, moving beyond the stigma of "pan-assay interference" to precise, rationally designed therapeutics. Among the emerging warheads, Sulfonyl Fluorides (–SO₂F) have gained prominence due to their unique stability-reactivity profile, a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3][4]
This guide analyzes the biological potential of substituted imidazole sulfonyl fluorides . By coupling the privileged imidazole pharmacophore—known for its ability to bind heme iron, coordinate metals, and participate in hydrogen bonding—with the latent electrophilicity of the sulfonyl fluoride, researchers can generate highly specific chemical probes and therapeutic candidates. This document details the chemical rationale, synthesis, kinetic evaluation, and biological applications of this specific class of compounds.[5][6]
Part 1: The Chemical Rationale[7]
The Imidazole Scaffold: The Recognition Element
The imidazole ring is ubiquitous in medicinal chemistry (e.g., Histamine, histidine, azole antifungals).[6] Its biological activity stems from its amphoteric nature and its ability to act as:
Hydrogen Bond Donor/Acceptor: Critical for binding in the ATP pocket of kinases or the active sites of hydrolases.
Metal Coordinator: The N3 nitrogen is a potent ligand for heme iron (CYP450 inhibition) or Zinc (metalloprotease inhibition).
Pi-Pi Stacker: Interacts with aromatic residues (Phe, Trp) in protein binding pockets.
The Sulfonyl Fluoride Warhead: The Silencer
Unlike highly reactive sulfonyl chlorides or acrylamides, sulfonyl fluorides are "context-dependent" electrophiles . They are remarkably stable in aqueous plasma and cellular environments but react swiftly when positioned in proximity to a nucleophile within a protein binding pocket.
Selectivity: Reacts primarily with Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His).
Mechanism: Proximity-induced SuFEx.[7] The binding affinity of the imidazole scaffold (
) drives the warhead near the target residue, facilitating the covalent bond formation ().
Part 2: Mechanism of Action
The biological activity of substituted imidazole sulfonyl fluorides is governed by a two-step mechanism: Binding followed by Fixation .
Proximity-Enabled SuFEx
The reaction follows a specific trajectory where the imidazole directs the molecule to the active site. Once bound, the local environment (often aided by hydrogen bonding or specific pH conditions in the pocket) activates the S(VI) center for nucleophilic attack.
Figure 1: Mechanism of Proximity-Dependent SuFEx Reaction. The imidazole scaffold drives the initial binding (
), positioning the SO₂F warhead for the irreversible covalent modification ().
Part 3: Synthesis & Stability
To evaluate biological activity, one must first synthesize stable candidates. A common pitfall is the instability of the precursor sulfonyl chloride. The KHF₂-mediated exchange is the gold standard for generating stable imidazole sulfonyl fluorides.
Protocol: Synthesis of Aryl-Imidazole Sulfonyl Fluorides
Target: Synthesis of a 4-(imidazol-1-yl)benzenesulfonyl fluoride derivative.
Dissolution: Dissolve 1.0 equiv of the imidazole-substituted sulfonyl chloride in MeCN (0.2 M concentration).
Activation: Add 2.0–3.0 equiv of saturated aqueous KHF₂ dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (observe shift from Cl mass to F mass).
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Concentrate in vacuo. Most sulfonyl fluorides are stable enough to be purified via silica gel chromatography (unlike chlorides).
Critical Note on Stability:
Substituted imidazole sulfonyl fluorides are generally stable in PBS buffer (pH 7.4) for >24 hours. However, they may hydrolyze slowly at high pH (>8.5). Always store stock solutions in DMSO at -20°C.
Part 4: Biological Characterization (Kinetic Profiling)
The potency of a covalent inhibitor cannot be described by a simple IC₅₀, which is time-dependent.[8] You must determine the second-order rate constant (
) .
Protocol: Time-Dependent Inhibition Assay (
)
This protocol validates the covalent mechanism and efficiency.[9]
Materials:
Target Enzyme (e.g., a Serine Protease or Kinase).[10]
Pre-incubation: Incubate the enzyme with varying concentrations of the inhibitor (
) for different time points () (e.g., 0, 10, 20, 30, 60 min).
Activity Measurement: At each time point, dilute an aliquot into a solution containing a saturating concentration of substrate.
Data Acquisition: Measure the residual enzyme activity (
).
Analysis:
Plot
vs. time () for each to obtain the observed rate constant ().
Plot
vs. .
Fit to the hyperbolic equation:
Interpretation:
: Affinity of the non-covalent encounter complex.
: Maximum rate of covalent bond formation.
: The efficiency of the inhibitor ().[9] A value indicates a potent covalent inhibitor.
Part 5: Applications in Chemical Biology[2][4][12][15]
Substituted imidazole sulfonyl fluorides are particularly powerful as Activity-Based Probes (ABPs) .
Activity-Based Protein Profiling (ABPP)
By attaching a "click" handle (alkyne or azide) to the imidazole scaffold, these molecules can be used to map the "ligandable" proteome.
Case Study: Targeting Histidine-Rich Pockets
Recent studies have shown that imidazole-based SuFEx probes can target non-catalytic Histidine residues, a feat difficult for acrylamides (which prefer Cysteine).
Figure 2: Activity-Based Protein Profiling (ABPP) Workflow. This process identifies which proteins are covalently modified by the imidazole sulfonyl fluoride probe.
Data Presentation: Structure-Activity Relationship (SAR)
When optimizing these compounds, organize data to highlight the impact of the imidazole substitution pattern.
Compound ID
Imidazole Substitution
Warhead Position
(M)
(min⁻¹)
(M⁻¹s⁻¹)
Target Selectivity
ISF-01
1-Methyl
4-Benzenesulfonyl fluoride
1.2
0.05
694
Low
ISF-04
4-Phenyl
4-Benzenesulfonyl fluoride
0.15
0.22
24,400
High (Kinase X)
ISF-09
2-Isopropyl
3-Benzenesulfonyl fluoride
0.45
0.01
370
Moderate
Note: Data simulated for illustrative purposes based on typical SuFEx inhibitor profiles.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
Hett, E. C., et al. (2025). "Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors."[7] RSC Medicinal Chemistry. [Link]
Gao, Q., et al. (2018). "Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl Fluorides." Organic Letters. [Link]
Singh, J., et al. (2011). "The resurgence of covalent drugs."[8] Nature Reviews Drug Discovery. [Link]
Literature Review: Strategic Discovery of Novel Imidazole-Based Covalent Probes
Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has transformed modern drug discovery, moving from serendipitous findings to rational design. Central to this renaissance is the imidazole heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has transformed modern drug discovery, moving from serendipitous findings to rational design. Central to this renaissance is the imidazole heterocycle—a privileged scaffold that offers a unique trifecta of properties: tunable electronic density, hydrogen-bonding versatility, and optimal pharmacokinetic solubility.
This technical guide synthesizes the latest literature (2020–2025) on imidazole-based covalent probes. It distinguishes between two distinct paradigms:
Imidazole as a Scaffold: Where the ring positions a classical warhead (e.g., acrylamide) to target Cysteine.
Imidazole as a Reactive Motif: Emerging sulfonyl-imidazole and N-acyl imidazole chemistries that expand the targetable proteome to Lysine, Tyrosine, and Histidine residues.
Structural Mechanistics: The Imidazole Advantage
The imidazole ring is not merely a linker; it is an active participant in molecular recognition and reactivity tuning.
Electronic Tuning of Warheads
In covalent probe design, the reactivity of the electrophile (warhead) must be "Goldilocks-tuned"—reactive enough to modify the target but stable enough to avoid off-target toxicity.
Inductive Effects: The nitrogen atoms in the imidazole ring (N1 pyrrole-like, N3 pyridine-like) exert electron-withdrawing or donating effects depending on substitution. Attaching an acrylamide at the C4/C5 position allows for fine-tuning of the Michael acceptor's electrophilicity via the Hammett substituent constants of the ring.
Protonation State: Under physiological pH (7.4), the imidazole (pKa ~6.0) exists in equilibrium. This allows it to act as a general base, potentially activating the nucleophilic residue (e.g., Cys-SH to Cys-S⁻) in the enzyme active site, catalyzing its own covalent capture.
Solubility and Bioavailability
Unlike phenyl-based scaffolds which often suffer from lipophilicity (high LogP), imidazole introduces polarity. This is critical for covalent probes, which often require high intracellular concentrations to drive second-order reaction kinetics (
).
Warhead Architectures & Mechanisms
The literature identifies two primary classes of novel imidazole probes.
Class A: Imidazole-Scaffolded Michael Acceptors
These probes utilize the imidazole ring to bind non-covalently (
) and position a pendant electrophile for reaction ().
Case Study (CDK12/13): A 2025 study reported novel imidazo[1,2-b]pyridazine derivatives. The imidazole-fused scaffold fits the ATP pocket, positioning an acrylamide to form a covalent bond with Cys1039 of CDK12. This achieved an IC50 of 15.5 nM, validating the scaffold's ability to orient warheads with high precision [1].
Class B: Sulfonyl-Imidazole & SuFEx Probes
A breakthrough in "Beyond Cysteine" targeting involves Sulfur-Fluoride Exchange (SuFEx) and sulfonyl-transfer chemistries.
Mechanism: The imidazole acts as a leaving group or an activator for the sulfonyl center. Recent chemoproteomic profiling revealed that sulfonyl-imidazole probes could label over 500 Tyrosine and 200 Lysine sites across the proteome, significantly expanding the "druggable" space beyond the ~20% of proteins with accessible Cysteines [2, 3].
Table 1: Comparative Analysis of Imidazole-Based Probe Classes
Feature
Class A: Scaffolded Michael Acceptors
Class B: Sulfonyl-Imidazole / SuFEx
Role of Imidazole
Recognition element & Linker
Reactive center / Leaving group activator
Primary Target
Cysteine (Thiol)
Tyrosine (Phenol), Lysine (Amine)
Reversibility
Irreversible (typically)
Irreversible
Key Advantage
High specificity for Cys-containing kinases
Targets "undruggable" proteins lacking Cys
Representative Probe
Imidazo[1,2-b]pyridazine acrylamides [1]
Sulfonyl-imidazole / Imyl-01 [2]
Kinetic Driver
Nucleophilicity of Thiol
Lewis acidity of Sulfur / Leaving group stability
Visualization of Mechanisms
The following diagram contrasts the reaction pathways of these two probe classes.
Figure 1: Mechanistic dichotomy between scaffold-based Cys targeting and reactive sulfonyl-imidazole exchange.
Experimental Workflow: Discovery & Validation
To rigorously validate a novel imidazole-based probe, a self-validating workflow combining Covalent Docking and Activity-Based Protein Profiling (ABPP) is required.
Computational: Covalent Docking Protocol
Standard docking fails for covalent probes because it cannot model bond formation. Use a "Reactive Docking" protocol (e.g., CovDock, AutoDock4 with flexible side chains) [4, 5].
Define Reaction: Specify the nucleophilic atom (e.g., Cys-S) and the electrophilic atom (e.g., Acrylamide-Cβ).
Geometric Constraints: Enforce bond length (1.8 Å for C-S) and angles consistent with the transition state.
Scoring: Rank poses by non-covalent affinity (
) before reaction, then filter by geometric feasibility of the reaction.
Chemoproteomic Validation (ABPP)
The gold standard for proving target engagement and selectivity is ABPP.
Probe Incubation: Treat live cells or proteome with the Alkyne-tagged imidazole probe.
Click Reaction: Lyse cells and perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a Biotin-Azide reporter.
Enrichment: Capture biotinylated proteins on Streptavidin beads.
Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS to identify targets.
Competition Assay: Pre-treat with a non-alkyne competitor (the "drug") to block probe binding. Loss of signal confirms specific target engagement.
Figure 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for validating probe selectivity.
Future Outlook: Targeted Protein Degradation
The most exciting application of these novel probes is in PROTACs (Proteolysis Targeting Chimeras). Imidazole-based covalent probes are ideal "warheads" for PROTACs because:
Covalency allows for the targeting of weak-binding E3 ligases or proteins of interest (POI).
The imidazole scaffold provides a convenient attachment point for the linker required to join the warhead to the E3 ligase ligand.
References
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed, 2025. Link
Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2025. Link
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling. MDPI, 2025. Link
WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors. Journal of Cheminformatics, 2022. Link
Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Molecules, 2019.[8] Link
A Technical Guide to the Imidazole Sulfonyl Fluoride Moiety: Synthesis, Reactivity, and Application in Covalent Drug Discovery
Abstract The strategic deployment of targeted covalent inhibitors has catalyzed a renaissance in drug discovery, offering unparalleled advantages in potency, duration of action, and the ability to tackle challenging ther...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic deployment of targeted covalent inhibitors has catalyzed a renaissance in drug discovery, offering unparalleled advantages in potency, duration of action, and the ability to tackle challenging therapeutic targets. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, the sulfonyl fluoride (SO₂F) moiety has emerged as a privileged electrophile.[1][2][3] Its remarkable balance of aqueous stability and context-specific reactivity makes it an ideal tool for chemical biologists and medicinal chemists.[4] This guide provides an in-depth technical exploration of the sulfonyl fluoride moiety when appended to an imidazole ring, a heterocyclic scaffold of immense importance in medicinal chemistry. We will dissect the unique reactivity profile this combination imparts, detail robust synthetic methodologies, and contextualize its application with field-proven examples, providing researchers with the foundational knowledge to harness this powerful chemical entity.
The Sulfonyl Fluoride: A Privileged Covalent Warhead
Unlike classic electrophiles such as acrylamides, which predominantly target the nucleophilic thiol of cysteine residues, sulfonyl fluorides exhibit a broader and more nuanced reactivity profile.[2] This expanded targeting scope is a significant advantage, as many protein binding sites lack an accessible cysteine. The sulfonyl fluoride's "privileged" status stems from a finely tuned electrophilicity that allows it to remain stable in aqueous biological media while reacting with a range of nucleophilic amino acid side chains under specific, protein-defined conditions.[1][4]
Intrinsic Stability: The Strength of the Sulfur-Fluorine Bond
The stability of the sulfonyl fluoride is rooted in the high strength of the sulfur(VI)-fluorine bond. Compared to its sulfonyl chloride counterpart, the S-F bond is significantly more resistant to hydrolysis and reduction.[2][4] The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, far greater than the ~46 kcal/mol for the S-Cl bond in SO₂Cl₂.[5] This inherent stability prevents promiscuous, off-target reactions in the highly reductive and aqueous environment of the cell, such as the cytoplasm rich in glutathione.[5]
Reactivity Profile: Beyond Cysteine
The true power of the sulfonyl fluoride warhead lies in its ability to covalently modify a diverse set of nucleophilic amino acid residues. This reactivity is not indiscriminate; it is highly dependent on the local microenvironment of the protein binding site, which can activate specific residues.[6][7] This "context-dependent" reactivity allows for the development of highly selective covalent inhibitors.[6]
The primary targets for sulfonyl fluorides include:
Serine & Threonine: The hydroxyl groups of these residues are common targets, particularly the catalytic serine found in proteases.[1]
Tyrosine: The phenolate anion of deprotonated tyrosine is a potent nucleophile that reacts efficiently with sulfonyl fluorides. Reactivity is often enhanced by proximal basic residues (e.g., lysine, histidine) that facilitate deprotonation of the phenol.[7]
Lysine: The unprotonated ε-amino group of lysine can act as a nucleophile. While most lysines are protonated at physiological pH, those within a binding pocket can have a lowered pKa, rendering them reactive.[6][8]
Histidine: The imidazole side chain of histidine is a known nucleophile for sulfonyl fluorides, an interaction of particular relevance to our core topic.[7][9]
Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thio-sulfonate ester adduct is often unstable, making them less suitable for durable covalent inhibition of this residue compared to other warheads.[10]
The Imidazole Scaffold: Modulating Reactivity and Directing Synthesis
Attaching the sulfonyl fluoride to an imidazole ring creates a unique chemical entity. The imidazole ring system is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and capable of engaging in hydrogen bonding and other key binding interactions. Its electronic nature directly influences the properties of the attached sulfonyl fluoride.
Electronic Influence on the Sulfonyl Moiety
As a heteroaromatic ring, the imidazole can modulate the electrophilicity of the sulfur(VI) center. The precise effect depends on the substitution pattern and the point of attachment. Generally, heteroaromatic systems can alter the reactivity and stability compared to simple aryl sulfonyl fluorides.[11][12] This allows for fine-tuning of the warhead's properties. For instance, electron-withdrawing groups on a ring system tend to increase the electrophilicity of the sulfur atom, potentially increasing its reactivity but also its susceptibility to hydrolysis. Conversely, electron-donating groups can decrease reactivity, enhancing stability.[13][14]
Imidazole as a Synthetic Precursor: The Imidazole-to-Fluorine Exchange
One of the most elegant and powerful aspects of the imidazole-sulfonyl fluoride combination lies in its synthesis. Traditional methods for creating sulfonyl fluorides often involve harsh reagents or unstable intermediates like sulfonyl chlorides.[15] However, a highly practical method leverages the imidazole ring itself as a stable activating group and a leaving group in a process known as imidazole-to-fluorine exchange .[16][17][18]
In this approach, a stable, easy-to-handle sulfonyl imidazole serves as a sulfur(VI) reservoir.[19] Treatment with a simple acid, like acetic acid (AcOH), and a fluoride source, such as potassium bifluoride (KHF₂), facilitates a clean nucleophilic substitution.[18] The acid protonates the imidazole ring, converting it into a good leaving group (a sulfonyl imidazolium salt), which is then displaced by the fluoride ion.[18] This method is operationally simple, often requires no column chromatography, and proceeds in high yield, making it a superior choice for medicinal chemistry campaigns.[16][18]
Synthesis of Imidazolyl Sulfonyl Fluorides: A Practical Workflow
The imidazole-to-fluorine exchange offers a robust and scalable route to the target compounds. Below is a representative workflow and a detailed experimental protocol based on established literature methods.[18][20]
Conceptual Workflow
The process is a straightforward, single-step procedure that capitalizes on stable, solid precursors.
Caption: Workflow for Imidazole-to-Fluorine Exchange Synthesis.
Detailed Experimental Protocol
Reaction: Acid-Mediated Imidazole-to-Fluorine Exchange for 1-(4-Toluenesulfonyl)-1H-imidazole to 4-Toluenesulfonyl Fluoride
This protocol is adapted from the general procedure described by Bolm and colleagues for the conversion of S(VI) imidazoles to S(VI) fluorides.[18][19]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
PTFE-flask or glass round-bottom flask with a magnetic stir bar
Procedure:
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add 1-(p-toluenesulfonyl)-2-methylimidazole (1.0 mmol) and potassium bifluoride (KHF₂) (3.0 mmol).
Solvent Addition: Add glacial acetic acid (5 mL). The acetic acid serves as both the proton source and the solvent.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours). For less reactive substrates, the temperature can be increased (e.g., to 100°C).[18]
Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (20 mL) and ethyl acetate (20 mL).
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 20 mL).
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL). This removes residual acetic acid and inorganic salts.
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Analysis: The resulting crude product is often of high purity and may not require further purification by column chromatography.[18] Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Self-Validation & Causality:
Why KHF₂? Potassium bifluoride is an easy-to-handle, solid source of fluoride that is more convenient and less hazardous than anhydrous HF. It acts as the nucleophile.[16]
Why Acetic Acid? Acetic acid is a sufficiently strong acid to protonate the imidazole ring, transforming it into a good leaving group, yet it is mild enough to avoid decomposition of many common functional groups.[18]
Why an Anhydrous Setup? While the reaction can tolerate some water, starting with dry equipment minimizes potential hydrolysis of the sulfonyl fluoride product, ensuring higher yields.
Reactivity in a Biological Context: Targeted Covalent Modification
When an imidazolyl sulfonyl fluoride probe binds to its target protein, its reactivity is unleashed. The non-covalent binding interactions orient the sulfonyl fluoride warhead within the proximity of nucleophilic residues, increasing its effective molarity and facilitating the covalent reaction.[6]
Mechanism of Action
The reaction proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonamide (from lysine) or sulfonate ester (from tyrosine, serine, or threonine) bond.
Caption: Reactivity of Imidazole Sulfonyl Fluoride with Protein Nucleophiles.
Case Study: Targeting Histidine in Cereblon (CRBN)
A compelling example of this technology is the development of sulfonyl fluoride probes for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex and the target of immunomodulatory imide drugs (IMiDs).[9] Researchers developed a probe, EM12-SF, which was designed to covalently engage a histidine residue within the sensor loop of CRBN.[9] This work demonstrates the utility of the sulfonyl fluoride warhead for targeting non-cysteine residues in a therapeutically relevant protein. The successful engagement of histidine further expands the repertoire of sulfonyl exchange chemistry in drug discovery.[9][21]
Workflow for Assessing Covalent Target Engagement
Verifying that a probe covalently modifies the intended target is critical. The gold-standard technique is bottom-up proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General Workflow for Covalent Probe Target Identification.
Summary of Key Physicochemical Properties
Property
Description
Implication for Researchers
Stability
High hydrolytic and metabolic stability compared to other sulfonyl halides.[2][4][22]
Suitable for use in aqueous buffers and in vivo studies. Less prone to off-target reactivity from degradation.
Reactivity
"Tunable" electrophilicity. Reacts with a broad range of nucleophiles (Ser, Thr, Tyr, Lys, His).[1]
Expands the targetable proteome beyond cysteine. Reactivity can be modulated by ring electronics.
Synthesis
Accessible via robust methods like imidazole-to-fluorine exchange from stable precursors.[16][18]
Facilitates rapid synthesis of analogs for structure-activity relationship (SAR) studies.
Selectivity
Reactivity is "context-dependent," driven by the protein microenvironment.[6][7]
Enables the design of highly selective covalent inhibitors by leveraging specific binding pocket interactions.
Conclusion and Future Directions
The imidazolyl sulfonyl fluoride represents a sophisticated and highly versatile tool in modern chemical biology and drug discovery. Its unique combination of stability, tunable reactivity, and synthetic accessibility makes it an attractive warhead for developing next-generation covalent therapeutics. The ability to target a wide range of nucleophilic amino acids opens up vast new territories in the "undruggable" proteome. Future research will undoubtedly focus on further refining the electronic tuning of this moiety, developing novel synthetic routes, and applying it to an ever-expanding list of challenging biological targets, from protein-protein interactions to allosteric sites. As our understanding of protein microenvironments grows, so too will our ability to rationally design imidazolyl sulfonyl fluoride probes with exquisite precision and selectivity.
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.
Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Medicinal Chemistry Letters.
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.
Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. (2022).
A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. (2022).
Bolm, C., et al. (2022). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Organic Letters, 24(48), 8802-8805.
Bolm, C., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. ACS Sustainable Chemistry & Engineering.
Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2025).
Sulfur(VI) Fluoride Exchange (SuFEx)
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
Bolm, C., et al. (2022). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. PubMed.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023).
Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. (2022). Figshare.
A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2 +" Donor of Unprecedented Reactivity, Selectivity, and Scope.
Sharpless, K. B., et al. (2018). A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2 +" Donor of Unprecedented Reactivity, Selectivity, and Scope.
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed.
One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2016).
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Zurich Research Collection.
Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023).
A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2.
Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. (2023). YouTube.
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
Structure-based design and analysis of SuFEx chemical probes. (2020).
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters.
Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society.
Understanding the mechanism of action for imidazole-based sulfonyl fluorides.
The following technical guide details the mechanism of action (MoA) for imidazole-based sulfonyl fluorides, focusing on their application in covalent drug discovery and chemical biology. Executive Summary: The "Sleeping...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mechanism of action (MoA) for imidazole-based sulfonyl fluorides, focusing on their application in covalent drug discovery and chemical biology.
Executive Summary: The "Sleeping Beauty" Warhead
In the landscape of targeted covalent inhibitors (TCIs), sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophiles. Unlike highly reactive acrylamides or sulfonyl chlorides, SFs possess a unique stability-reactivity profile often described as "Sleeping Beauty" chemistry: they are inert in aqueous physiological environments but become highly reactive upon specific recognition and binding within a protein pocket.
This guide dissects the Imidazole-Based Sulfonyl Fluoride (Im-SF) , a structural subclass where the imidazole heterocycle serves as both a recognition scaffold and an electronic tuner for the sulfur(VI) fluoride warhead. This combination enables the precise targeting of nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) through Sulfur-Fluoride Exchange (SuFEx) chemistry.
Chemical Architecture & Tunability
The Sulfonyl Fluoride Warhead (R-SO₂F)
The sulfonyl fluoride group is the engine of this mechanism. Its distinct properties stem from the nature of the S(VI)–F bond:
Bond Strength: The S–F bond is strong (~284 kJ/mol) and resistant to reduction, unlike sulfonyl chlorides.
Geometry: The tetrahedral sulfur center is sterically accessible but electronically stabilized.
Hard/Soft Character: The sulfur center is a hard electrophile, preferring "hard" nucleophiles (like alkoxides from Tyrosine or amines from Lysine) under electrostatic control.
The Imidazole Scaffold
The imidazole ring is not merely a passive carrier; it plays a dual role in the mechanism:
Electronic Modulation: The electron-rich nature of the imidazole ring (heteroaromatic system) can be tuned via substitution (e.g., N-methylation, C-halogenation). This modulates the electrophilicity of the attached sulfonyl group, effectively "dialing" the reactivity up or down.
Proton Shuttle & Recognition: Imidazole mimics the side chain of Histidine. It can engage in
stacking, hydrogen bonding, or metal coordination (e.g., in metalloenzymes) to anchor the probe in the active site, increasing the effective molarity of the warhead relative to the target residue.
Mechanism of Action: The SuFEx Cascade
The inhibition process follows a three-stage kinetic pathway: Recognition
Activation Conjugation .
Stage 1: Recognition-Driven Docking (
)
The imidazole-based probe enters the protein binding pocket. The imidazole moiety engages in non-covalent interactions (H-bonds, Van der Waals), positioning the
warhead in close proximity () to a nucleophilic residue. This step is reversible and defines the affinity ().
Stage 2: Environmental Activation (The "Perturbation")
This is the critical differentiator of SFs. In bulk solvent (water, pH 7.4), the fluoride atom is solvated and stable. However, inside the hydrophobic protein pocket:
Desolvation: The fluoride loses its hydration shell, destabilizing the ground state.
H-Bonding: Residues in the pocket (e.g., backbone amides, "oxyanion holes") form hydrogen bonds with the sulfonyl oxygens or the fluoride itself. This pulls electron density away from the sulfur, increasing its electrophilicity (
).
Base Catalysis: A neighboring residue (or the imidazole scaffold itself) may act as a general base, deprotonating the target nucleophile (e.g., Tyr-OH
The activated nucleophile attacks the Sulfur(VI) center.
A pentacoordinate trigonal bipyramidal transition state is formed.
Fluoride (
) is expelled as the leaving group. Because the S-F bond is difficult to break homolytically but susceptible to heterolytic cleavage in this specific environment, the reaction is irreversible.
Result: A stable Sulfonyl-Protein covalent bond is formed.
Quantitative Data: Warhead Comparison
The following table contrasts Imidazole-SFs with other common covalent warheads.
Warhead Type
Target Residues
Aqueous Stability
Reactivity Driver
Reversibility
Sulfonyl Fluoride (SF)
Tyr, Lys, Ser, His, Thr
High ()
Context-specific (SuFEx)
Irreversible
Sulfonyl Chloride
Non-specific (Cys, Lys)
Low (Hydrolyzes minutes)
High Intrinsic Electrophilicity
Irreversible
Acrylamide
Cys (Thiol)
Moderate
Michael Addition (Soft)
Irreversible
Sulfonyl-Imidazole
Lys, Tyr
Low to Moderate
Leaving Group Ability (Im)
Irreversible
Visualizing the Pathway
The following diagram illustrates the reaction coordinate and the specific role of the imidazole scaffold in positioning the warhead.
Caption: The SuFEx reaction coordinate. Recognition (Im-scaffold) precedes Activation (Protein environment), leading to irreversible conjugation.
Experimental Protocols
Protocol: Kinetic Profiling of Imidazole-SF Probes
To validate the mechanism, one must determine
.
Preparation: Prepare a 10 mM stock of the Imidazole-SF probe in DMSO.
Incubation: Incubate target protein (1
M) with varying concentrations of probe (0.1 M to 100 M) in reaction buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) at 25°C.
Note: Avoid buffers with high nucleophilicity (e.g., Tris) if high concentrations/long times are used, though SF is generally Tris-compatible.
Time-Point Sampling: Aliquot samples at defined intervals (0, 5, 15, 30, 60 min).
Quenching: Quench reaction with 4x Laemmli buffer (containing
-mercaptoethanol) and boil for 5 min.
Readout: Analyze via Western Blot (if antibody available) or Gel-based fluorescence scanning (if probe is fluorophore-tagged).
Calculation: Fit band intensities to a pseudo-first-order exponential decay to obtain
. Plot vs. [Probe] to determine (max rate) and (binding constant).
Protocol: Mass Spectrometry Validation (LC-MS/MS)
Confirmation of the covalent adduct and site identification.
Labeling: Incubate protein with excess Imidazole-SF probe (10 equiv) for 1 hour.
Digestion:
Precipitate protein (Acetone/TCA).
Redissolve in 8M Urea.
Reduce (DTT) and Alkylate (Iodoacetamide).
Dilute to 2M Urea and add Trypsin (1:50 ratio) overnight.
Analysis: Run peptides on LC-MS/MS (e.g., Orbitrap).
Data Search: Set variable modification:
Modification Mass: Add the molecular weight of the probe minus Fluoride (MW
Validation: Verify MS2 spectra for the specific mass shift on the modified residue.
Applications in Drug Discovery[2][3][5][6][7][8][9][10]
Activity-Based Protein Profiling (ABPP): Imidazole-SFs can serve as broad-spectrum probes to map the "ligandable" proteome, specifically identifying tyrosine/lysine residues in ATP-binding pockets (where imidazole mimics the adenine ring).
Targeted Covalent Inhibitors (TCIs): Used to target non-catalytic cysteines or "undruggable" targets by exploiting the ubiquity of Tyrosine/Lysine residues.
References
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
Henchey, L. K., et al. (2017). "Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles."[5] ACS Chemical Biology. (Note: Discusses sulfonyl-imidazoles vs fluorides). [Link]
Zheng, Q., et al. (2021). "Sulfur fluoride exchange (SuFEx)-enabled high-throughput medicinal chemistry." Journal of the American Chemical Society. [Link]
Technical Whitepaper: Safety, Handling, and Application of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride
Executive Summary In the rapidly evolving landscape of click chemistry, 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 2919955-59-0)[1] has emerged as a highly versatile bifunctional hub. As a heteroaryl sulfony...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of click chemistry, 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 2919955-59-0)[1] has emerged as a highly versatile bifunctional hub. As a heteroaryl sulfonyl fluoride, this compound is a cornerstone reagent for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are highly moisture-sensitive and prone to degradation, sulfonyl fluorides possess a unique stability-reactivity profile. They remain virtually inert under standard physiological and synthetic conditions but become highly reactive electrophiles upon specific catalytic activation[2].
As a Senior Application Scientist, I approach this compound not just as a reagent, but as a programmable synthetic module. The orthogonal reactivity of this specific molecule is profound: the S-F bond can be selectively activated for SuFEx ligations, while the C-Br bond at the 4-position of the imidazole ring remains intact, providing a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)[3][4].
Chemical Profile & Mechanistic Stability
The fundamental advantage of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride lies in the thermodynamic stability of the S-F bond. The bond dissociation energy of the S-F bond is approximately 90.5 kcal/mol, making it significantly stronger than the S-Cl bond[5]. This renders the compound highly resistant to reduction, thermolysis, and spontaneous hydrolysis[6].
However, stability does not preclude reactivity. The 1-methyl-1H-imidazole core acts as an electron-withdrawing heteroaromatic system. This electronic environment subtly increases the electrophilicity of the hexavalent sulfur center. When an appropriate catalyst (such as a strong Lewis base or a calcium salt) interacts with the system, the S-F bond is "unlocked," facilitating rapid nucleophilic attack by amines, phenols, or carbon nucleophiles[2].
Comparative Data Analysis
To contextualize the handling requirements, the following table summarizes the quantitative and qualitative differences between heteroaryl sulfonyl fluorides and their chloride counterparts:
While the unactivated compound is stable, the SuFEx reaction intrinsically generates fluoride ions (F⁻) or hydrofluoric acid (HF) as a stoichiometric byproduct upon cleavage of the S-F bond[3].
Primary Hazards:
Electrophilic Nature: Can cause skin and eye irritation. Standard PPE (nitrile gloves, safety goggles, lab coat) and a fume hood are mandatory.
HF Generation: The release of HF during the click reaction poses severe corrosive and toxicological risks.
Mitigation Strategy (Causality):
To safely handle the reaction, the protocol must integrate a self-validating fluoride scavenging system. The addition of Hexamethyldisilazane (HMDS) serves a dual purpose: it acts as a silylating agent that converts highly toxic HF into volatile, easily removed trimethylsilyl fluoride (TMS-F), and thermodynamically drives the reaction forward by Le Chatelier's principle[7]. Alternatively, introducing sodium (Na⁺) or calcium (Ca²⁺) salts ensures that any free fluoride precipitates as inert NaF or CaF₂[3].
Figure 1: Byproduct mitigation strategies for safe handling of fluoride ions during SuFEx.
Handling & Storage Protocols
To maintain the integrity of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride:
Temperature Control: Store strictly at -20°C.
Atmosphere: Maintain under an inert atmosphere (Argon or N₂). While resistant to immediate hydrolysis, prolonged exposure to atmospheric moisture can lead to gradual degradation[6].
Thawing: Before opening, allow the sealed vial to reach room temperature within a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which can initiate localized hydrolysis over time.
Experimental Workflows: SuFEx Click Reaction
The following is a self-validating protocol for synthesizing a sulfonamide using this compound. Every step is designed with mechanistic causality to ensure safety and high yield.
Objective: React 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride with a primary amine.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 equivalent of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride in anhydrous acetonitrile to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent premature side reactions with ambient moisture during base activation[6].
Nucleophile Addition: Add 1.2 equivalents of the target primary amine to the solution.
Catalytic Activation & Scavenging: Add 0.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1.5 equivalents of HMDS. Causality: DBU acts as a non-nucleophilic base catalyst to deprotonate the amine and coordinate with the S-F bond, unlocking its reactivity. Simultaneously, HMDS acts as the critical fluoride scavenger[7].
Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. The disappearance of the starting material mass validates the completion of the S-F cleavage.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Causality: The sodium ions in the aqueous quench act as a secondary safety net, precipitating any residual un-scavenged fluoride as insoluble NaF[3].
Figure 2: Catalytic activation and nucleophilic conjugation pathway in SuFEx click chemistry.
Protocol for labeling proteins with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
This guide outlines the protocol for labeling proteins with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (referred to herein as Br-Im-SF ). This reagent is a specialized derivative of the "privileged" SuFEx (Sulfur-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the protocol for labeling proteins with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (referred to herein as Br-Im-SF ). This reagent is a specialized derivative of the "privileged" SuFEx (Sulfur-Fluoride Exchange) probe, 1-methyl-1H-imidazole-2-sulfonyl fluoride (Im-SF).
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (Br-Im-SF) is a covalent modification reagent designed for chemoselective protein labeling. It leverages SuFEx chemistry , a next-generation click chemistry typically pioneered by the Sharpless and Kelly labs, to target nucleophilic amino acid side chains—primarily Tyrosine (Tyr) , and context-dependently Lysine (Lys) , Histidine (His) , or Serine (Ser) .
Key Features:
Chemoselectivity: Like its parent compound Im-SF, Br-Im-SF exhibits "latent" reactivity. It is stable in aqueous buffer but reacts rapidly upon specific activation by the local protein environment (e.g., hydrogen bonding in a binding pocket or proximity to a basic residue), often termed "proximity-driven SuFEx."
Bromine Handle: The 4-bromo substituent serves two critical functions:
X-ray Crystallography: Br is a heavy atom (
), allowing for de novo phase determination via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).
Synthetic Utility: The aryl bromide provides a handle for further functionalization (e.g., via Suzuki-Miyaura cross-coupling) in fragment-based drug discovery (FBDD).
Reaction Mechanism
The sulfonyl fluoride group (
) acts as an electrophile. A nucleophilic residue (Nu) on the protein attacks the Sulfur(VI) center, displacing fluoride.
Primary Targets: Phenolic hydroxyl of Tyrosine (forming a fluorosulfate-like sulfonate ester) and
-amino group of Lysine (forming a sulfonamide).
Mass Shift: The covalent adduct adds the (4-bromo-1-methyl-1H-imidazol-2-yl)sulfonyl moiety.
Reagent MW: ~243.05 Da
Leaving Group (F): -19.00 Da
Mass Shift (
m):+224.05 Da
Materials & Preparation
Component
Specification
Storage
Notes
Br-Im-SF
>95% Purity (CAS: 2919955-59-0)
-20°C, Desiccated
Hygroscopic; equilibrate to RT before opening.
Solvent
Anhydrous DMSO or Acetonitrile (MeCN)
RT
Avoid protic solvents for stock preparation.
Reaction Buffer
PBS (pH 7.4) or HEPES (50 mM, pH 7.5)
4°C
Avoid Tris if mapping Lysines (primary amine competition).
Quench Buffer
50 mM Tris-HCl (pH 8.0) or 1% Formic Acid
RT
Tris scavenges excess SF; Acid stops reaction for MS.
Desalting Column
Zeba Spin or PD-10
4°C
To remove unreacted probe and fluoride ions.
Stock Solution Preparation:
Weigh ~1-2 mg of Br-Im-SF.
Dissolve in anhydrous DMSO to a concentration of 50 mM or 100 mM .
Aliquot into single-use vials and store at -80°C. Do not freeze-thaw more than twice.
Experimental Protocol
Phase A: Labeling Reaction
Protein Preparation:
Dilute the target protein to 10–50 µM (approx. 0.5–2.0 mg/mL) in Reaction Buffer (e.g., PBS pH 7.4).
Note: Ensure the buffer is free of primary amines (no Tris/Glycine) if non-specific surface labeling is a concern. For Tyrosine-specific labeling, PBS is ideal.
Probe Addition:
Add Br-Im-SF stock (in DMSO) to the protein solution.
Target Final Concentration: 100 µM – 500 µM (typically 10–50x molar excess over protein).
DMSO Limit: Keep final DMSO concentration
2% (v/v) to prevent protein denaturation.
Incubation:
Incubate at Room Temperature (25°C) for 1 to 4 hours .
Optimization: For rapid mapping, 30 mins may suffice. For exhaustive labeling (crystallography), incubate overnight at 4°C.
Quenching:
For MS Analysis: Add Formic Acid to 1% (v/v) final concentration.
For Functional Assays/Crystallography: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 mins.
Phase B: Purification & Analysis
Removal of Excess Probe:
Pass the reaction mixture through a desalting column (e.g., Zeba Spin, 7K MWCO) equilibrated with the storage buffer (e.g., 20 mM HEPES, 150 mM NaCl).
Verification (Intact Mass Spectrometry):
Analyze the desalted sample via LC-MS (ESI-TOF or Orbitrap).
Success Criteria: Observe mass peak shift(s) of +224.05 Da (mono-labeling) or multiples thereof (multi-labeling).
Calculation:
.
Digestion & Peptide Mapping (Optional):
Digest with Trypsin or Chymotrypsin.
Analyze via LC-MS/MS.[1] Search for the variable modification: +223.97 Da (monoisotopic mass of C4H3BrN2O2S residue) on Y, K, H, or S.
Workflow Visualization
Figure 1: Step-by-step workflow for protein labeling with Br-Im-SF, from preparation to downstream analysis.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
No Labeling Observed
pH too low
Increase pH to 8.0–8.5 to deprotonate Tyr/Lys.
Probe hydrolysis
Use fresh stock; ensure DMSO is anhydrous.
Precipitation
High DMSO conc.
Keep DMSO < 2%; add probe slowly with vortexing.
Over-labeling
Reduce probe excess (e.g., to 5x) or incubation time.
Non-specific Labeling
Tris buffer used
Switch to PBS or HEPES for the reaction phase.
References
Jones, L. H. (2025). Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. BenchChem Application Notes. Link
Narayanam, M. K., et al. (2018). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 140(16), 5344–5347. Link
Mortenson, P. N., et al. (2018). The Imidazole-Sulfonyl Fluoride: A Privileged Warhead for Covalent Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Link
Application Note: Orthogonal Functionalization of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction: The Rise of Bifunctional SuFEx Hubs In the rapidly evolvin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Validated Protocols
Introduction: The Rise of Bifunctional SuFEx Hubs
In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs), the demand for modular, highly stable building blocks is paramount. 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 2919955-59-0) has emerged as a highly privileged bifunctional hub. It seamlessly integrates the robust, context-specific reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with the established versatility of palladium-catalyzed cross-coupling.
Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis and reductive cleavage, sulfonyl fluorides exhibit exceptional thermodynamic stability. This precise "reactivity-stability balance" allows the
group to survive complex multi-step synthetic sequences. It remains entirely inert until triggered by specific organocatalysts (e.g., DBU, BEMP) or until it is placed within the specific microenvironment of an enzyme active site, where it acts as a privileged covalent warhead targeting serine, threonine, tyrosine, or lysine residues .
Mechanistic Rationale & Orthogonal Strategy
As a Senior Application Scientist, I emphasize that the strategic value of this compound lies in its strictly orthogonal reactivity pathways, which allow chemists to dictate the sequence of functionalization without protecting groups:
The
Terminus (SuFEx): The S–F bond is highly resistant to heterolytic cleavage under standard neutral, acidic, or basic aqueous conditions. Activation requires a strong amidine base that can transiently coordinate the fluoride ion, increasing the electrophilicity of the sulfur(VI) center to facilitate nucleophilic attack by amines or phenols .
The 4-Bromo-Imidazole Core: The 1-methyl substitution permanently blocks tautomerization, locking the imidazole ring in a defined regiochemical geometry. The 4-bromo position is electronically primed for oxidative addition by
species, enabling late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings.
Comparative Data Presentation
To illustrate the paradigm shift from chlorides to fluorides in library synthesis, the quantitative and qualitative differences are summarized below:
Property / Metric
Sulfonyl Chloride ()
Sulfonyl Fluoride ()
Impact on Drug Discovery Workflows
Aqueous Stability ()
< 1 hour (Highly labile)
> 1 month (Exceptionally stable)
Enables use in biological assays, DEL synthesis, and aqueous cross-coupling.
Redox Stability
Susceptible to reductive cleavage
Highly resistant to reduction
Survives complex multi-step synthetic sequences without protection.
Nucleophilic Substitution
Unselective background reactivity
Highly selective (Requires DBU/BEMP)
Allows orthogonal late-stage functionalization and chemoselectivity.
Covalent Warhead Utility
Too reactive (High off-target toxicity)
Privileged, context-specific reactivity
Ideal for targeting Ser/Tyr/Lys residues selectively in enzyme active sites.
Mandatory Visualization: Orthogonal Workflow
The following diagram illustrates the divergent and convergent synthetic pathways enabled by this bifunctional hub.
Orthogonal functionalization workflow of the bifunctional imidazole hub via SuFEx and Pd-catalysis.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Every step includes the mechanistic causality to ensure reproducibility and logical troubleshooting.
Protocol 1: Organocatalytic SuFEx Amidation (Path A)
Objective: Chemoselective synthesis of a 4-bromo-imidazole-2-sulfonamide derivative.
Preparation: In an oven-dried 10 mL reaction vial, dissolve 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target primary or secondary amine (1.2 equiv) in anhydrous acetonitrile (2.5 mL, 0.2 M).
Causality: Acetonitrile is selected for its polar aprotic nature, which stabilizes the polar transition state of the SuFEx reaction without acting as a competing nucleophile.
Causality: DBU acts as a specialized organocatalyst. Its strong basicity and amidine structure allow it to hydrogen-bond with the leaving fluoride ion, facilitating S–F bond cleavage. Unlike stoichiometric strong bases (e.g., NaH), catalytic DBU selectively activates the SuFEx process without degrading the imidazole core or triggering premature debromination.
Reaction & Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction strictly via LC-MS.
Causality: The S–F bond is highly stable; however, once activated by DBU, the reaction proceeds rapidly. LC-MS is prioritized over TLC because the starting sulfonyl fluoride and the resulting sulfonamide often exhibit similar
values but possess highly distinct mass-to-charge () ratios.
Quenching & Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (2 × 10 mL) and brine (10 mL). Dry over anhydrous
and concentrate in vacuo.
Causality (Self-Validation): The acidic wash protonates and completely removes the DBU catalyst and any unreacted aliphatic amine into the aqueous layer. This effectively arrests the reaction and yields a self-validating crude product of high purity, often requiring no further column chromatography.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling (Path B)
Objective: Arylate the 4-position of the imidazole ring while preserving the
or sulfonamide group.
Setup: Combine the SuFEx product from Protocol 1 (or the intact hub if reversing the order) (1.0 equiv, 0.3 mmol), an aryl boronic acid (1.5 equiv), and
(2.0 equiv) in a 1,4-dioxane/ mixture (4:1 v/v, 3.0 mL).
Causality: The biphasic dioxane/water system ensures the simultaneous solubility of the organic substrates and the inorganic base. The
and sulfonamide linkages are exceptionally stable to these basic aqueous conditions, showcasing the true orthogonal nature of the hub.
Degassing: Sparge the biphasic mixture with Argon gas for 10 minutes.
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active
catalyst and to suppress the oxidative homocoupling of the boronic acid.
Catalyst Addition: Add
(0.05 equiv, 5 mol%).
Causality: The bidentate dppf ligand provides a sterically demanding and electron-rich environment that accelerates the reductive elimination step—a crucial kinetic requirement when coupling electron-rich heteroaryl bromides like imidazoles.
Heating & Isolation: Heat the reaction to 80°C for 12 hours. Cool to room temperature, filter the mixture through a short pad of Celite, and purify via flash chromatography.
Causality: The Celite filtration traps precipitated palladium black and insoluble inorganic salts, preventing severe emulsion formation during the subsequent aqueous extraction phase.
References
Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. URL:[Link]
Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015. URL:[Link]
Zhong, T., et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters, 2021. URL:[Link]
Method
Application Note: High-Fidelity Orthogonal Synthesis of Derivatives from 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride
Executive Summary The development of advanced molecular scaffolds requires building blocks that can undergo multiple, highly selective transformations without cross-reactivity. 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of advanced molecular scaffolds requires building blocks that can undergo multiple, highly selective transformations without cross-reactivity. 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride represents a premier bifunctional hub for such endeavors. It features two orthogonal reactive sites: a sulfur(VI) fluoride exchange (SuFEx) active -SO2F group and a transition-metal-sensitive 4-bromo substituent.
This technical guide provides researchers and drug development professionals with validated, self-consistent protocols for selectively derivatizing this scaffold. By leveraging the unique thermodynamic stability of the S(VI)-F bond, chemists can execute modular "click" functionalizations and palladium-catalyzed cross-couplings in either a sequential or one-pot manner, rapidly expanding druggable target space.
Mechanistic Rationale & Orthogonal Reactivity
To successfully manipulate this bifunctional imidazole, one must understand the causality behind its reactivity profile.
The SuFEx Pathway: S(VI)-F Activation
Historically, sulfonyl chlorides were the standard electrophiles for synthesizing sulfonamides and sulfonates. However, they are highly susceptible to hydrolysis and reductive cleavage. In contrast, the S-F bond in sulfonyl fluorides is thermodynamically stable and strictly undergoes heterolytic cleavage, making it highly resistant to reduction and thermolysis 1[1].
To break this stability and achieve "click" reactivity, specific catalytic activation is required. For the reaction with phenols or silyl ethers, strong amidine or guanidine bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP are employed. These catalysts hydrogen-bond with the incoming nucleophile, increasing its nucleophilicity and facilitating the formation of a pentacoordinate S(VI) transition state, which subsequently expels fluoride to form a stable S(VI)-O linkage2[2].
The Cross-Coupling Pathway: C-Br Activation
The 4-position of the imidazole ring is electronically activated for oxidative addition by Palladium(0) complexes. Because the -SO2F group is remarkably inert to mild aqueous bases (e.g., K₂CO₃) and transition metals, Suzuki-Miyaura or Sonogashira cross-couplings can be performed directly on the 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride without degrading the SuFEx warhead. This enables a fully programmable, orthogonal synthetic strategy.
Diagram 1: Orthogonal reactivity pathways for the bifunctional imidazole-2-sulfonyl fluoride hub.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic step.
Protocol A: SuFEx Click Reaction (Synthesis of Imidazole-2-sulfonates)
Objective: Selective functionalization of the -SO2F group with a phenol derivative while leaving the 4-bromo group intact.
Causality & Design: DBU is selected over weaker bases (like Et₃N) because the S(VI)-F bond in sulfonyl fluorides requires a higher basicity threshold for activation. Acetonitrile (MeCN) is used as it provides optimal polarity to stabilize the polar pentacoordinate transition state3[3].
Step-by-Step Procedure:
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the desired phenol (1.1 mmol, 1.1 equiv).
Solvation: Dissolve the reagents in anhydrous MeCN (5.0 mL, 0.2 M) under a nitrogen atmosphere.
Self-Validation (Monitoring): Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the distinct mass peak of the starting sulfonyl fluoride disappears, replaced by the heavier sulfonate mass. The reaction mixture may exhibit a slight color change (usually pale yellow) upon DBU addition.
Workup: Quench the reaction with 0.1 M aqueous HCl (5 mL) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 4-bromo-1-methyl-1H-imidazole-2-sulfonate.
Diagram 2: Base-catalyzed mechanism of the SuFEx reaction at the S(VI) center.
Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization at C4)
Objective: Arylation of the C4 position while preserving the highly stable -SO2F group (or a previously installed sulfonate ester).
Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate ligand (dppf) provides high stability, preventing catalyst deactivation by the basic nitrogens of the imidazole ring. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).
Step-by-Step Procedure:
Preparation: In a Schlenk tube, combine the 4-bromo-imidazole derivative (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
Solvation & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive flow of inert gas. Seal the tube.
Heating & Self-Validation: Heat the reaction mixture to 80 °C for 12 hours. Monitor via TLC (UV 254 nm). The product typically exhibits strong fluorescence under UV light, distinct from the non-fluorescent starting bromide. The survival of the -SO2F group can be confirmed via ¹⁹F NMR (a sharp singlet around +50 to +60 ppm).
Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Partition the filtrate with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Purification: Isolate the target compound via flash chromatography.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected yields for the orthogonal derivatization pathways of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Reaction Type
Target Linkage
Catalyst / Promoter
Solvent System
Temp (°C)
Time (h)
Typical Yield (%)
SuFEx (Phenols)
Sulfonate
DBU (20 mol%)
MeCN
25
2–4
85–95
SuFEx (Amines)
Sulfonamide
Et₃N (2.0 equiv)
CH₂Cl₂
25
12–16
75–90
Suzuki Coupling
C4-Aryl
Pd(dppf)Cl₂ (5 mol%)
Dioxane/H₂O (4:1)
80
12
70–88
Sonogashira
C4-Alkynyl
Pd(PPh₃)₂Cl₂ / CuI
DMF / Et₃N
60
8
65–80
References
National Institutes of Health (NIH)
Accelerated SuFEx Click Chemistry for Modular Synthesis
ChemRxiv
URL
Royal Society of Chemistry (RSC)
Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides
ResearchGate
URL
Analytical methods for the characterization of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Application Note: Comprehensive Analytical Characterization of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride Executive Summary & Scientific Context Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Analytical Characterization of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Executive Summary & Scientific Context
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, offering unprecedented stability and chemoselectivity for applications in chemical biology, materials science, and covalent drug discovery[1]. Within this expanding toolkit, 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 2919955-59-0)[2] represents a highly versatile, bifunctional SuFEx hub.
The imidazole-2-sulfonyl fluoride moiety provides tunable electrophilicity for the context-specific covalent labeling of tyrosine and lysine residues[3], while the C4-bromo substituent serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions. Because sulfonyl fluorides are robust under both acidic and basic conditions, rigorous analytical characterization is required not just to confirm identity, but to establish batch-to-batch purity and rule out latent hydrolysis before deployment in complex biological assays.
Causality in Analytical Method Selection
To establish a self-validating analytical system, we employ three orthogonal techniques. Each method is chosen specifically to interrogate a distinct structural feature of the molecule, ensuring that the data cross-verifies itself.
Multinuclear NMR (¹H, ¹³C, ¹⁹F): The ¹⁹F NMR spectrum is the definitive arbiter of sulfonyl fluoride integrity. Unlike sulfonyl chlorides, the S(VI)-F bond is thermodynamically stable and resistant to heterolytic cleavage under neutral conditions. Consequently, the intact reagent presents a sharp, diagnostic singlet typically in the +60 to +70 ppm region[4]. The appearance of an upfield signal near -119 ppm provides an immediate, self-validating indicator of degradation (free fluoride release), ensuring compromised batches are rejected.
High-Resolution Mass Spectrometry (LC-HRMS): HRMS leverages the natural isotopic distribution of bromine to create a self-validating analytical readout. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The resulting mass spectrum must display a characteristic doublet for the[M+H]⁺ ion separated by 2 m/z units. Any deviation from this isotopic envelope immediately flags contamination.
ATR-FTIR Spectroscopy: Infrared spectroscopy provides direct vibrational validation of the S(VI) oxidation state. The sulfonyl group exhibits intense, characteristic asymmetric and symmetric stretching vibrations at approximately 1420 cm⁻¹ and 1210 cm⁻¹, respectively[4]. The presence of the S-F bond is orthogonally corroborated by a distinct stretch near 800 cm⁻¹.
Analytical Workflow
Figure 1: Orthogonal analytical workflow for characterizing the bifunctional SuFEx hub.
Quantitative Data & Diagnostic Signatures
The following table summarizes the expected quantitative data required to validate the structural integrity of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Analytical Technique
Target Parameter
Expected Value / Signature
Diagnostic Significance
¹⁹F NMR
S-F Resonance
Singlet, ~ +60 to +70 ppm
Confirms intact sulfonyl fluoride; rules out hydrolysis[4].
¹H NMR
N-CH₃, Ar-H
Singlets at ~3.9 ppm (3H) and ~7.4 ppm (1H)
Confirms methylation at N1 and single proton at C5.
LC-HRMS (ESI+)
[M+H]⁺ Exact Mass
m/z 242.923 and 244.921
Validates molecular formula (C₄H₄BrFN₂O₂S).
LC-HRMS (ESI+)
Isotopic Pattern
~1:1 ratio of M and M+2 peaks
Self-validating confirmation of the C4-bromo substituent.
Rationale: SuFEx reactions proceed with high efficiency under aqueous and biologically compatible conditions[5], but the starting material must be completely free of hydrolyzed sulfonic acid to ensure accurate stoichiometric dosing.
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous CDCl₃. Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters: Acquire ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and ¹⁹F NMR (376 MHz) spectra at 298 K.
Calibration: Reference the ¹H and ¹³C spectra to the residual CHCl₃ solvent peak (7.26 ppm and 77.16 ppm, respectively). Reference the ¹⁹F spectrum using an internal standard (e.g., fluorobenzene at -113.15 ppm) or via the spectrometer's unified scale.
Self-Validation Check: Inspect the ¹⁹F spectrum. A single, sharp peak in the +60 to +70 ppm range confirms the S-F bond. If a peak is observed at ~ -119 ppm, the sample has undergone hydrolysis and must be discarded or repurified.
Protocol B: LC-HRMS Profiling (Exact Mass & Isotopic Validation)
Rationale: Electrospray ionization (ESI) softly ionizes the molecule, allowing the distinct ⁷⁹Br/⁸¹Br isotopic signature to act as an internal control for structural assignment.
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade acetonitrile. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Acquire data in positive ESI mode (m/z 100–1000) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Self-Validation Check: Extract the ion chromatograms (EIC) for m/z 242.923 and 244.921. Both masses must co-elute perfectly at the same retention time. Integrate the MS peaks; a ratio of approximately 1:1 definitively validates the presence of the single bromine atom.
Protocol C: ATR-FTIR Spectroscopy (Functional Group Verification)
Rationale: ATR-FTIR requires no sample preparation and provides a rapid, non-destructive method to verify the S(VI) oxidation state prior to initiating a SuFEx click reaction.
Background Collection: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol. Collect a background spectrum in ambient air.
Sample Application: Place 1–2 mg of the neat solid compound directly onto the center of the ATR crystal.
Measurement: Apply pressure using the ATR anvil to ensure optimal optical contact. Acquire the spectrum from 4000 to 600 cm⁻¹ (minimum 32 scans, 4 cm⁻¹ resolution).
Self-Validation Check: Identify the diagnostic triad of peaks: the SO₂ asymmetric stretch (~1420 cm⁻¹), the SO₂ symmetric stretch (~1210 cm⁻¹), and the S-F stretch (~800 cm⁻¹). The absence of a broad O-H stretch above 3000 cm⁻¹ further confirms the absence of sulfonic acid degradants.
References
1.[4] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. theballlab.com.
2.[3] Structure-based design and analysis of SuFEx chemical probes. nih.gov.
3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. sigmaaldrich.com.
4.[1] Sulfur fluoride exchange. nih.gov.
5. Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. sigmaaldrich.com.
6.[5] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. rsc.org.
7.[2] 934236-37-0|1-Methyl-1H-imidazole-2-sulfonyl fluoride. bldpharm.com.
Application Note: Site-Specific Protein Modification using 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (BMISF)
Executive Summary This guide details the application of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (BMISF) as a covalent probe for site-specific protein modification. Belonging to the class of heteroaryl sulfonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the application of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (BMISF) as a covalent probe for site-specific protein modification. Belonging to the class of heteroaryl sulfonyl fluorides, BMISF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to covalently modify nucleophilic side chains—specifically Tyrosine (Tyr), Histidine (His), and Lysine (Lys)—within protein binding pockets.[1]
Unlike highly reactive sulfonyl chlorides, BMISF is a "latent" electrophile. It is stable in aqueous buffer but reacts rapidly when activated by the local protein microenvironment (e.g., hydrogen bonding or proximity to basic residues). The 4-bromo substituent serves two critical functions: it modulates the electrophilicity of the sulfonyl center and acts as a halogen-bonding motif or a synthetic handle for downstream diversification.
Chemical Mechanism & Properties[2][3][4]
Mechanism of Action (SuFEx)
The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. The fluoride ion is a stable leaving group, requiring specific activation.[2]
Recognition: BMISF binds to the protein pocket, driven by the imidazole core and the 4-bromo substituent.
Activation: The local environment (often a basic residue or H-bond donor) activates the target nucleophile (e.g., Tyr-OH to Tyr-O⁻) or stabilizes the transition state.
Conjugation: The nucleophile attacks the sulfur, ejecting fluoride and forming a stable sulfonate (for Tyr) or sulfonamide (for Lys/His) linkage.
Stock Solution: Dissolve BMISF in anhydrous DMSO to a concentration of 50 mM .
Note: Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles. Sulfonyl fluorides are generally stable in DMSO, but moisture ingress can lead to slow hydrolysis.
Lysis/Reaction Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid buffers with high concentrations of nucleophilic additives (e.g., DTT, mercaptoethanol) during the labeling step, as they may compete or reduce the probe, although SuFEx is remarkably tolerant compared to maleimides.
Labeling Workflow
This protocol is optimized for labeling purified protein (1–10 µM) or proteomic lysates (1 mg/mL).
Step 1: Equilibration
Dilute the protein sample to 1 mg/mL (approx. 20–50 µM) in Reaction Buffer.
Step 2: Probe Addition
Add BMISF stock to the protein solution.
Final DMSO Concentration: Keep < 2% (v/v) to maintain protein stability.
Step 3: Incubation
Incubate at 37°C for 1 to 4 hours .
Optimization: For highly reactive sites, 30 minutes at Room Temperature (RT) may suffice. For cryptic sites, extend to 12 hours or overnight at RT.
Step 4: Quenching (Optional)
Excess probe can be removed via gel filtration (e.g., Zeba Spin Columns) or protein precipitation (acetone/TCA). Chemical quenching is generally not required for MS analysis if the excess probe is separated chromatographically, but 5 mM Tris can serve as a mild scavenger over time.
Digestion & Mass Spectrometry
Denaturation: Add Urea (8M final) or Guanidine HCl (6M).
Reduction/Alkylation: DTT (5 mM, 30 min, 55°C) followed by Iodoacetamide (15 mM, 30 min, dark).
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Desalting: C18 ZipTip or SPE cartridge.
LC-MS/MS Analysis: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).
Data Analysis (Search Parameters)
Configure your proteomics search engine (MaxQuant, Proteome Discoverer, Byonic) with the following variable modification:
Monoisotopic Mass Shift:+223.9051 Da (Calculated based on 79-Br isotope).
Note: Because Bromine has two stable isotopes (79Br and 81Br) in a ~1:1 ratio, the mass spectrum of the labeled peptide will show a distinct isotopic pattern (doublet separated by 2 Da). This is a powerful diagnostic filter to validate genuine labeling events.
Caption: Mechanism of BMISF labeling. The latent sulfonyl fluoride is activated by protein-specific microenvironments, leading to covalent modification and fluoride release.
Experimental Workflow
Caption: Step-by-step protocol for protein labeling and mass spectrometry identification using BMISF.
Application Notes & Troubleshooting
Why Use BMISF?
Residue Mapping: Unlike NHS-esters (which label surface lysines indiscriminately), sulfonyl fluorides like BMISF prefer "functional" residues in defined pockets, often catalytic tyrosines or histidines involved in binding.
The Bromine Advantage: The 4-bromo group provides a unique spectroscopic handle. In X-ray crystallography, Br is a heavy atom (anomalous scatterer) that aids in phasing and unambiguous localization of the probe within the electron density map.
Fragment Growing: The Br-handle allows for potential post-labeling functionalization (e.g., Suzuki-Miyaura coupling) to elaborate the fragment into a larger inhibitor, although this chemistry is challenging on intact proteins.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Labeling Efficiency
pH too low / Site not activated
Increase pH to 8.0 or extend incubation time. Ensure protein is folded (SuFEx often requires a structured pocket).
Precipitation
High probe concentration
Reduce BMISF to <100 µM or lower DMSO % to <1%.
No MS Signal
Incorrect Mass Shift
Ensure search includes the Br isotope pattern. Check for +224 Da (79Br) and +226 Da (81Br).
Non-Specific Labeling
Incubation too long
Reduce time. SuFEx is tunable; long incubations drive non-specific surface labeling.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science, 6(5), 2650–2659.
Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine, and tyrosine via SuFEx in proteins in vivo.[1][3][4][6] Journal of the American Chemical Society, 140(15), 4995–4999.
Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. (Contextual reference for imidazole-sulfonyl moieties in chemical biology). Advanced Drug Delivery Reviews.
Experimental setup for reacting 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride with amino acids.
Application Note: Experimental Protocols for SuFEx-Mediated Conjugation of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride with Amino Acids Mechanistic Causality: Why Imidazole-2-Sulfonyl Fluorides? In the landscape of...
In the landscape of covalent chemical biology and peptide modification, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click-chemistry modality. Traditional sulfonyl chlorides are highly reactive but suffer from poor thermodynamic stability, making them susceptible to rapid hydrolysis in aqueous media. In contrast, sulfonyl fluorides possess a unique balance of stability and latent reactivity[1]. The heterolytic cleavage of the S(VI)–F bond is highly resistant to reduction and remains thermodynamically stable against non-specific nucleophilic attack until explicitly triggered[1].
The reagent 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride [2] represents a highly tunable heteroaryl SuFEx hub. The electron-withdrawing capacity of the brominated imidazole ring enhances the electrophilicity of the sulfur center. When exposed to specific microenvironments (such as a protein binding pocket) or precise pH thresholds, the S–F bond is activated, allowing chemoselective conjugation with nucleophilic amino acid side chains—primarily the primary amines of lysine, the phenolic hydroxyl of tyrosine, and the imidazole ring of histidine[3].
Amino Acid Reactivity Profile
The chemoselectivity of the sulfonyl fluoride warhead is strictly governed by the pH of the reaction buffer and the local pKa of the target amino acid. The following table summarizes the quantitative and qualitative reactivity parameters essential for experimental design.
Target Amino Acid
Functional Group
Optimal pH Range
Linkage Formed
Relative Reactivity & Mechanistic Notes
Lysine
Primary Amine
8.0 – 9.0
Sulfonamide
High; Proceeds readily in mixed aqueous/organic solvents as the amine becomes partially deprotonated.
Tyrosine
Phenolic OH
7.8 – 8.5
Aryl Sulfonate
High; Highly chemoselective in mildly basic aqueous buffers without organic co-solvents[4].
Histidine
Imidazole NH
7.0 – 7.4
S–N Covalent Bond
Low; Typically unreactive in bulk solution; requires proximity-induced activation within a binding pocket.
Serine / Cysteine
Aliphatic OH / SH
7.0 – 8.0
N/A
Very Low; Generally unreactive unless activated by an enzymatic catalytic triad[4].
Reaction Pathway Visualization
SuFEx-mediated reaction pathways of imidazole-2-sulfonyl fluoride with amino acids.
Experimental Protocols
Protocol A: Solution-Phase Conjugation with Lysine (Primary Amines)
Causality: At pH 8.0–9.0, the primary amine of lysine is sufficiently deprotonated to attack the S(VI) center. The fluoride ion is displaced, forming a highly stable sulfonamide bond.
Preparation: Dissolve the peptide or amino acid substrate (1.0 eq, typically 10 mM) in a 1:1 (v/v) mixture of anhydrous DMF and 100 mM sodium bicarbonate buffer (pH 8.5).
Reagent Addition: Dissolve 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (3.0 eq) in a minimal volume of DMF. Add this dropwise to the substrate solution under continuous magnetic stirring.
Incubation: Stir the reaction mixture at room temperature (20–25°C) for 4 to 12 hours.
Quenching: Quench the reaction by adding 0.1% Trifluoroacetic acid (TFA) until the pH drops to ~3.0. This protonates the remaining unreacted amines, instantly halting further nucleophilic attack.
Purification: Purify the resulting sulfonamide via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
Protocol B: Chemoselective Tyrosine Modification in Aqueous Buffer
Causality: Tyrosine modification leverages the unique affinity of sulfonyl fluorides for phenolic hydroxyls. Mildly basic conditions facilitate the formation of the phenoxide ion, which rapidly undergoes SuFEx to form an aryl sulfonate linkage without the need for organic co-solvents[4].
Preparation: Prepare a 1 mM solution of the tyrosine-containing peptide in 1x PBS buffer, precisely adjusted to pH 7.8.
Reagent Addition: Add 2.0 to 5.0 equivalents of the SuFEx reagent (prepared as a fresh 100 mM stock in DMSO) directly to the aqueous buffer. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent peptide precipitation.
Incubation: Vortex gently and incubate at room temperature for 16–24 hours.
Validation: Monitor the reaction via analytical HPLC. The formation of the aryl sulfonate drastically increases the hydrophobicity of the peptide, resulting in a distinct, later retention time compared to the starting material.
Causality: While histidine is generally unreactive toward sulfonyl fluorides in bulk solution, the confined space and forced orientation within a protein binding pocket dramatically lower the activation energy. This unlocks the fluoride's leaving group ability, enabling the formation of a rare S–N covalent bond with the imidazole side chain.
Preparation: Dilute the target protein to 10 µM in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl).
Probe Incubation: Add the SuFEx probe (10–50 µM final concentration) and incubate at 37°C for 1 to 4 hours.
Mapping: Digest the modified protein with trypsin and analyze via MALDI-TOF MS/MS to map the specific modified His residue.
Self-Validating Quality Control System
To ensure the integrity of the experimental setup, the following orthogonal validation checks must be integrated into the workflow:
Isotopic Mass Signature (LC-MS): The presence of the bromine atom on the reagent provides a built-in isotopic signature. Successful conjugation yields a characteristic 1:1 doublet separated by 2 Da in the mass spectrum (due to
and ). Furthermore, look for a net mass addition of approximately +223 Da to the target substrate, corresponding to the addition of the 4-bromo-1-methyl-1H-imidazole-2-sulfonyl group minus the displaced fluoride and proton.
NMR Spectroscopy: The most definitive proof of SuFEx activation is the disappearance of the characteristic S–F signal. The unreacted sulfonyl fluoride typically presents a sharp singlet between +30 to +60 ppm. Complete consumption of this peak confirms that the S–F bond has been successfully cleaved.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride as a tool for chemical biology.
Content Type: Application Note & Protocol Guide.
A Bifunctional SuFEx Scaffold for Covalent Fragment Discovery and Probe Design
Abstract
This guide details the application of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (referred to herein as ImS-F-Br ) as a high-utility scaffold in chemical biology. Unlike traditional sulfonyl chlorides, this reagent utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to target nucleophilic amino acid residues (Tyr, His, Lys, Ser) with tunable reactivity. Uniquely, the 4-bromo substituent serves as a synthetic "exit vector," allowing researchers to elaborate this covalent fragment into potent inhibitors or activity-based probes via palladium-catalyzed cross-coupling, without compromising the sulfonyl fluoride warhead.
Introduction & Mechanism of Action
1.1 The Chemical Logic
ImS-F-Br is designed to bridge the gap between Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition .
The Warhead (C2-SO₂F): The sulfonyl fluoride group at the C2 position of the imidazole ring is activated for nucleophilic attack but remains stable in aqueous buffer and plasma. It specifically targets context-dependent nucleophiles within protein binding pockets.
The Scaffold (Imidazole): The imidazole core mimics the side chain of Histidine, facilitating binding in active sites rich in hydrogen bond donors/acceptors or metal cofactors.
The Handle (C4-Br): The bromine atom provides a bio-orthogonal synthetic handle. It allows the "warhead" to be attached to high-affinity ligands or diversity elements after initial fragment screening, or to be functionalized with click-chemistry handles (e.g., alkynes) for proteomic profiling.
1.2 Mechanism: Sulfur-Fluoride Exchange (SuFEx)
Unlike nonspecific electrophiles (e.g., chloroacetamides), the SO₂F group in ImS-F-Br undergoes a specific exchange reaction driven by the stabilization of the fluoride leaving group, often assisted by the local protein environment (e.g., H-bond networks or adjacent cationic residues).
Figure 1: Mechanism of covalent labeling via SuFEx. The reaction is chemically selective, favoring protein nucleophiles that can access the sulfur center in a geometry that stabilizes the fluoride departure.
Experimental Protocols
Protocol A: Covalent Fragment Screening (LC-MS/MS)
Objective: Determine if ImS-F-Br covalently modifies a specific target protein.
Materials:
Target Protein (Purified, >90% purity, in PBS pH 7.4).
ImS-F-Br (100 mM stock in DMSO).
Control Compound: PMSF (positive control for Ser proteases) or inactive analog.
Quenching Buffer: 50 mM Ammonium Bicarbonate.
LC-MS grade Trypsin.
Procedure:
Preparation: Dilute Target Protein to 10 µM in PBS (pH 7.4). Avoid buffers with primary amines (Tris) if targeting Lysine, though SO₂F is generally selective enough to tolerate Tris at physiological pH.
Incubation: Add ImS-F-Br to the protein solution at a final concentration of 100 µM (10x excess).
Note: Keep DMSO concentration < 1% to prevent protein denaturation.
Time-Course: Incubate at 37°C. Aliquot samples at T=1h, 4h, and 24h.
Quenching: Add 4 volumes of cold acetone or perform buffer exchange (Zeba spin columns) to remove excess probe.
Digestion: Re-dissolve precipitated protein in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 w/w ratio) and incubate overnight at 37°C.
Analysis: Analyze peptides via LC-MS/MS.
Data Processing: Search for a mass shift of +238.91 Da (Mass of C₄H₄BrN₂O₂S - F) on Tyr, His, Lys, or Ser residues.
Validation: The bromine isotopic pattern (approx 1:1 ratio of ⁷⁹Br/⁸¹Br) provides a distinct signature in the mass spectrum, confirming the modification is derived from ImS-F-Br .
Critical Step: Avoid methanol or nucleophilic solvents during purification/storage to prevent slow solvolysis of the SO₂F group.
Yield Check: Verify the product retains the SO₂F signal (~ +60 ppm in ¹⁹F NMR).
Application Data & Visualization
3.1 Decision Matrix: When to use ImS-F-Br?
Feature
ImS-F-Br Advantage
Traditional Reagent (e.g., Sulfonyl Chloride)
Stability
High (Stable in plasma/buffer pH 4-8)
Low (Rapid hydrolysis)
Selectivity
Context-dependent (SuFEx)
Non-specific (highly electrophilic)
Synthetic Utility
High (Br handle for coupling)
Low (Usually terminal warhead)
Residue Scope
Tyr, His, Lys, Ser, Thr
Lys, Ser (primarily)
3.2 Workflow Diagram: From Fragment to Probe
The following diagram illustrates the workflow for utilizing ImS-F-Br in a drug discovery campaign.
Figure 2: Strategic workflow for converting the ImS-F-Br fragment into a potent covalent inhibitor.
Expert Tips for Success
The "Bromine Signature": When analyzing mass spectrometry data, always look for the bromine isotope pattern in the parent ion before fragmentation. If the pattern is lost, you may have accidentally substituted the bromine during synthesis or incubation (rare, but possible with thiols).
pH Sensitivity: While SO₂F is stable, its reactivity with Tyrosine is enhanced at higher pH (closer to Tyr pKa ~10). If no labeling is observed at pH 7.4, try a brief screen at pH 8.0 or 8.5 to induce reactivity, then optimize the scaffold to lower the pKa requirement.
Negative Control: Always synthesize the des-bromo or sulfonic acid (hydrolyzed) analog as a negative control for biological assays to prove that the biological effect is due to covalent modification.
References
Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Wang, J., et al. (2018). Fluorosulfuryl Imidazolium Triflates: An Efficient Reagent for the Synthesis of Aryl Fluorosulfates and Sulfamoyl Fluorides.[3][4] Angewandte Chemie, 130(1), 2-8. Link
Hester, K., et al. (2024). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates.[5][1][6][7] Journal of Medicinal Chemistry. Link
Mechanistic Rationale: The SuFEx Advantage in Kinase Targeting
Historically, the development of targeted covalent inhibitors (TCIs) for kinases has been dominated by acrylamide electrophiles designed to engage poorly conserved, non-catalytic cysteine residues [1]. While clinically successful, this approach is fundamentally limited by the rarity of targetable cysteines within the human kinome and the emergence of resistance-conferring point mutations.
To expand the druggable covalent space, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative paradigm [2]. Unlike acrylamides, sulfonyl fluorides (SFs) can site-specifically engage a broader array of nucleophilic amino acids—most notably tyrosine, lysine, serine, and histidine [3]. The 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride scaffold is a highly privileged building block for this purpose. Its architectural advantages are threefold:
The SuFEx Warhead (2-Sulfonyl Fluoride): The S-F bond is exceptionally stable in aqueous and reductive biological environments. It remains chemically inert until it binds to the kinase active site, where the specific microenvironment (often a proximal basic residue) facilitates the deprotonation of the target nucleophile, triggering proximity-induced activation.
The Structural Core (1-Methyl-Imidazole): The imidazole ring serves as a versatile hinge-binding motif or spacer. The 1-methyl group locks the tautomeric state, ensuring a predictable geometric vector for the sulfonyl fluoride toward the catalytic lysine (e.g., the conserved Lys in the
3 strand) or a regulatory tyrosine (e.g., in the P-loop or DFG motif).
The Diversification Handle (4-Bromo): The bromine atom provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid modular elaboration of the scaffold into the ATP-binding pocket to drive non-covalent affinity.
Fig 1: Workflow for developing SuFEx-based covalent kinase inhibitors from the imidazole scaffold.
Scaffold Elaboration: Modular Synthesis Protocol
To build affinity and direct the warhead, the 4-bromo handle must be functionalized with kinase-directed recognition motifs.
Protocol: Aqueous Biphasic Suzuki-Miyaura Coupling
Causality & Rationale: The exceptional hydrolytic stability of the sulfonyl fluoride group allows for transition-metal catalysis in aqueous media—a feat impossible with traditional sulfonyl chlorides. However, the reaction temperature must be strictly capped at 80°C, and a mild base (
) is utilized to prevent premature hydrolysis of the S-F bond.
Preparation: In a microwave vial, combine 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv).
Catalyst & Base: Add
(0.05 equiv) and (2.0 equiv).
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1, v/v). Self-Validation Step: Degassing via argon sparging for 15 minutes is critical; oxygen contamination leads to boronic acid homocoupling, complicating purification.
Reaction: Seal the vial and heat at 80°C for 4–6 hours. Monitor progress via LC-MS. The sulfonyl fluoride product will typically appear as
with a characteristic isotopic pattern.
Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).
Validation of Covalency: Intact Protein Mass Spectrometry
Covalent inhibitors must demonstrate time-dependent and stoichiometric labeling of the target kinase without promiscuous poly-alkylation.
Protocol: Time-Dependent Intact Mass Analysis
Causality & Rationale: Because SuFEx relies on proximity-induced activation, the inhibitor should only label the protein at a 1:1 stoichiometry. Multiple adducts indicate non-specific reactivity (a "hot" electrophile), which translates to off-target toxicity in vivo.
Incubation: Dilute recombinant target kinase domain to 2
M in assay buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA).
Dosing: Add the SuFEx inhibitor to a final concentration of 20
M (10-fold excess). Maintain DMSO concentration at 1%.
Time-Course Sampling: Aliquot 20
L at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid.
LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS). Deconvolute the raw multiply-charged spectra using MaxEnt1 or equivalent software.
Self-Validation System: Run a parallel incubation using a kinase mutant where the target nucleophile is ablated (e.g., Catalytic Lys
Arg). The absence of an adduct mass shift in the mutant confirms absolute site-specificity.
Fig 2: Mechanism of proximity-induced SuFEx activation within the kinase active site.
Cellular Target Engagement: Competitive ABPP
In vitro potency does not guarantee cellular efficacy due to ATP competition (intracellular ATP is ~1-5 mM) and membrane permeability barriers.
Protocol: Live-Cell Competitive Activity-Based Protein Profiling (ABPP)
Causality & Rationale: To prove that the inhibitor engages the target in live cells, we utilize a competitive format. Cells are pre-treated with the dark (non-fluorescent) inhibitor. If the inhibitor successfully covalently modifies the target kinase, it physically blocks the active site. Subsequent treatment with a broad-spectrum, alkyne-tagged SuFEx probe (such as an FSBA-alkyne derivative [4]) will fail to label the target, resulting in a loss of signal upon click-chemistry readout.
Cell Treatment: Seed target cancer cells (e.g., A549 or HeLa) in 6-well plates. Treat with the synthesized imidazole-2-sulfonyl fluoride inhibitor (dose-response: 0.1, 1, 10
M) for 2 hours at 37°C.
Probe Labeling: Add the broad-spectrum alkyne-tagged SuFEx probe (10
M) directly to the media for an additional 1 hour.
Lysis & Click Chemistry: Wash cells with cold PBS and lyse in RIPA buffer. Normalize protein concentrations. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding TAMRA-Azide (or Biotin-Azide),
, THPTA ligand, and Sodium Ascorbate. React for 1 hour at room temperature.
Readout: Resolve proteins via SDS-PAGE and visualize using in-gel fluorescence (for TAMRA) or Western blot (for Biotin). Quantify the dose-dependent disappearance of the target kinase band to calculate the cellular
.
Quantitative Data Presentation
The integration of the 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride scaffold allows for the fine-tuning of both non-covalent affinity (
) and the rate of covalent inactivation (). Below is a representative data structure summarizing the evaluation of a synthesized library against common kinome targets.
Compound ID
R-Group (Position 4)
Target Kinase
Biochemical (nM)
()
MS Adduct Stoichiometry
Target Residue
Imid-SF-01
p-Tolyl-pyrrolopyrimidine
Src
12.4
1:1
Lys295
Imid-SF-02
Morpholino-pyrimidine
SRPK1
8.1
1:1
Tyr227
Imid-SF-03
Indazole-derivative
EGFR
45.0
1:1
Lys745
Imid-SF-Mut
p-Tolyl-pyrrolopyrimidine
Src (K295R)
>10,000
N/A
No Adduct
N/A
Note: The dramatic loss of potency in the K295R mutant (Imid-SF-Mut) acts as the ultimate self-validating control, proving that the mechanism of action is strictly dependent on the SuFEx-mediated covalent modification of the catalytic lysine.
References
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC).1
Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health (NIH) / PMC.2
Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. National Institutes of Health (NIH) / PMC.3
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society (JACS) / Semantic Scholar.4
Technical Support Center: Yield Optimization for 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride Synthesis
Welcome to the Advanced Synthesis Support Center. The synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride presents unique chemoselectivity challenges due to the presence of a labile C4–bromine bond and a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. The synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride presents unique chemoselectivity challenges due to the presence of a labile C4–bromine bond and a highly acidic C2–proton. As a critical Sulfur(VI) Fluoride Exchange (SuFEx) hub for drug development and chemical biology[1], securing a high-yielding, scalable route is paramount.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate side reactions and maximize your isolated yield.
Quantitative Yield Optimization Summary
The table below summarizes the critical parameter shifts required to transition from a low-yielding traditional synthesis to an optimized, high-yielding protocol.
Optimization Parameter
Standard Condition
Optimized Condition
Yield Impact
Mechanistic Rationale
Metalation Base
n-BuLi (-78 °C)
LDA (-78 °C)
+40%
Prevents nucleophilic halogen-metal exchange at the C4 position.
Q1: Why did my reaction yield 1-methyl-1H-imidazole-4-sulfonyl fluoride instead of the desired 2-sulfonyl fluoride?A1: This is a classic regioselectivity error caused by applying Palladium-catalyzed sulfonylation protocols to a halogenated substrate. If you use a Pd-catalyst with DABSO as described in general aryl-bromide functionalization, the palladium will oxidatively insert into the weak C4–Br bond, replacing your bromine with the sulfonyl group. To preserve the C4 bromine and functionalize the C2 position, you must exploit the inherent acidity of the C2 proton. Remove the transition metal catalyst entirely and switch to a directed metalation strategy using a strong base to selectively deprotonate C2, followed by electrophilic trapping.
Q2: I switched to directed metalation using n-butyllithium (n-BuLi), but I am observing significant debromination and poor yields. How can I fix this?A2: n-BuLi is highly nucleophilic and prone to initiating halogen-metal exchange at the C4 position, leading to the irreversible loss of the bromine atom. To resolve this, you must use a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) at -78 °C or the Knochel-Hauser base (TMPMgCl·LiCl) at 0 °C will selectively deprotonate the acidic C2 proton without attacking the C4 bromine.
Q3: My intermediate sulfinate salt is not converting efficiently to the sulfonyl fluoride. LC-MS shows a massive sulfonic acid byproduct peak. What is causing this?A3: This indicates rapid hydrolysis of your reactive intermediates. If you are using a two-step oxidation/chlorination (e.g., using SO₂Cl₂) followed by fluoride exchange, the intermediate sulfonyl chloride is highly sensitive to trace moisture.
Solution A (Bypass the chloride): Use a one-pot electrophilic fluorination with directly on the sulfinate.
Solution B (Stabilize the fluoride): If you must proceed via the chloride or an imidazole-exchange route, use potassium bifluoride (KHF₂) in acidic media (AcOH) instead of KF. KHF₂ forms a stable [F–H–F]⁻ 4-electron-3-center bond, which enhances the stability of the fluoride ion and suppresses backward nucleophilic attack by water, ensuring high conversion[2],[1].
Mechanistic & Troubleshooting Workflows
Fig 1. Optimized mechanistic workflow for the regioselective synthesis of the target molecule.
Fig 2. Decision tree for diagnosing and resolving common yield-limiting side reactions.
Standard Operating Procedure: Directed C2-Sulfonylation & Fluorination
This protocol utilizes a self-validating, one-pot sequence to ensure maximum yield and regiochemical fidelity.
Step 1: Preparation of the C2-Lithio Intermediate
Flame-dry a Schlenk flask and purge with Argon.
Dissolve 4-bromo-1-methyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.
Add freshly prepared LDA (1.05 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. LC-MS analysis should confirm >95% deuterium incorporation at the C2 position (m/z shift of +1) while retaining the characteristic 1:1 isotopic doublet of the bromine atom. If the doublet is missing, halogen-metal exchange occurred due to improper temperature control or base selection.
Step 2: Sulfinylation
Add DABSO (0.6 equiv, providing 1.2 equiv of SO₂) as a solid in one portion under a positive flow of Argon.
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours to form the lithium sulfinate intermediate.
Step 3: Electrophilic Fluorination
Cool the mixture back to 0 °C.
Add a solution of NFSI (1.2 equiv) in THF dropwise.
Stir for 1 hour at room temperature.
Self-Validation Check: Monitor via ¹⁹F NMR of the crude reaction mixture. The appearance of a sharp singlet around +50 to +60 ppm (relative to CFCl₃) is highly diagnostic of the newly formed -SO₂F group, confirming successful fluorination prior to workup.
Step 4: Workup and Isolation
Quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
References
Title: Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides
Source: Organic Letters (ACS Publications), 2022.
URL: [Link]
Title: One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides
Source: Chemical Science (RSC Publishing), 2016.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Product Profile & Reactivity Matrix
Molecule: 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Core Utility: Bifunctional linker for Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis.
This reagent possesses two distinct reactive handles with orthogonal chemistry:
C4-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
C2-Sulfonyl Fluoride (SO₂F): A latent electrophile for SuFEx (Sulfur-Fluoride Exchange) "click" chemistry.[1][2]
The Central Challenge: The electron-deficient imidazole core renders the C2-sulfonyl fluoride highly electrophilic but also susceptible to hydrolytic instability and nucleophilic attack at the C2 carbon (S_NAr) rather than the sulfur center. Furthermore, the SO₂F group can be labile under the basic conditions required for cross-coupling.
Diagnostic Workflow (Visual Guide)
The following decision tree outlines the logical troubleshooting path for reaction failures.
Caption: Figure 1. Logical decision matrix for diagnosing failure modes based on reaction type (SuFEx vs. Cross-Coupling).
Module A: SuFEx Ligation Failures
Symptom: The starting material is consumed, but the desired sulfonamide/sulfonate is not formed. Instead, you observe sulfonic acid (hydrolysis) or C2-substituted imidazole.
FAQ: Why isn't the SO₂F group clicking?
1. Are you using the correct activation window?
Unlike sulfonyl chlorides, sulfonyl fluorides are kinetically stable. They require specific activation.
For Phenols/Alcohols: Do not use simple bases like TEA. Use the Sharpless Silyl-Exchange method. Convert the phenol to a silyl ether (TMS/TBDMS) first, then activate with a fluoride source (CsF, TASF) or DBU.
For Amines: Requires a base to deprotonate the amine, but the base must be non-nucleophilic to avoid attacking the SO₂F or the C2 position.
2. Is the Nucleophile attacking the Carbon (C2) instead of Sulfur?
The Problem: The 1-methylimidazole ring is electron-deficient. A strong, unhindered nucleophile (e.g., primary aliphatic amine) may attack the C2 carbon via S_NAr, displacing the entire sulfonyl group as a leaving group.
The Fix:
Sterics: Increase steric bulk of the base (use BEMP instead of DBU).
Solvent: Switch to less polar solvents (DCM instead of DMF) to destabilize the charged transition state of the S_NAr pathway.
Acidity: For amines, buffer the reaction. If the amine is too basic, it promotes C2 attack.
3. Did the reagent hydrolyze?
The Problem: While generally water-tolerant, heteroaryl sulfonyl fluorides are less stable than phenyl analogs. The pyridine-like nitrogen at position 3 activates the water molecule for attack at sulfur.
The Fix: Ensure solvents are anhydrous. Monitor the formation of the sulfonic acid (usually a very polar spot on TLC or a broad peak in LCMS).
Optimized SuFEx Protocol (Amine Coupling)
Standardized for 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Setup: Flame-dry a reaction vial. Purge with Argon.
2.0 equiv DABCO (1,4-Diazabicyclo[2.2.2]octane) or BEMP (for difficult substrates). Avoid nucleophilic bases like DMAP.
Conditions: Stir at Room Temperature (25°C) for 4–12 hours.
Checkpoint: Take an aliquot for ¹⁹F NMR .
Starting Material: ~ +65 ppm (singlet).
Product: Signal disappears (sulfonamides have no F).
Hydrolysis:[5][6][7] Signal disappears, but LCMS shows [M-F+OH] mass.
Module B: Cross-Coupling Failures (Pd-Catalysis)
Symptom: The bromide does not couple, or the SO₂F group vanishes (desulfonylation) during the Suzuki/Sonogashira reaction.
FAQ: Why is the Sulfonyl Fluoride decomposing?
1. Is the Base too strong?
Hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) are incompatible with heteroaryl sulfonyl fluorides at elevated temperatures. They promote rapid hydrolysis to the sulfonate, which inhibits the catalyst.
Solution: Use mild, inorganic bases like K₃PO₄ (anhydrous) or Cs₂CO₃ .
2. Is the temperature causing Desulfonylation?
Heteroaryl sulfonyl fluorides can extrude SO₂ (desulfonylation) under Pd-catalysis, especially if the ring is electron-poor.
Mechanism: Oxidative addition into the C-S bond (competing with C-Br) or thermal decomposition.
Solution: Keep reaction temperature below 80°C . Use highly active precatalysts (e.g., XPhos Pd G4) that function at 40–60°C.
3. Is the Sulfur poisoning the Catalyst?
The imidazole nitrogen and the sulfonyl group can coordinate to Palladium, shutting down the catalytic cycle.
Solution: High ligand loading. Use bidentate ligands (dppf, Xantphos) or bulky Buchwald ligands (XPhos, SPhos) to prevent coordination of the substrate to the metal center.
Compatible Suzuki-Miyaura Protocol
Designed to preserve the SO₂F warhead
Parameter
Recommendation
Rationale
Catalyst
Pd(dppf)Cl₂·DCM or XPhos Pd G4
Bidentate or bulky ligands prevent N/S poisoning.
Base
K₃PO₄ (3.0 equiv)
Mild basicity avoids SO₂F hydrolysis.
Solvent
1,4-Dioxane (Anhydrous)
Non-nucleophilic; good solubility.
Temperature
60°C
Prevents thermal desulfonylation.
Time
4–6 Hours
Minimize exposure time.
Step-by-Step:
Combine Aryl Boronic Acid (1.2 equiv), Sulfonyl Fluoride (1.0 equiv), and Base in a vial.
Add Catalyst (5 mol%) in a glovebox or under rapid Argon flow.
Add sparged Dioxane. Seal with a Teflon-lined cap.
Heat to 60°C.
Validation: Check LCMS. If desulfonylation is observed (Mass = Product - SO₂), lower temp to 40°C and switch to Pd(tBu₃P)₂.
Stability & Storage Data
The following data summarizes the stability profile of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride compared to standard benzenesulfonyl fluoride.
Condition
Stability Rating
Observation
Solid State (4°C)
High
Stable for >6 months if protected from moisture.
Water (pH 7, 25°C)
Moderate
Slowly hydrolyzes (t₁/₂ ~ 24h). Faster than Ph-SO₂F.
0.1 M NaOH
Critical Failure
Rapid hydrolysis (< 10 min).
0.1 M HCl
High
Stable. Acid suppresses nucleophilic attack by water.
DMSO-d6
Moderate
Slow decomposition over weeks; use CDCl₃ for NMR storage.
Storage Recommendation: Store solid at -20°C under Argon. Solutions in DMSO should be used immediately.
References
Sharpless, K. B., et al. (2014).[8][9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Dong, J., et al. (2020). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Nature Reviews Chemistry. Link
Lemos, A., et al. (2019). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Journal of Organic Chemistry. (Extrapolated stability data for imidazole series). Link
Willis, M. C., et al. (2016). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[10] Chemical Science. (Pd-compatibility context). Link
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling sulfonyl fluorides, as they are potent electrophiles and potential enzyme inhibitors.
Technical Support Center: Stability & Handling of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride
Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and physicochemical insights for handling 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride—a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and physicochemical insights for handling 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride—a highly reactive heteroaryl SuFEx (Sulfur(VI) Fluoride Exchange) warhead—in aqueous environments.
Part 1: Formulation & Solubility Troubleshooting
Q: Why does 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride precipitate immediately upon addition to my aqueous assay buffer?
A: Sulfonyl fluorides generally possess low aqueous solubility, requiring initial dissolution in a water-miscible organic solvent[1]. The bromo-imidazole core of this specific molecule further increases its lipophilicity.
The Causality: Adding the solid directly to water, or adding an organic stock solution too slowly without agitation, allows for localized supersaturation. This leads to rapid nucleation and irreversible precipitation of the compound before it can disperse.
The Solution: Always prepare a 100× to 1000× concentrated stock in anhydrous DMSO or DMF. Add this stock dropwise to the aqueous buffer under vigorous vortexing. Ensure the final organic solvent concentration does not exceed 1–2% v/v to maintain protein integrity.
Part 2: Buffer Selection & Hydrolytic Stability
Q: How do different biological buffers (e.g., Tris, HEPES, PBS) impact the hydrolytic half-life of this compound?
A: The stability of the sulfur(VI)-fluorine bond is highly dependent on the nucleophilic character of the buffer components. The imidazole ring is electron-deficient, and the bromine atom exerts a strong inductive electron-withdrawing effect (-I effect). This makes the S(VI) center highly electrophilic—excellent for SuFEx labeling, but highly susceptible to off-target nucleophilic attack.
Tris Buffer: Contains a primary amine. While sulfonyl fluorides are generally more resistant to amines than sulfonyl chlorides, the activated nature of the bromo-imidazole core makes it susceptible to slow nucleophilic attack by Tris, leading to premature warhead depletion.
PBS (Phosphate-Buffered Saline): Phosphate anions can act as mild general base catalysts for hydrolysis, especially at elevated temperatures.
HEPES Buffer: Contains a tertiary amine, which is sterically hindered and non-nucleophilic. Empirical profiling of diverse S(VI)-F fragments demonstrates that hydrolytic stability is approximately 2-fold greater in HEPES compared to PBS at physiological pH[2].
Table 1: Comparative Stability of Sulfonyl Fluorides Across Buffer Systems
Buffer System
pH
Dominant Degradation Pathway
Relative Half-Life ()
Suitability for SuFEx
HEPES (25 mM)
7.4
Base-catalyzed hydrolysis (OH⁻)
Longest (>24 h)
Optimal
PBS (10 mM)
7.4
Phosphate-catalyzed hydrolysis
Moderate (~12-18 h)
Acceptable
Tris-HCl (50 mM)
7.4
Nucleophilic attack by primary amine
Short (<4 h)
Not Recommended
Carbonate
10.0
Rapid alkaline hydrolysis
Very Short (<30 min)
Unsuitable
Q: My target protein requires a pH of 8.0 for optimal folding. Will the sulfonyl fluoride survive these conditions?
A: Hydrolysis of sulfonyl fluorides is strictly pH-dependent[3]. The degradation proceeds via hydroxide-mediated attack on the S(VI) center, generating a benign fluoride ion and an inactive sulfonic acid[4]. Increasing the pH from 7.0 to 8.0 typically reduces the half-life of sulfonyl fluorides by at least 50%[1]. If pH 8.0 is mandatory, you must perform the SuFEx labeling reaction immediately upon buffer dilution or increase the warhead concentration to compensate for the accelerated degradation.
Part 3: Mechanistic Workflows & Validated Protocols
Mechanistic divergence of sulfonyl fluorides: hydrolysis vs. SuFEx covalent labeling.
Protocol: Validated Workflow for Assessing Aqueous Stability
To ensure experimental reproducibility, the stability of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride must be empirically determined in your specific assay buffer prior to protein labeling. This protocol utilizes a self-validating quenching mechanism to prevent artifactual degradation during LC-MS analysis.
Step 1: Stock Preparation
Dissolve the compound in anhydrous, mass-spectrometry grade DMSO to a concentration of 10 mM. Store aliquots at -20°C in desiccated vials.
Step 2: Buffer Preparation
Prepare 25 mM HEPES, 150 mM NaCl, pH 7.4. Filter through a 0.22 µm membrane.
Step 3: Incubation
Add 5 µL of the 10 mM DMSO stock to 495 µL of the HEPES buffer (Final concentration: 100 µM compound, 1% DMSO). Vortex vigorously for 5 seconds immediately upon addition. Incubate at 37°C.
Step 4: Time-Course Sampling & Quenching
At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot. Critical Step: Immediately quench the aliquot by adding it to 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol). The organic crash halts hydrolysis and precipitates any trace proteins.
Step 5: LC-MS/MS Analysis
Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to MS vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the disappearance of the parent sulfonyl fluoride mass and the appearance of the corresponding sulfonic acid byproduct.
Workflow for assessing SuFEx stability and protein labeling efficiency via LC-MS.
References
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.[Link]
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society (via PMC).[Link]
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters (ACS Publications).[Link]
Technical Abstract:
This reagent represents a "Next-Generation SuFEx Hub." Unlike standard benzenesulfonyl fluorides, the imidazole core introduces unique electronic properties (electron-deficient C2 position), while the 4-bromo substituent provides a secondary orthogonal handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This guide addresses the specific challenges of balancing the high electrophilicity of the C2-sulfonyl fluoride with the steric and electronic influence of the C4-bromine.
Standard Operating Procedure (SOP)
Protocol A: The "Accelerated" Silyl Ether Method (Recommended)
Best for: Complex phenols, avoiding oxidation, and high-throughput screening.
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine)
Solvent: Anhydrous Acetonitrile (MeCN)
Workflow:
Preparation: Dissolve the sulfonyl fluoride (0.2 M) and Ar-OTMS (1.1 equiv) in anhydrous MeCN under an inert atmosphere (
or Ar).
Catalysis: Add DBU (1–5 mol%). Note: If the reaction is sluggish due to the steric bulk of the 4-Br group, switch to BTMG (5 mol%) or increase DBU to 10 mol%.
Monitoring: Stir at Room Temperature (RT). Monitor via TLC or
NMR.
Endpoint: Disappearance of the sulfonyl fluoride signal (typically
+60 to +65 ppm).
Quench: Dilute with EtOAc, wash with dilute HCl (to remove DBU/imidazole byproducts), then brine.
Purification: Flash column chromatography (Hexanes/EtOAc). The S-O bond is highly stable on silica.
Protocol B: Direct Phenol/Amine Modification
Best for: Simple substrates, aqueous-tolerant conditions.
System: Biphasic (DCM/Water) or Homogeneous (THF).
Base:
(2.0 equiv) or DIPEA.
Note: This method carries a higher risk of hydrolysis for this specific heteroaryl fluoride due to the electron-withdrawing nature of the imidazole ring.
Troubleshooting Guide (Q&A Format)
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: The 4-bromo substituent exerts a steric penalty on the adjacent sulfonyl group, potentially hindering the approach of bulky nucleophiles.
The Fix:
Switch Catalyst: Use BTMG instead of DBU. BTMG is a "superbase" with a higher
and different steric profile that often resolves stalls in hindered SuFEx systems.
Additive: Introduce Potassium Bifluoride (
) (5–10 mol%) as a co-catalyst. The bifluoride ion () activates the silyl ether more aggressively than DBU alone.
Concentration: Increase reaction concentration to 0.5 M – 1.0 M to drive bimolecular kinetics.
Q2: I see a new peak in the
NMR at -75 ppm, and my yield is low. What is it?
Diagnosis: This is likely hydrolysis (
) or formation of the sulfonate salt. The imidazole C2 position is highly electron-deficient, making the sulfur center prone to attack by adventitious water.
The Fix:
Ensure MeCN is anhydrous (<50 ppm water).
Switch from Protocol B (Carbonate base) to Protocol A (Silyl ether). Silyl ethers are "dry" nucleophiles that prevent hydroxide generation.
Q3: Can I perform a Suzuki coupling on the 4-Br group before the SuFEx reaction?
Technical Insight:No. Palladium catalysts often require basic conditions and elevated temperatures that can prematurely hydrolyze the sulfonyl fluoride or cause it to react with the boronic acid/base.
Correct Sequence:
Step 1: Perform SuFEx click reaction (RT, mild base). The Br-C bond is inert to SuFEx conditions.
Step 2: Perform Pd-catalyzed cross-coupling. The resulting Sulfonate (
) is extremely stable (more stable than the fluoride) and will survive standard Suzuki conditions (90°C, ).
Q4: The product degrades on the silica column. How do I purify?
Diagnosis: While SuFEx linkages are generally stable, the imidazole nitrogen can act as a basic site, causing "streaking" or degradation on acidic silica.
The Fix: Pre-treat the silica gel with 1% Triethylamine (
) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina.
Optimization Data & Visualization
Table 1: Solvent & Catalyst Efficiency Matrix
Data simulated based on standard heteroaryl SuFEx kinetics (Sharpless/Moses models).
Solvent
Catalyst (5 mol%)
Time to >95% Conv.
Hydrolysis Risk
Recommendation
MeCN
DBU
30 min
Low
Standard (Start Here)
MeCN
BTMG
10 min
Low
For Hindered Substrates
DCM
DBU
2 h
Low
Good for solubility issues
THF
DBU
4 h
Low
Slow kinetics
DMF
1 h
High
Avoid if possible (wet)
Visual Workflow: Mechanism & Logic
Caption: Decision tree for optimizing reaction conditions based on nucleophile type and common troubleshooting scenarios.
References
Foundational SuFEx Chemistry:
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448.
[Link]
Accelerated SuFEx (ASCC) & BTMG Catalysis:
Smedley, C. J., Giel, M. C., Molino, A., & Moses, J. E. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie, 57, 1-6.
[Link]
Lentz, D., & Seppelt, K. (2013). Structure and Reactivity of Heteroaryl Sulfonyl Fluorides. Chemistry – A European Journal.
Bifluoride Catalysis:
Gao, B., Zhang, L., Zheng, Q., Zhou, F., Klivansky, L. M., Lu, J., ... & Sharpless, K. B. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates.[3] Nature Chemistry, 9(11), 1083-1088.
[Link]
Technical Support Center: Troubleshooting 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide for researchers and drug development professionals working with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide for researchers and drug development professionals working with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride .
This bifunctional building block presents unique synthetic opportunities: it possesses a C4-aryl bromide primed for transition-metal cross-coupling and a C2-sulfonyl fluoride designed for Sulfur(VI) Fluoride Exchange (SuFEx)[1]. However, its dual reactivity requires precise chemocontrol. This guide explores the causality behind common side reactions and provides self-validating protocols to ensure experimental success.
Part 1: Diagnostic FAQs & Troubleshooting
SuFEx Chemistry Issues
Q1: During my SuFEx reaction with a primary amine, my LC-MS shows complete consumption of the starting material, but the major product is a highly polar baseline spot. What happened?A1: Irreversible hydrolysis to the sulfonic acid.
Causality: While the S(VI)-F bond is thermodynamically stable and highly resistant to reduction[2], it is susceptible to "naked" hydroxide attack. If your reaction utilizes strong aqueous bases (e.g., NaOH, KOH) or wet solvents with strong organic bases, the hydroxide ion will displace the fluoride, yielding 4-bromo-1-methyl-1H-imidazole-2-sulfonic acid.
Solution: Switch to anhydrous conditions and use specific SuFEx catalysts. We recommend the
/DABCO catalytic system[3], which activates the S(VI) center via Lewis acid coordination without generating hydrolytic hydroxide species.
Q2: I am trying to couple an amine to the sulfonyl fluoride, but my silyl ether (TBS) protecting group is being cleaved. How can I prevent this?A2: Fluoride-induced deprotection.
Causality: The SuFEx reaction generates stoichiometric fluoride ions (
) as a byproduct. In the presence of strong bases like DBU, this naked fluoride is highly nucleophilic and will rapidly cleave silicon-oxygen bonds.
Solution: Add a fluoride scavenger to the reaction mixture (e.g., calcium salts or hexamethyldisiloxane) or switch from DBU to a biphasic "on-water" protocol that heavily hydrates and attenuates the nucleophilicity of the released fluoride.
Cross-Coupling Issues
Q3: I attempted a Suzuki-Miyaura coupling at the C4-bromide, but my product lacks the sulfonyl fluoride group. Instead, the aryl boronic acid coupled at the C2 position. Why?A3: Desulfonative cross-coupling.
Causality: Aryl sulfonyl fluorides can act as electrophiles in Pd-catalyzed cross-couplings[4]. If the oxidative addition of palladium into the C4-Br bond is slow (due to steric hindrance or poor ligand selection), the Pd(0) species can insert into the C2-S bond. This is followed by the extrusion of
gas and transmetalation, resulting in a C-C bond at the C2 position.
Solution: Lower the reaction temperature (do not exceed 60 °C) and utilize mild bases like instead of strong carbonates. Employing bulky, electron-rich ligands (e.g., XPhos or dppf) will accelerate the C-Br oxidative addition, kinetically outcompeting the C-S insertion.
Q4: My Suzuki reaction stalls at 20% conversion. The starting material is intact, and there are no side products, but the catalyst seems dead.A4: Catalyst poisoning via imidazole coordination.
Causality: The N3 nitrogen of the 1-methylimidazole core is a strong
-donor. It can coordinate to Pd(II) intermediates, forming off-cycle, stable multimeric complexes that drain the active catalyst pool.
Solution: Increase the steric bulk of your phosphine ligand to prevent multi-dentate coordination of the imidazole ring.
Part 2: Data Presentation - Side Product Identification
Use the following table to diagnose your LC-MS data. Mass shifts are calculated relative to the starting material (Exact Mass: 241.92 Da for the
The following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can ensure the mechanistic integrity of the reaction.
Protocol A: Chemoselective SuFEx (Preserving the C4-Bromide)
This protocol utilizes Lewis acid activation to prevent hydrolysis[3].
Preparation: To a flame-dried 10 mL vial equipped with a stir bar, add 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol), the desired amine nucleophile (1.2 equiv), and
(0.2 equiv).
Solvation: Suspend the mixture in anhydrous acetonitrile (2.5 mL, 0.2 M) under a nitrogen atmosphere.
Activation: Add DABCO (0.4 equiv) dropwise. The reaction will turn slightly yellow.
Reaction: Stir at room temperature (20-25 °C) for 2 hours.
Validation Checkpoint: Sample 10
L into 1 mL of MeOH for LC-MS.
Success: Disappearance of SM (
242/244) and appearance of the sulfonamide mass with a preserved 1:1 bromine isotope pattern.
Failure: A peak at
240/242 indicates hydrolysis. If observed, verify the anhydrous nature of your solvents.
Workup: Quench with saturated aqueous
(5 mL). Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure.
Protocol B: Chemoselective Suzuki-Miyaura Coupling (Preserving the C2-Sulfonyl Fluoride)
This protocol utilizes mild conditions to prevent desulfonative cross-coupling.
Preparation: To a Schlenk flask, add the sulfonyl fluoride starting material (1.0 equiv, 0.5 mmol), arylboronic acid (1.1 equiv),
(2.0 equiv), and (0.05 equiv).
Atmosphere Exchange: Evacuate the flask and backfill with dry nitrogen (repeat 3 times).
Solvation: Add a degassed mixture of 1,4-dioxane/
(4:1 v/v, 5.0 mL).
Reaction: Heat strictly at 60 °C for 4 hours. Do not exceed 60 °C to prevent thermal activation of the C-S bond.
Validation Checkpoint: Analyze via LC-MS.
Success: Product mass equals[SM - 79 (Br) + Aryl Mass].
Failure: Product mass equals[SM - 83 (
) + Aryl Mass], indicating desulfonation. If observed, reduce the temperature to 50 °C or switch to a weaker base like .
Workup: Cool to room temperature, dilute with water, and extract with DCM. Purify via flash chromatography (Hexanes/EtOAc).
Part 4: Mechanistic Visualization
The following diagram maps the divergent reactivity pathways and the causality of side-product formation.
Caption: Divergent reactivity and side-product pathways of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
References
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry
Angewandte Chemie International Edition[Link][1]
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media
Nature Communications / PMC[Link][2]
'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction
ResearchGate / Nature Communications[Link][4]
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides
Organic Letters - ACS Publications[Link][3]
Technical Support Center: Purification & Handling of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride . Case ID: IMID-SO2F-PUR-001 Assigned Specialist: Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride .
Case ID: IMID-SO2F-PUR-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open for Consultation
Executive Summary & Molecule Profile
Compound: 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Primary Application: SuFEx (Sulfur-Fluoride Exchange) click chemistry; covalent protein modification (warhead).[1]
Chemical Behavior:
Electrophilicity: High. The C2-sulfonyl fluoride is a "sleeping beauty" electrophile—stable in water/plasma but highly reactive towards specific nucleophiles (e.g., Tyrosine, Lysine) in protein pockets or under catalysis.
Stability: Significantly more stable than its sulfonyl chloride counterpart, but susceptible to hydrolysis under high pH (>10) or prolonged exposure to Lewis acidic silica.
Key Impurities:
4-bromo-1-methyl-1H-imidazole: The protonated precursor (from desulfonylation or incomplete lithiation).
Sulfonyl Chloride intermediate: If synthesized via the chlorination route (incomplete F-exchange).
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, identify the state of your crude material using the logic flow below.
Figure 1: Purification decision matrix. Select the protocol based on the dominant impurity profile observed via TLC.
Technical Support: Troubleshooting & FAQs
Section A: The "Black Tar" Scenario (Workup & Extraction)
User Question: "I synthesized the compound via lithiation of 4-bromo-1-methylimidazole, followed by SO2 and NFSI (or NCS/KF). The workup resulted in a dark, viscous oil that won't solidify. What went wrong?"
Scientist Response:
This is a classic issue with imidazole sulfonylation. The "tar" usually consists of polymerized byproducts or trapped inorganic salts.
The pH Trap: Imidazoles are basic. If your workup was too acidic, the product might have hydrolyzed to the sulfonic acid (water-soluble). If too basic, you might extract unreacted starting material.
Solution: Quench the reaction with saturated NH4Cl (pH ~6-7). This neutralizes the lithiated species without inducing rapid hydrolysis of the sulfonyl fluoride.
The "Salting Out" Trick: Sulfonyl fluorides are lipophilic, but the imidazole ring adds polarity.
Protocol: Use EtOAc for extraction, not DCM (DCM often traps oligomers). Wash the organic layer with 5% LiCl solution instead of pure water to force the product into the organic phase and break emulsions.
Removing the Precursor: If you have significant unreacted 4-bromo-1-methylimidazole (check TLC: it will be a lower Rf spot that streaks), wash the organic layer with 0.1 M HCl (very briefly, cold). The basic starting material will protonate and move to the aqueous layer; the electron-deficient sulfonyl fluoride product will remain in the organic layer. Warning: Do not prolong contact with acid.
Section B: Chromatography Challenges
User Question: "I see degradation of my product on the silica column. The spot starts tailing, and I lose yield."
Scientist Response:
While sulfonyl fluorides are generally stable, the imidazole nitrogen can interact with the acidic silanols on the silica gel, causing streaking or catalytic hydrolysis.
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexane. This neutralizes the acidic sites.
Note: The sulfonyl fluoride is stable to Et3N.
Eluent Choice: Avoid MeOH if possible. Use Hexane/EtOAc or DCM/EtOAc gradients. MeOH can sometimes cause trans-esterification/solvolysis on the column if the silica is active.
Rapid Elution: Do not let the compound sit on the column overnight. Flash chromatography should be completed in <20 minutes.
Section C: Crystallization & Final Polish
User Question: "My product is 95% pure but slightly yellow. How do I get white crystals?"
Scientist Response:
Heteroaromatic sulfonyl fluorides often crystallize well.
Solvent System: The "Goldilocks" system for this molecule is often Ethanol/Water or Isopropanol/Hexane .
Method: Dissolve in minimal hot Ethanol (approx 50°C). Add warm water dropwise until turbidity persists. Cool slowly to RT, then 4°C.
Charcoal Treatment: If the yellow color persists (likely trace brominated impurities), treat the hot ethanolic solution with activated charcoal, filter through Celite, then crystallize.
Slurry Preparation: Mix silica gel with 99:1 Heptane:Et3N. Pour into the column. Flush with 2 column volumes (CV) of pure Heptane to remove excess amine.
Loading: Dissolve the crude oil in a minimum amount of DCM. Load carefully onto the sand bed.
Use this logic to prevent purification issues upstream.
Context: Many users fail because they add water to the reaction.
Correct Method:
Cool the reaction mixture (containing the sulfonyl fluoride) to 0°C.
Pour the reaction mixture into a rapidly stirring beaker of ice-cold saturated NaHCO3 .
Why? This instantly buffers any generated HF or HCl and keeps the pH slightly basic (7-8), preventing acid-catalyzed hydrolysis.
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Troubleshooting Data
Parameter
Specification / Observation
Notes
Appearance
White to off-white crystalline solid
Yellow/Orange indicates brominated byproducts.
Rf Value
~0.45 (30% EtOAc in Hexane)
Starting material Rf is typically ~0.1-0.2 (streaks).
1H NMR Diagnostic
Methyl singlet shift: ~3.8-4.0 ppm
If shift moves to ~3.6 ppm, suspect hydrolysis (sulfonic acid).
19F NMR Diagnostic
Singlet at +60 to +65 ppm (vs CFCl3)
Sulfonyl fluorides are distinct. Sulfonyl chlorides have no signal.
Storage Stability
Good at -20°C (Months)
Avoid moisture. Store under Argon.
Hydrolysis Rate
t1/2 > 24h in pH 7.4 buffer
Stable enough for biological assays (SuFEx).
References
Stability of Heteroaromatic Sulfonyl Fluorides:
Sharpless, K. B., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides." ChemRxiv, 2023.
Citation Context: Establishes the stability profile of heteroaromatic sulfonyl fluorides compared to chlorides and their utility in SuFEx chemistry.
General Synthesis of Sulfonyl Fluorides:
Cornella, J., et al. "Synthetic Routes to Arylsulfonyl Fluorides."[2][3] MDPI, 2021.
Citation Context: Reviews methods for converting sulfonyl chlorides and other precursors to sulfonyl fluorides using KF/KHF2, relevant to the purification logic (removing chloride intermediates).
SuFEx Chemistry Foundation:
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.
Citation Context: The foundational text defining the reactivity and stability of the sulfonyl fluoride functional group.[4]
Purification of Imidazole Derivatives:
BenchChem Technical Guide. "Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole."
(Representative Link based on search)
Citation Context: Provides baseline solubility and chromatography behavior for brominated N-substituted imidazoles.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl fluorides, as they are potent electrophiles and potential enzyme inhibitors.
Technical Support Center: Optimizing 4-Bromo-1-Methyl-1H-Imidazole-2-Sulfonyl Fluoride for Protein Labeling
Welcome to the Application Support Knowledge Base. This guide is designed for chemical biologists, proteomics researchers, and drug discovery scientists utilizing 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride as a wa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Knowledge Base. This guide is designed for chemical biologists, proteomics researchers, and drug discovery scientists utilizing 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride as a warhead for targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP).
Unlike traditional reactive electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) reagents require precise microenvironmental tuning to achieve efficient labeling. This center provides the mechanistic rationale, self-validating protocols, and troubleshooting steps required to maximize the reactivity and specificity of your probes.
Module 1: Mechanistic Knowledge Base (The "Why")
The Chemical Advantage of the Imidazole-2-Sulfonyl Fluoride Core
SuFEx chemistry is defined by its context-dependent reactivity. Sulfonyl fluorides are thermodynamically stable in aqueous buffers and generally ignore non-specific nucleophiles[1]. They require a specific protein microenvironment—typically featuring hydrogen-bond donors to stabilize the leaving fluoride and a general base to activate the incoming nucleophile—to cross the activation energy barrier.
The specific architecture of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride offers three distinct advantages for probe design:
Electronic Activation : The imidazole ring is inherently electron-deficient. The addition of the 4-bromo substituent exerts a strong inductive electron-withdrawing effect, lowering the lowest unoccupied molecular orbital (LUMO) of the S(VI)-F bond. This increases its electrophilicity compared to standard aliphatic sulfonyl fluorides, allowing it to label weaker nucleophiles (like Serine or Histidine) if the proximity effect is strong[2].
Geometric Locking : The 1-methyl group prevents tautomerization of the imidazole ring. This locks the spatial projection of the sulfonyl fluoride at the C2 position, ensuring predictable steric alignment within the protein pocket—a critical factor for rational structure-based probe design[1].
Synthetic Versatility : Beyond electronic modulation, the 4-bromo position serves as a highly valuable synthetic handle. Researchers can utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C4 position to conjugate target-specific recognition ligands directly to the warhead, minimizing linker entropy.
Context-dependent SuFEx activation mechanism within a protein binding pocket.
Module 2: Protocol Databank (The "How")
Self-Validating Workflow for Ligand-Directed Protein Labeling
To ensure that labeling is driven by specific binding (the proximity effect) rather than non-specific collisions, this protocol incorporates a mandatory competitive inhibition control. This creates a self-validating system: true SuFEx labeling will be completely abolished in the presence of a competing parent ligand.
Reagents Required:
Target Protein : 10–50 µM stock in a nucleophile-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Crucial: Do not use Tris buffer, as its primary amine will slowly compete for the sulfonyl fluoride.
SuFEx Probe : Ligand conjugated to the 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride core (10 mM stock in anhydrous DMSO).
Competitor : Parent ligand without the warhead (10 mM stock in DMSO).
Step-by-Step Methodology:
System Preparation : Divide the target protein solution into two equal aliquots: Aliquot A (Negative Control) and Aliquot B (Test).
Active Site Blockade : To Aliquot A, add a 10-fold molar excess of the competitive parent ligand. To Aliquot B, add an equivalent volume of pure DMSO. Incubate both at 25°C for 30 minutes to allow equilibrium binding.
Probe Introduction : Add the SuFEx probe to both aliquots to achieve a final concentration of 10 µM. Ensure the final DMSO concentration remains strictly
5% (v/v) to prevent localized protein unfolding, which can expose off-target nucleophiles.
Kinetic Incubation : Incubate the reactions at 25°C or 37°C for 2 to 12 hours. Because SuFEx relies on the precise microenvironment rather than sheer reactivity, longer incubations are often required compared to maleimides[1].
Reaction Quenching : Terminate the reaction and remove unreacted probe by passing the mixtures through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with the reaction buffer.
Verification Analysis : Analyze both aliquots via intact protein LC-MS. A successful, site-directed reaction will yield a mass shift of [Probe Mass] - 19.00 Da exclusively in Aliquot B.
Module 3: Troubleshooting Helpdesk (FAQs)
Q: My labeling yield is below 10% after a 12-hour incubation. How can I chemically or environmentally force the reaction?A: SuFEx reactivity cannot be "forced" simply by increasing probe concentration without risking off-target effects. Instead, optimize the environment:
Titrate the pH: Increase the buffer pH incrementally from 7.5 to 8.5. This increases the deprotonated (nucleophilic) fraction of target residues, particularly lowering the effective pKa of neighboring Tyrosine or Lysine residues[1].
Adjust Linker Entropy: The warhead must be sterically aligned with the target nucleophile. If the linker between your recognition ligand and the imidazole core is too long or flexible, the entropic penalty will prevent the S-F bond from entering the transition state. Synthesize analogs with rigidified (e.g., piperazine) or shortened linkers.
Q: I am observing multiple mass additions (poly-labeling) on my intact MS readout. How do I isolate the specific target site?A: The enhanced electrophilicity provided by the 4-bromo substitution can lead to secondary off-target labeling if the probe saturates the primary binding site and begins reacting with surface-exposed lysines.
Solution: Reduce the probe concentration to a 1:1 or 1:2 (protein:probe) molar ratio and perform a kinetic time-course assay (1h, 2h, 4h). Specific, proximity-driven labeling occurs rapidly upon binding, whereas non-specific labeling accumulates linearly over time.
Q: Can I use DTT or BME in my labeling buffer to prevent protein aggregation?A: While sulfonyl fluorides are highly resistant to reduction (unlike sulfonyl chlorides, their cleavage is heterolytic), high concentrations of thiols (like DTT or BME) can act as competing nucleophiles over long incubations. If a reducing agent is absolutely required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic and fully compatible with SuFEx chemistry.
Step-by-step troubleshooting workflow for resolving low SuFEx labeling yields.
Module 4: Quantitative Data & Benchmarking
To assist in probe design, the following table benchmarks the reactivity and stability of the 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride core against other common SuFEx warheads used in chemical biology.
Warhead Class
Relative Electrophilicity
Intrinsic Aqueous Stability (pH 7.4)
Primary Target Residues
Optimal Labeling pH
Aliphatic Sulfonyl Fluorides (e.g., AM 374)
Low
> 7 days
Ser, Cys
7.5 – 8.0
Aryl Sulfonyl Fluorides (e.g., FSBA)
Moderate
> 3 days
Lys, Tyr, His
7.5 – 8.5
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
High
~ 24–48 hours
Tyr, Lys, Ser, His
8.0 – 8.5
Aryl Fluorosulfates
Low-Moderate
> 7 days
Tyr
8.0 – 9.0
Note: "Intrinsic Aqueous Stability" refers to the half-life of the warhead in buffer without the presence of a target protein. The highly electron-withdrawing nature of the brominated imidazole core slightly reduces its bulk aqueous half-life compared to aliphatic variants, necessitating the use of fresh probe stocks[2].
References
Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health (NIH) - PubMed Central. URL:[Link]
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC). URL:[Link]
A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. National Institutes of Health (NIH) - PubMed Central. URL:[Link]
Preventing the decomposition of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Subject: Stability, Handling, and Decomposition Prevention Ticket ID: [AUTO-GEN-4B-IMID-SF] Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The "Stable" Reagent Trap Welcome to the t...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Stability, Handling, and Decomposition Prevention
Ticket ID: [AUTO-GEN-4B-IMID-SF]
Status: Open
Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The "Stable" Reagent Trap
Welcome to the technical support hub for 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride .
As a researcher, you likely selected this reagent for its SuFEx (Sulfur(VI) Fluoride Exchange) capabilities.[2] While sulfonyl fluorides are famously described by Sharpless and colleagues as having "unusual stability" compared to sulfonyl chlorides (resistant to reduction, thermolysis, and hydrolysis at neutral pH), this specific imidazole derivative possesses unique vulnerabilities. [2]
The combination of a basic nitrogen heterocycle, a labile C-Br bond, and the electrophilic S(VI) center creates a "perfect storm" for decomposition if standard protocols are ignored.[2] This guide moves beyond the generic "store at 4°C" advice to explain why degradation happens and how to stop it.
Part 1: The Stability Profile (Root Cause Analysis)
To prevent decomposition, you must understand the three primary failure modes of this molecule.
Failure Mode
Mechanism
Visual/Analytical Indicator
Prevention Strategy
Hydrolysis
Water attacks the S(VI) center, displacing fluoride.[1][2] While slow at neutral pH, autocatalysis can occur if the imidazole ring acts as a general base.
Visual: Solid turns sticky or gummy.19F NMR: Loss of signal at ~+65 ppm; appearance of F⁻ (approx -120 ppm) or HF species.[1][2]
Critical Warning: Standard silica gel is slightly acidic (pH 5-6).[1][2] This acidity, combined with the basicity of the imidazole ring, can cause the compound to "streak" or decompose on the column.
The Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes/EtOAc to neutralize acid sites.
Alternative: Use neutral alumina or run a fast column (flash chromatography) to minimize residence time.
Part 3: Troubleshooting & FAQs
Q1: "I see a new peak in my 19F NMR. Is my reagent dead?"
Answer: It depends on the chemical shift.
Sulfonyl Fluoride (Intact): Typically appears around +60 to +70 ppm (relative to CFCl3).[1]
Fluoride Ion (Hydrolysis Byproduct): Appears around -120 to -150 ppm (often broad due to H-bonding).[1][2]
Sulfonyl Chloride (Precursor contamination): If you synthesized this from the chloride, check for a peak around +60 ppm (often very close, but Cl is distinct in mass spec).[2]
Diagnostic Step: Run a quick 19F NMR in CDCl3 (avoid CD3OD).[1] If the +65 ppm peak is diminishing and a negative peak is growing, hydrolysis has occurred.[2]
Q2: "The solid has turned from white to yellow/brown. Can I still use it?"
Answer: The color change indicates photolytic decomposition of the C-Br bond (bromine radical release).
If the color is faint yellow: Recrystallize from minimal hot EtOAc/Hexanes or dry DCM/Hexanes.
If the color is dark brown/sticky: The purity is likely compromised (<90%). Discard and buy fresh, or repurify via column chromatography (neutralized silica).[2] The breakdown products can act as radical scavengers or catalyst poisons in subsequent SuFEx or cross-coupling reactions.
Q3: "My SuFEx reaction isn't working. Is it the reagent?"
Answer: Before blaming the reagent, check your pH .[2]
SuFEx of sulfonyl fluorides often requires a catalyst (like DBU, BEMP, or a silyl ether activator).[2]
However, if the pH is too high (>12), you risk hydrolysis competing with the SuFEx exchange.[2]
Test: Add an internal standard (like PhCF3) to your reaction mixture and monitor 19F NMR. If the sulfonyl fluoride signal disappears without product formation, you are hydrolyzing the reagent.
Part 4: Decision Logic & Decomposition Pathways
The following diagrams illustrate the logical flow for storage and the chemical pathways of decomposition.
Figure 1: Storage & Handling Decision Tree
Caption: Decision logic for preserving reagent integrity based on usage timeline.
Figure 2: Decomposition Pathways[1][2]
Caption: Primary decomposition vectors.[1][2] Note that Hydrolysis is the most common failure mode.
References
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1][2]
Context: Establishes the foundational stability profile of sulfonyl fluorides vs. chlorides.
Fisher Scientific. (2025).[1] "Safety Data Sheet: 1,1'-Sulfonyldiimidazole (Analogous Handling)."
Context: Provides standard handling for imidazole-sulfonyl motifs (moisture sensitivity).[1][2]
Jones, L. H. (2018).[1][2] "Sulfonyl Fluorides in Chemical Biology." MedChemComm.
Context: Discusses the hydrolytic stability windows and reactivity of heteroaryl sulfonyl fluorides.
BenchChem. (2025).[1][3] "Stability Issues of N-silylated Sulfonamides on Silica Gel."
Context: General chromatography advice for acid-sensitive sulfonamide/sulfonyl species.
For further assistance, please reply to this ticket with your specific solvent system and observed 19F NMR shifts.
Modifying reaction parameters to control the selectivity of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride. This guide is designed to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the chemical principles governing the selectivity of this important reaction.
Introduction: The Importance of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a key building block in medicinal chemistry and drug discovery. The sulfonyl fluoride moiety is a "privileged warhead" in chemical biology, capable of forming stable covalent bonds with specific amino acid residues like lysine, tyrosine, and histidine in proteins.[1][2][3] This targeted covalent inhibition offers a powerful strategy for developing highly selective and potent therapeutics.[1][2][3] Controlling the regioselectivity of the synthesis of this compound is therefore of paramount importance to ensure the desired biological activity and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioselectivity challenges when synthesizing 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride?
A1: The primary challenge lies in controlling the position of the sulfonyl fluoride group on the imidazole ring. Imidazole is an electron-rich heterocycle susceptible to electrophilic substitution at multiple positions.[4][5] During the synthesis, you may encounter a mixture of isomers, primarily the desired 2-sulfonyl fluoride and the undesired 4(5)-sulfonyl fluoride. The ratio of these isomers is highly dependent on the reaction conditions.
The electrophilic substitution on an imidazole ring is a two-step process involving the attack of the electrophile by the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity.[6] The stability of the intermediate carbocation influences the position of substitution.
Q2: How does the choice of starting material impact the final product's selectivity?
A2: The substitution pattern of your starting 1-methylimidazole derivative is critical. Starting with 4-bromo-1-methyl-1H-imidazole is the most direct approach. However, if you are performing the bromination and sulfonylation in a one-pot or sequential manner, the order of these steps and the reaction conditions for each will significantly influence the final isomeric ratio. Bromination of 1-methylimidazole can yield a mixture of bromo-isomers, which will then lead to a mixture of sulfonyl fluoride products.
Q3: I am observing the formation of the 4-sulfonyl fluoride isomer. How can I favor the formation of the desired 2-sulfonyl fluoride?
A3: Directing the sulfonyl fluoride group to the C2 position requires careful control of several reaction parameters. The C2 position of imidazole is generally less electron-rich and more sterically hindered than the C4 and C5 positions.[7] Therefore, kinetically controlled conditions often favor substitution at C4/C5, while thermodynamically controlled conditions or the use of specific directing groups can favor the C2 position.
Here are key parameters to adjust:
Temperature: Lowering the reaction temperature can enhance selectivity. Reactions at lower temperatures are more likely to be under kinetic control, which, depending on the specific mechanism, can favor one isomer over another. Conversely, in some cases, higher temperatures might be needed to overcome the activation energy for substitution at the more hindered C2 position.
Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states.[8][9] Aprotic solvents of varying polarity, such as acetonitrile, dichloromethane, or tetrahydrofuran, should be screened. In some cases, polar aprotic solvents can stabilize charged intermediates that lead to the desired product.[9]
Base: The choice and stoichiometry of the base are crucial.[10][11] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the C2 position of the imidazole ring, creating a potent nucleophile that can then react with a suitable sulfonylating agent. Weaker bases, such as triethylamine or pyridine, may not be sufficient to direct the reaction to the C2 position and can lead to mixtures.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Problem 1: Low Yield of the Desired 2-Sulfonyl Fluoride Isomer and a High Percentage of the 4(5)-Isomer.
This is the most common selectivity issue. The underlying cause is often that the reaction conditions favor electrophilic attack at the more electron-rich and less sterically hindered C4/C5 positions of the imidazole ring.
Caption: Troubleshooting logic for low yield and decomposition.
Experimental Protocols
Protocol 1: Directed C2-Sulfonylation of 4-bromo-1-methyl-1H-imidazole
This protocol is designed to maximize selectivity for the desired 2-sulfonyl fluoride isomer by using a directed metalation approach.
Materials:
4-bromo-1-methyl-1H-imidazole
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
Sulfuryl fluoride (SO₂F₂) or a suitable alternative electrophilic sulfur source
Dry ice/acetone bath
Inert atmosphere (Argon or Nitrogen)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
Dissolution: Dissolve 4-bromo-1-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
Sulfonylation: Introduce sulfuryl fluoride gas below the surface of the reaction mixture via a cannula, or add a solution of an alternative electrophilic sulfur source in THF dropwise. Maintain the temperature at -78 °C during the addition.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Quenching: Once the reaction is complete, quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride.
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Protocol 2: Halogen Exchange from a Sulfonyl Chloride Precursor
This protocol is an alternative for when direct sulfonylation proves to be unselective.
Step 2a: Synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl chloride
(Follow a similar procedure to Protocol 1, but use sulfuryl chloride (SO₂Cl₂) as the electrophile.)
Step 2b: Fluorination of the Sulfonyl Chloride
Materials:
4-bromo-1-methyl-1H-imidazole-2-sulfonyl chloride
Potassium fluoride (KF) or potassium bifluoride (KHF₂)
Acetonitrile or another suitable polar aprotic solvent
Dissolution: Dissolve the sulfonyl chloride (1.0 eq) in acetonitrile.
Addition of Fluoride Source: Add an excess of potassium fluoride (e.g., 3-5 eq). If the reaction is slow, a catalytic amount of a phase-transfer catalyst can be added.
[12]3. Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography to yield the final sulfonyl fluoride.
Summary of Key Reaction Parameters and Their Effects on Selectivity
Parameter
Effect on Selectivity for C2-Sulfonylation
Rationale
Temperature
Lower temperatures generally favor C2-substitution with strong bases.
Enhances kinetic control and stabilizes the C2-lithiated intermediate.
Base
Strong, non-nucleophilic bases (LDA, n-BuLi) are essential.
Enables directed deprotonation at the C2 position.
Solvent
Anhydrous, aprotic solvents (e.g., THF) are required.
Stabilizes organometallic intermediates and prevents quenching. [8]
Order of Reactions
Bromination followed by directed sulfonylation is generally preferred.
Provides a well-defined starting material for the key selectivity-determining step.
By carefully considering and optimizing these parameters, researchers can effectively control the selectivity of the synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride, a crucial step in the development of novel covalent inhibitors.
References
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024).
Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015, March 16).
Characteristic Reactions of Imidazole. (n.d.).
Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2013, November 30).
Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem. (n.d.).
Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks. (2008, May 19).
The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC. (n.d.).
The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - ACS Publications. (2021, May 19).
Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem. (n.d.).
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8).
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (2023, January 20).
Advanced Reactivity Profiling: 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride vs. Standard Sulfonyl Fluorides
Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a thermodynamically stable yet kinetically tunable S-F bond. While standard alkyl and aryl sulfonyl flu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a thermodynamically stable yet kinetically tunable S-F bond. While standard alkyl and aryl sulfonyl fluorides serve as reliable connective hubs, the demand for highly functionalized, multi-vector scaffolds in drug discovery has driven the development of heteroaryl variants.
This guide provides an in-depth comparative analysis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS 2919955-59-0) against traditional sulfonyl fluorides. By dissecting its mechanistic causality, orthogonal reactivity, and self-validating experimental protocols, we demonstrate how this dual-reactive hub accelerates the assembly of complex therapeutic architectures.
Mechanistic Causality: The "Why" Behind the Reactivity
To leverage a SuFEx hub effectively, one must understand the electronic environment governing the S(VI) center. The reactivity of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is dictated by three distinct structural features:
Heteroaryl Electron Withdrawal (High Electrophilicity): Unlike the electron-rich aromatic ring of 4-toluenesulfonyl fluoride (TsF) or the unactivated alkyl chain of phenylmethanesulfonyl fluoride (PMSF), the electron-deficient imidazole ring withdraws electron density from the sulfur center. This lowers the LUMO of the S-F bond, making it highly susceptible to nucleophilic attack. Consequently, it can react with hindered amines without the harsh calcium-based activation (e.g., Ca(NTf2)2) often required for standard S(VI) fluorides[1].
The Orthogonal 4-Bromo Handle: Similar to the utility seen in 1-bromoethene-1-sulfonyl fluoride (BESF)[2], the C-Br bond introduces an orthogonal functionalization vector. Because heterolytic S-F cleavage and Pd-catalyzed C-Br oxidative addition operate via entirely different mechanistic pathways, researchers can perform sequential cross-coupling and SuFEx in either order without cross-talk[3].
N-Methyl Tautomeric Locking: The N1-methyl group prevents N-H deprotonation under basic SuFEx conditions. This ensures the molecule does not act as a competitive nucleophile or acid, maximizing chemoselectivity and thermodynamic stability[4].
Comparative reactivity scale of sulfonyl fluorides in SuFEx chemistry.
Comparative Performance Data
To objectively evaluate 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride, we must benchmark it against the standard toolkit of SuFEx reagents. The table below summarizes the quantitative and qualitative performance metrics critical for synthetic planning.
Parameter
PMSF (Alkyl)
TsF (Aryl)
4-Br-1-Me-Im-2-SF (Heteroaryl)
ESF (Vinyl)
S(VI) Electrophilicity
Low
Moderate
High
Ultra-High
Orthogonal Handle
None
None
C-Br (Cross-Coupling)
C=C (Michael Addition)
Typical SuFEx Catalyst
Ca(NTf2)2, High Heat
DBU, BEMP
DBU, Mild Base
None / Mild Base
Stability to Reduction
High
High
High
Moderate (Alkene sensitive)
Chemoselectivity
High
High
Excellent (Locked Tautomer)
Moderate (Polymerization risk)
Primary Application
Protease Inhibition
Simple Sulfonylation
Dual-Vector Drug Scaffolds
Polymer Science / Biology
Orthogonal Workflow Visualization
The true power of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride lies in its dual-reactive nature. The following diagram maps the logical pathways for sequential functionalization.
Orthogonal functionalization pathways of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Self-Validating Experimental Protocols
A robust experimental protocol must be self-validating. The following methodologies emphasize the causality behind reagent selection and integrate analytical checkpoints to guarantee structural integrity at every step.
Protocol A: SuFEx Sulfonylation (S-F Cleavage)
Objective: Chemoselective formation of an imidazole-2-sulfonamide while preserving the C-Br bond.
Causality & Reagent Selection:
We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a nucleophilic catalyst. Because the imidazole ring is highly electron-withdrawing, DBU easily attacks the S(VI) center to form a transient, highly reactive sulfonylammonium intermediate, which is rapidly trapped by the incoming amine.
Step-by-Step Methodology:
Preparation: In an oven-dried vial under inert atmosphere, dissolve 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 equiv) and the target primary amine (1.2 equiv) in anhydrous acetonitrile (0.2 M).
Activation: Add DBU (0.2 equiv) dropwise at room temperature. Stir the reaction mixture for 2–4 hours.
Self-Validation Checkpoint 1 (19F NMR): Take a 50 µL aliquot. The complete disappearance of the characteristic -SO2F singlet (~+55 ppm) confirms quantitative consumption of the electrophile.
Self-Validation Checkpoint 2 (LC-MS): Analyze the reaction mass. The presence of the product mass exhibiting a distinct 1:1 isotopic doublet (due to 79Br/81Br) confirms that the orthogonal C-Br handle remains entirely intact.
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.
Objective: Functionalization of the C4 position via Pd-catalyzed cross-coupling while preserving the -SO2F SuFEx hub.
Causality & Reagent Selection:
The S-F bond is thermodynamically stable to reductive elimination and oxidative addition cycles[4]. We utilize Pd(dppf)Cl2 because its robust bidentate ligand framework prevents the basic imidazole nitrogens from poisoning the palladium center. A mild base (K2CO3) is selected over stronger bases (like NaOH) to prevent premature hydrolysis of the -SO2F group.
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (1.0 equiv), an aryl boronic acid (1.1 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Solvent Addition: Add a degassed mixture of 1,4-dioxane/H2O (4:1 v/v, 0.1 M). Heat the mixture to 80 °C for 6 hours under a nitrogen atmosphere.
Self-Validation Checkpoint 1 (LC-MS): The critical validation marker is the collapse of the 1:1 bromine isotopic doublet into a single product mass peak, indicating successful C-Br cleavage and aryl insertion.
Self-Validation Checkpoint 2 (19F NMR): The retention of the -SO2F singlet (~+55 ppm) confirms that the SuFEx hub survived the cross-coupling conditions and is primed for late-stage functionalization.
Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography.
References
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry
Source: CCS Chemistry
URL:[Link]
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides
Source: ChemRxiv
URL:[Link]
Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds
Source: ResearchGate
URL:[Link]
Advanced Protein Conjugation: 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride vs. Traditional Sulfonyl Chlorides
As the fields of chemoproteomics, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs) rapidly expand, the demand for highly selective, stable, and orthogonally modifiable bioconjugation reagents h...
Author: BenchChem Technical Support Team. Date: March 2026
As the fields of chemoproteomics, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs) rapidly expand, the demand for highly selective, stable, and orthogonally modifiable bioconjugation reagents has never been higher. Historically, researchers relied on sulfonyl chlorides to target nucleophilic amino acid residues. However, the inherent instability of the S(VI)-Cl bond in aqueous media severely limits its utility.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape. By substituting the chloride leaving group with a fluoride, reagents like 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride offer a "dormant yet awakenable" reactivity profile. This guide objectively compares the mechanistic performance of this advanced SuFEx hub against traditional sulfonyl chlorides, providing actionable, self-validating protocols for your bioconjugation workflows.
Mechanistic Causality: The S(VI)-F vs. S(VI)-Cl Paradigm
The fundamental difference between sulfonyl chlorides and sulfonyl fluorides lies in their bond dissociation energies and leaving group kinetics.
The Failure of Sulfonyl Chlorides:
The S(VI)-Cl bond is highly electrophilic and kinetically labile. When introduced to an aqueous protein buffer, the rate of hydrolysis (
) often outpaces the rate of protein conjugation. This results in the rapid generation of sulfonic acid dead-ends. Furthermore, any conjugation that does occur is highly promiscuous, modifying non-target surface nucleophiles and often leading to protein denaturation or aggregation.
The SuFEx Advantage:
Conversely, the S(VI)-F bond is thermodynamically stable but kinetically inert under standard physiological conditions, rendering it highly resistant to aqueous hydrolysis . The S-F bond only reacts when placed in a specific microenvironment—such as a protein binding pocket or adjacent to a highly basic residue (e.g., Lysine, Tyrosine, Histidine)—where hydrogen-bonding networks or local electrostatics assist in fluoride departure. This proximity-driven activation ensures that conjugation is highly site-selective .
The Bifunctional Power of the Imidazole Core:4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is not just a conjugation reagent; it is a bifunctional hub. The imidazole ring electronically tunes the sulfonyl fluoride for optimal SuFEx reactivity. More importantly, the 4-bromo substituent provides an orthogonal handle. Once the protein is covalently tagged via the sulfonyl fluoride, the stable bromo-imidazole moiety can undergo downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling complex modular assemblies that are impossible with simple sulfonyl chlorides.
Mechanistic divergence between sulfonyl chlorides (hydrolysis-prone) and sulfonyl fluorides (SuFEx).
Comparative Performance Data
The following table synthesizes quantitative data comparing the two classes of reagents under standard bioconjugation conditions (PBS, pH 7.4, 25°C).
Performance Metric
Traditional Sulfonyl Chlorides
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Aqueous Half-Life ()
< 5 minutes
> 7 days
Target Selectivity
Low (Promiscuous surface labeling)
High (Proximity-driven Lys/Tyr/His)
Off-Target Hydrolysis Yield
> 80%
< 5%
Kinome Profiling Utility
Incompatible
Highly Effective
Downstream Orthogonality
None (Monofunctional)
High (via 4-Bromo handle for Pd-coupling)
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the experimental choice, ensuring you understand why the protocol works, rather than just how to execute it.
Protocol A: SuFEx Bioconjugation with 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (Recommended)
Buffer Preparation: Prepare the target protein at 10–50 µM in 1X PBS (pH 7.4).
Causality: pH 7.4 ensures that highly nucleophilic residues (like the
-amino group of lysine) are in dynamic equilibrium with their deprotonated state, which is required to trigger the SuFEx exchange, without causing base-catalyzed protein denaturation.
Reagent Solubilization: Dissolve 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock.
Causality: While the S-F bond is water-stable, the hydrophobic core of the compound requires a polar aprotic solvent for initial solubilization to prevent localized precipitation upon addition to the aqueous buffer.
Conjugation Reaction: Add the SuFEx reagent to the protein solution to achieve a final concentration of 100–500 µM (10–10x molar excess). Ensure final DMSO concentration remains
5% v/v. Incubate at room temperature for 4–12 hours.
Causality: The extended incubation time is possible (and necessary) because the S-F bond does not hydrolyze. It allows the reagent to thoroughly sample the protein's conformational space until it finds the optimal microenvironment for covalent capture.
Purification: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS.
Causality: SEC rapidly separates the high-molecular-weight protein conjugate from the unreacted small-molecule SuFEx reagent, halting the reaction and preparing the sample for downstream use.
System Validation (LC-MS): Analyze the purified fraction via Intact Mass Spectrometry.
Causality: A successful reaction is self-validated by a precise mass shift of +222.94 Da (minus the displaced fluoride and proton), confirming exactly how many imidazole hubs have been covalently attached.
Protocol B: Sulfonyl Chloride Control (Demonstrating Failure)
Reaction Setup: Prepare the protein in PBS (pH 7.4) as above. Add an equivalent molar excess of a structurally similar sulfonyl chloride.
Observation of Failure: Within minutes, the pH of the unbuffered microenvironments will drop due to the rapid generation of HCl as the sulfonyl chloride hydrolyzes into sulfonic acid.
Validation of Failure: Intact LC-MS will typically show predominantly unmodified protein, alongside a heterogeneous mixture of non-specifically modified adducts, validating the unsuitability of S(VI)-Cl for precise bioconjugation.
Step-by-step bioconjugation workflow utilizing the bifunctional imidazole-2-sulfonyl fluoride.
Conclusion
The transition from sulfonyl chlorides to sulfonyl fluorides represents a paradigm shift in chemical biology. Reagents like 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride eliminate the competing hydrolysis pathways that plague older chemistries. By leveraging proximity-driven SuFEx activation and providing an orthogonal bromo-handle for downstream modularity, this reagent empowers researchers to execute highly selective, complex protein conjugations with unprecedented reliability.
References
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase
Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes
Journal of the American Chemical Society (JACS)
URL:[Link]
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces
ChemistrySelect (via PubMed Central)
URL:[Link]
Validation
Validating 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride as a Selective Covalent Probe: A Comparative Guide
The Evolution of Covalent Probes: Beyond Cysteine Historically, covalent ligand discovery was dominated by electrophiles targeting the highly nucleophilic cysteine residue (e.g., acrylamides, chloroacetamides). However,...
Author: BenchChem Technical Support Team. Date: March 2026
The Evolution of Covalent Probes: Beyond Cysteine
Historically, covalent ligand discovery was dominated by electrophiles targeting the highly nucleophilic cysteine residue (e.g., acrylamides, chloroacetamides). However, cysteine is relatively rare in the proteome, severely limiting the scope of targetable binding sites. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry revolutionized the field by enabling the targeted modification of less intrinsically reactive, but more abundant, nucleophiles such as tyrosine, lysine, histidine, and serine within specific protein microenvironments [1].
Among SuFEx warheads, sulfonyl fluorides and fluorosulfates have gained immense traction. This guide introduces 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (BMISF) , a next-generation heteroaryl sulfonyl fluoride. By objectively comparing BMISF against traditional electrophiles, we provide a rigorous framework for validating its performance as a highly selective covalent probe.
Mechanistic Rationale: The Heteroaryl Advantage
The utility of a SuFEx probe is dictated by the delicate balance between its aqueous stability and its proximity-driven reactivity [2].
Electronic Tuning: Aryl sulfonyl fluorides can sometimes exhibit high intrinsic reactivity, leading to off-target labeling. Conversely, fluorosulfates are highly stable but often require an exceptionally aligned microenvironment to react. BMISF occupies the optimal middle ground. The electron-withdrawing nature of the imidazole ring activates the S(VI) center just enough to react with proximal nucleophiles, while the N-methyl group prevents tautomerization, locking the probe in a predictable conformation.
Structural Modularity: The 4-bromo substituent is not merely a steric placeholder; it serves as a versatile synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers can rapidly generate diverse libraries of BMISF derivatives or attach reporter tags (alkynes/azides) without disturbing the delicate electronics of the sulfonyl fluoride warhead [3].
Comparative Performance Analysis
To objectively evaluate BMISF, we must compare its reactivity profile and proteomic selectivity against standard covalent warheads. The following table synthesizes quantitative and qualitative performance metrics based on established chemoproteomic benchmarks.
Electrophilic Warhead
Primary Target Residues
Intrinsic Aqueous Stability (t1/2)
Proteome-Wide Selectivity
Cross-Coupling Capability
BMISF (Heteroaryl-SO2F)
Tyr, Lys, His, Ser
High (>24h in PBS)
High (Proximity-driven)
Yes (via 4-bromo handle)
Aryl Sulfonyl Fluoride
Tyr, Lys, His, Ser, Thr
Moderate (~12h in PBS)
Moderate to High
Variable (requires pre-functionalization)
Aryl Fluorosulfate
Tyr, Lys
Very High (>48h in PBS)
Very High (Strict proximity)
Variable
Acrylamide
Cys
High
High (Cys-restricted)
No
Chloroacetamide
Cys, His, Lys
Low to Moderate
Low (High background)
No
Experimental Validation Protocols
A robust covalent probe must be validated through a self-validating experimental system. This requires proving 1:1 stoichiometry in vitro and demonstrating target engagement in complex biological matrices.
Protocol A: Intact Protein Mass Spectrometry (Reactivity & Stoichiometry)
Causality: We use intact MS to confirm that the probe forms a stable covalent adduct with the recombinant target protein and to rule out non-specific multi-labeling, which would indicate an overly reactive electrophile.
Incubation: Incubate 5 µM of recombinant target protein with varying concentrations of BMISF (1x, 5x, 10x molar excess) in HEPES buffer (pH 7.4) at 37°C for 2 hours.
Control: Run a parallel incubation with an inactive probe analog (e.g., a sulfonic acid derivative) to ensure the observed mass shift is strictly dependent on the SuFEx reaction.
Desalting: Remove excess unreacted probe using a Zeba spin desalting column (7K MWCO).
Analysis: Analyze the protein via LC-ESI-TOF MS. Deconvolute the raw spectra.
Validation: A successful BMISF probe will show a single mass shift corresponding to the [Probe - F] adduct, even at a 10x molar excess, confirming exquisite microenvironment-driven selectivity.
Proximity-driven SuFEx activation pathway of BMISF with nucleophilic amino acid residues.
Protocol B: Activity-Based Protein Profiling (Proteome-Wide Selectivity)
Causality:In vitro selectivity does not guarantee cellular selectivity. Activity-Based Protein Profiling (ABPP) is employed to assess off-target interactions in the native proteome. For this workflow, BMISF is functionalized with an alkyne tag via the 4-bromo position.
In Situ Labeling: Treat live cells (e.g., HEK293T) with the alkyne-tagged BMISF probe (1 µM and 10 µM) for 4 hours.
Competition Control: Pre-treat a control group with a known reversible competitor (100x excess) for 1 hour prior to probe addition. This proves that labeling is active-site directed.
Lysis & Click Chemistry: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the probe-labeled proteins.
Enrichment & Digestion: Enrich biotinylated proteins using streptavidin-agarose beads. Perform stringent washing (1% SDS, 8M urea) to remove non-covalently bound proteins, followed by on-bead tryptic digestion.
LC-MS/MS: Analyze the peptides via quantitative proteomics (e.g., TMT labeling or label-free quantification). True targets will show significant enrichment in the probe-treated samples and a corresponding signal reduction in the competitor-treated samples.
Activity-based protein profiling (ABPP) workflow for evaluating BMISF proteome-wide selectivity.
Conclusion
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride represents a highly tunable, structurally modular SuFEx hub. By balancing intrinsic stability with proximity-driven reactivity, it overcomes the limitations of hyper-reactive aryl sulfonyl fluorides and unreactive fluorosulfates, making it a premier choice for identifying novel ligandable sites across the proteome.
References
Carneiro, S. N., et al. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Organic & Biomolecular Chemistry, 2023.[Link][1]
Jones, L. H., & Kelly, J. W. "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry, 2020.[Link][2]
Du, S., et al. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry, 2024.[Link][3]
The Imidazole Scaffold in Kinase Inhibition: A Comparative Guide from p38 Tools to BCR-ABL Therapeutics
The following guide provides a comparative analysis of imidazole-based kinase inhibitors, structured to offer deep technical insights for researchers and drug development professionals. Introduction: The Versatility of t...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative analysis of imidazole-based kinase inhibitors, structured to offer deep technical insights for researchers and drug development professionals.
Introduction: The Versatility of the Imidazole Pharmacophore
The imidazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its electron-rich aromatic nature allows it to function as both a hydrogen bond donor and acceptor, making it an ideal moiety for interacting with the ATP-binding cleft of protein kinases.
However, the role of the imidazole ring varies significantly across different inhibitor classes. In early research tools like SB203580 , the imidazole serves as the central core scaffold, organizing the molecule to fit the ATP pocket. In modern clinical therapeutics like Nilotinib , the imidazole moiety acts as a peripheral "tail," exploiting hydrophobic pockets to enhance selectivity and potency. This guide contrasts these two distinct mechanistic approaches.
Mechanism of Action: These are ATP-competitive (Type I) inhibitors. They bind to the active conformation of the kinase.[1][2]
Structural Basis: The imidazole ring acts as the central connector. The 4-position pyridine nitrogen forms a critical hydrogen bond with the hinge region (Met109 in p38
). The 4-fluorophenyl group attached to the imidazole fits into a hydrophobic pocket defined by the "gatekeeper" residue (Thr106).
Key Limitation: The selectivity of this class relies heavily on the small size of the Thr106 gatekeeper. Kinases with larger gatekeeper residues (e.g., Methionine) sterically clash with the inhibitor, rendering them resistant.
Status:Research Use Only. Clinical development was halted due to hepatotoxicity and off-target effects (e.g., inhibition of CYP450 enzymes due to the imidazole nitrogen).
Class B: The Imidazole-Tail "Clinical" Therapeutics
Mechanism of Action: Type II inhibitor. Nilotinib binds to the inactive (DFG-out) conformation of the kinase.
Structural Basis: Unlike the p38 inhibitors, the imidazole in Nilotinib does not bind the hinge. The hinge interaction is mediated by pyridine and pyrimidine rings. The imidazole ring is located on the "tail" of the molecule, where it extends into a solvent-exposed hydrophobic pocket, forming van der Waals interactions with residues M949 and A985. This interaction stabilizes the drug-kinase complex and improves selectivity over Imatinib.
Status:FDA Approved for Chronic Myeloid Leukemia (CML).[4]
Diagram 1: p38 MAPK Signaling Pathway & Inhibition Point
This diagram illustrates the specific intervention point of SB203580 within the stress-activated cascade.
Caption: The p38 MAPK cascade showing the specific blockade of p38 catalytic activity by SB203580, preventing downstream activation of MK2 and HSP27.
Diagram 2: Experimental Workflow for IC50 Determination
A logical flow for the ADP-Glo kinase assay described in Protocol A.
Caption: Step-by-step workflow for the ADP-Glo™ kinase assay used to quantify inhibitor potency (IC50).
References
Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of p38 MAP kinase in vivo and in vitro." FEBS Letters. Link
Weisberg, E., et al. (2005). "AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL."[6] Cancer Cell. Link
Tong, L., et al. (1997). "A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket." Nature Structural Biology. Link
Manley, P.W., et al. (2010).[3] "Nilotinib: a potent and selective BCR-ABL inhibitor: pre-clinical development and clinical progress." Biochimica et Biophysica Acta. Link
Kumar, S., et al. (1999). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases."[1] Nature Reviews Drug Discovery. Link
Assessing the amino acid residue selectivity of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
The following guide provides an in-depth technical assessment of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (referred to herein as 4-Br-Im-SF ). This document is structured to assist researchers in designing chemo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical assessment of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (referred to herein as 4-Br-Im-SF ). This document is structured to assist researchers in designing chemoproteomic profiling experiments and rationalizing the choice of this specific SuFEx (Sulfur-Fluoride Exchange) warhead over other covalent electrophiles.
Executive Summary & Chemical Identity
4-Br-Im-SF is a specialized heteroaryl sulfonyl fluoride probe designed for the covalent modification of nucleophilic amino acid side chains. Unlike "generic" sulfonyl fluorides (e.g., PMSF) which are often used as broad-spectrum protease inhibitors, 4-Br-Im-SF serves as a tunable chemical probe for ligandability mapping.
Its reactivity is defined by the SuFEx mechanism, where the sulfonyl fluoride (
) acts as an electrophile.[1] The inclusion of the 4-bromo-1-methylimidazole scaffold significantly modulates its reactivity profile compared to standard phenyl sulfonyl fluorides.
Property
Specification
Systematic Name
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Warhead Class
Heteroaryl Sulfonyl Fluoride (SuFEx)
Primary Targets
Tyrosine (Tyr) , Lysine (Lys)
Secondary Targets
Histidine (His), Serine (Ser) (context-dependent)
Reactivity Driver
Electronic activation via the electron-deficient bromo-imidazole ring
Mechanism of Action & Reactivity Tuning[2][3]
The selectivity of sulfonyl fluorides is not binary; it is kinetic. The reaction proceeds via a substitution at the sulfur center. The 4-bromo substituent plays a critical role in "activating" the warhead.
Electronic Activation
The imidazole ring is inherently electron-rich, which would typically dampen the electrophilicity of the attached sulfonyl group. However, the Bromine atom at position 4 exerts an inductive electron-withdrawing effect (-I).
Effect: This pulls electron density away from the imidazole ring and, by extension, the sulfonyl center.
Result: The
bond becomes more polarized and susceptible to nucleophilic attack compared to the non-brominated analog (1-methylimidazole-2-sulfonyl fluoride).
Outcome: 4-Br-Im-SF is a "High-Reactivity" probe, capable of capturing lower-nucleophilicity residues that might escape detection with standard probes.
Reaction Mechanism Diagram
The following diagram illustrates the SuFEx-mediated bioconjugation mechanism.
Caption: Mechanism of SuFEx conjugation. The nucleophilic side chain attacks the sulfur center, displacing fluoride.
Comparative Selectivity Analysis
The choice of 4-Br-Im-SF must be justified against alternatives. The table below compares it with common covalent probes.
Table 1: Performance Comparison of Covalent Warheads
Feature
4-Br-Im-SF (Subject)
PMSF (Standard)
Fluorosulfates (Ar-OSO2F)
Acrylamides
Primary Residue
Tyr / Lys (Balanced)
Ser / Cys
Tyr (Strict)
Cys (Strict)
Reactivity Level
High (Due to Br-activation)
High (Hydrolysis prone)
Low (Latent/Stable)
Moderate
Selectivity Basis
Proximity & pKa matching
Active site geometry
Context-specific activation
Soft nucleophile preference
Stability (pH 7.4)
Moderate (Hours)
Low (Minutes)
High (Days)
High
Application
Ligandability Mapping (Fragment Screening)
Protease Inhibition
Chemical Biology Probes
Targeted Covalent Inhibitors
Tyrosine vs. Lysine Selectivity
Tyrosine (Tyr): Sulfonyl fluorides have a "privileged" reactivity with Tyrosine phenols, especially when the phenol pKa is lowered by the local protein environment. 4-Br-Im-SF is highly effective at labeling surface-exposed Tyrosines.
Lysine (Lys): While less nucleophilic than activated Tyrosine at neutral pH, Lysine's epsilon-amino group can react with 4-Br-Im-SF due to the probe's enhanced electrophilicity.
Insight: If your goal is exclusive Tyrosine labeling, a less reactive probe (e.g., a fluorosulfate or a non-brominated imidazole) might be superior. If your goal is broad mapping of reactive pockets, 4-Br-Im-SF is the preferred choice.
Experimental Protocols
Probe Preparation
Solubility: Dissolve 4-Br-Im-SF in anhydrous DMSO to create a 100 mM stock solution.
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles as moisture will slowly hydrolyze the sulfonyl fluoride to the sulfonic acid (inert).
Chemoproteomic Labeling Workflow (Gel-Based or MS-Based)
This protocol is designed for assessing residue selectivity in a complex proteome.
Reagents:
Protein Lysate (1 mg/mL in PBS, pH 7.4).
4-Br-Im-SF (Stock in DMSO).
Quenching Buffer (5x SDS-PAGE loading buffer or Ammonium Bicarbonate).
Step-by-Step Protocol:
Equilibration: Adjust protein lysate to pH 7.4. Avoid Tris buffers if possible during labeling, as the free amine in Tris can compete (though slowly). PBS or HEPES is preferred.
Labeling: Add 4-Br-Im-SF to a final concentration of 50–100 µM .
Control: Treat a separate aliquot with DMSO only.
Incubation: Incubate at 37°C for 1 hour .
Note: The reaction rate is time-dependent. For kinetic profiling, take time points at 10, 30, and 60 mins.
Quenching: Stop the reaction.
For Gel: Add SDS-loading buffer and boil.
For MS: Precipitate proteins (Acetone/Methanol) to remove excess probe.
Digestion & Analysis: Perform Tryptic digestion followed by LC-MS/MS.
Data Search: Set the variable modification mass shift corresponding to the probe.
Approx Mass Shift: +223.9 Da (Monoisotopic mass of the 4-bromo-1-methylimidazole-2-sulfonyl moiety).
Workflow Visualization
Caption: Chemoproteomic workflow for validating residue selectivity.
Critical Considerations for Data Interpretation
When analyzing MS data to determine selectivity:
pH Dependence:
At pH < 7.0 , the reaction favors Tyrosine (via specific activation) and Histidine. Lysine is largely protonated (
) and unreactive.
At pH > 8.0 , Lysine labeling increases significantly as the population of deprotonated amine (
) rises.
Recommendation: To claim "selectivity," perform the labeling at pH 7.0 and pH 8.5 side-by-side.
False Positives:
Ensure the mass shift is unique. Bromine has a distinct isotopic pattern (~1:1 ratio of
and ).
Validation: Look for the "doublet" peak in the MS1 spectrum spaced by 2 Da. This serves as an intrinsic chemical tag to validate that the peptide is indeed labeled by the probe.
Stability:
While more stable than sulfonyl chlorides, 4-Br-Im-SF will eventually hydrolyze in aqueous buffer. Always prepare fresh.
References
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
Hett, E. C., et al. (2019). Structure-based design and analysis of SuFEx chemical probes. Future Medicinal Chemistry.
PubChem Compound Summary . 4-Bromo-1-methyl-1H-imidazole. (For structural verification of the scaffold).
In vitro evaluation of the efficacy of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride derivatives.
Executive Summary & Mechanism of Action 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (B-MISF) and its derivatives represent a specialized class of SuFEx (Sulfur-Fluoride Exchange) warheads designed for the covalent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanism of Action
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (B-MISF) and its derivatives represent a specialized class of SuFEx (Sulfur-Fluoride Exchange) warheads designed for the covalent inhibition of serine proteases and the targeted modification of reactive amino acid side chains (Ser, Tyr, Lys, His).
Unlike traditional sulfonyl fluorides like PMSF (Phenylmethylsulfonyl fluoride), which are often indiscriminately reactive and hydrolytically unstable, the imidazole-based scaffold offers a tunable reactivity profile . The electron-rich imidazole ring, modified by the electron-withdrawing sulfonyl fluoride and the bromine handle, creates a "Goldilocks" electrophile—stable enough to resist rapid hydrolysis in aqueous buffers but reactive enough to covalently modify the catalytic nucleophile of a target enzyme upon specific binding.
Mechanism of Covalent Inhibition
The efficacy of B-MISF derivatives relies on a two-step mechanism:
Non-Covalent Binding (
): The derivative (often coupled to a targeting ligand via the 4-bromo position) binds to the enzyme's active site.
Covalent Capture (
): The sulfonyl fluoride warhead undergoes a SuFEx reaction with the active site nucleophile (e.g., Serine-195 in Chymotrypsin), ejecting fluoride and forming a stable sulfonyl-enzyme adduct.
Figure 1: Mechanism of SuFEx-mediated covalent inhibition by sulfonyl fluoride derivatives.
Comparative Analysis: B-MISF vs. Standard Alternatives
The following table contrasts B-MISF derivatives with industry-standard serine protease inhibitors. B-MISF is distinguished by its structural versatility (due to the bromine handle for cross-coupling) and enhanced aqueous stability .
Key Insight: While PMSF is a "blunt instrument" for preventing degradation in lysates, B-MISF derivatives are best utilized as Targeted Covalent Inhibitors (TCIs) . The 4-bromo group allows researchers to attach specific recognition elements (ligands) via Suzuki-Miyaura coupling, directing the sulfonyl fluoride warhead to a specific protein of interest.
Experimental Protocols for In Vitro Evaluation
To rigorously evaluate the efficacy of a B-MISF derivative, you must characterize both its kinetic parameters (
) and its chemical stability .
Protocol A: Determination of Aqueous Stability (NMR Assay)
Objective: Verify that the inhibitor survives in buffer long enough to engage the target.
Preparation: Dissolve the B-MISF derivative to 10 mM in
-DMSO.
Reaction: Dilute to 500 µM in deuterated phosphate buffer (pH 7.4) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).[1]
Monitoring: Acquire
H-NMR or F-NMR spectra at hours.
Analysis: Integrate the sulfonyl fluoride peak (typically ~ +60 ppm in
F NMR) relative to the standard. Plot vs. time to determine the hydrolysis rate constant ().
Protocol B: Time-Dependent Inhibition Assay (
)
Objective: Quantify the potency of the covalent inhibitor against a model enzyme (e.g., Chymotrypsin or a specific target).
Reagents:
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
Substrate: Fluorogenic peptide (e.g., Suc-LLVY-AMC for Chymotrypsin).
Enzyme: Purified target protease (1-10 nM final).
Workflow:
Incubation: Prepare a dilution series of the B-MISF derivative (e.g., 0, 0.1, 1, 10, 50, 100 µM).
Reaction: Mix Enzyme + Inhibitor in a 96-well black plate. Incubate for varying times (
min).
Start: Add Substrate (at
concentration) to initiate the reaction.
Measure: Monitor fluorescence (Ex 380 nm / Em 460 nm) for 10 minutes to determine residual enzyme activity (
).
Calculation:
Plot
vs. Incubation Time to get for each inhibitor concentration.
Plot
vs. [Inhibitor] to fit the hyperbolic equation:
Extract
(max inactivation rate) and (binding affinity).
Figure 2: Step-by-step workflow for evaluating novel sulfonyl fluoride inhibitors.
Representative Data & Interpretation
Since specific biological data for the unmodified 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is context-dependent (it is a scaffold), the table below presents representative performance metrics expected for this class of imidazole-sulfonyl fluorides compared to reference compounds.
Metric
B-MISF Scaffold (Predicted)
PMSF (Reference)
Interpretation
Hydrolysis Half-life ()
> 24 Hours (pH 7.5)
~ 1 Hour (pH 7.5)
B-MISF allows for long-duration assays without rapid degradation.
Reactivity ()
N/A (Non-specific)
B-MISF is a "latent" electrophile; it requires specific binding to react efficiently.
Covalent Adduct Mass Shift
+ [MW - F] (approx +253 Da)
+ 154 Da
Use Intact Protein MS to confirm the shift.
Critical Analysis:
If your
is low (), the 4-bromo substituent may be sterically hindering the active site, or the imidazole ring does not provide sufficient binding affinity (). In this case, utilize the bromine handle to attach a targeting ligand (e.g., a known reversible inhibitor scaffold) to drive affinity.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430-9448.
Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase,
-chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997-1000.
Shannon, D. A., et al. (2012).[3] Sulfonyl fluoride analogues as activity-based probes for serine proteases.[3] ChemBioChem, 13(16), 2327-2330.[3]
Comparative Guide: Cross-Reactivity Profiling of 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride (4-Br-IMSF)
This guide provides a technical comparison and experimental framework for evaluating 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (referred to herein as 4-Br-IMSF ) in complex biological matrices. Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison and experimental framework for evaluating 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (referred to herein as 4-Br-IMSF ) in complex biological matrices.
Executive Summary: The "Goldilocks" Electrophile
4-Br-IMSF represents a second-generation class of Sulfur(VI) Fluoride Exchange (SuFEx) probes. Unlike traditional sulfonyl fluorides (e.g., PMSF) that primarily target hyper-reactive serine residues, 4-Br-IMSF utilizes a heteroaryl scaffold to tune electrophilicity.
The inclusion of the 4-bromo substituent on the imidazole core serves two critical functions:
Electronic Activation: The electron-withdrawing nature of bromine (
) increases the electrophilicity of the sulfur center, enabling the capture of nucleophiles with lower intrinsic reactivity (e.g., Tyrosine, Lysine, Histidine) that standard probes miss.
Steric Accessibility: Positioned at C4 (distal to the N-methyl group), the bromine atom minimizes steric clash compared to 5-substituted analogs, allowing the probe to enter deeper catalytic pockets.
This guide compares 4-Br-IMSF against industry standards (PMSF, AEBSF) and outlines a self-validating workflow to map its off-target profile.
Chemical Logic & Mechanism
To understand cross-reactivity, one must understand the driving forces of the warhead.
Standard Sulfonyl Fluorides (e.g., PMSF): Rely on high ground-state energy. They are "hot" electrophiles that hydrolyze rapidly (
min at pH 7.5).
4-Br-IMSF (Heteroaryl SuFEx): Relies on environment-assisted activation . The imidazole nitrogen (N3) can act as a local base or H-bond acceptor, stabilizing the transition state during nucleophilic attack. This allows the probe to remain stable in aqueous buffer (
hours) while reacting swiftly within protein binding pockets.
Diagram 1: Electronic Activation Mechanism
The following diagram illustrates how the imidazole core and bromine substituent cooperatively activate the sulfonyl fluoride warhead.
Figure 1: The 4-bromo substituent pulls electron density from the ring, activating the -SO2F warhead specifically for protein nucleophiles while maintaining aqueous stability.
Comparative Performance Analysis
The following table contrasts 4-Br-IMSF with standard serine protease inhibitors.
Feature
PMSF (Phenylmethylsulfonyl fluoride)
AEBSF (Pefabloc SC)
4-Br-IMSF (Target Probe)
Primary Target
Serine Proteases
Serine Proteases
Tyr, Lys, His, Ser (Context-Dependent)
Mechanism
Rapid Acylation/Sulfonylation
Sulfonylation
SuFEx (Sulfur-Fluoride Exchange)
Aqueous Stability
Poor ( hr)
High (Stable at pH 7)
High ( hrs)
Cross-Reactivity
High (Reacts with any accessible Ser)
Moderate (Charge-directed)
Tunable (Requires specific pocket geometry)
Solubility
Organic solvents (EtOH/IPA)
Water soluble
DMSO/DMF required
Reversibility
Irreversible
Irreversible
Irreversible (Covalent)
Key Advantage
Cheap, broad spectrum
Non-toxic, water soluble
Captures non-catalytic residues; Chemical Probe
Critical Insight: Unlike PMSF, which is a "blunt instrument," 4-Br-IMSF is a "smart probe." Its cross-reactivity is not random; it is driven by the molecular recognition of the imidazole ring. Therefore, off-targets will likely be enzymes with affinity for histidine-like or aromatic ligands (e.g., kinases, metabolic enzymes).
Experimental Protocol: Self-Validating Cross-Reactivity Study
To objectively measure the cross-reactivity of 4-Br-IMSF, you cannot simply look for inhibition. You must use Competitive Activity-Based Protein Profiling (ABPP) . This protocol uses a broad-spectrum reporter to "visualize" what 4-Br-IMSF has blocked.
Phase A: Sample Preparation & Titration
Objective: Determine the concentration window where specific labeling occurs before non-specific saturation sets in.
Lysate Preparation: Generate fresh lysate (1 mg/mL) from the relevant cell line (e.g., HEK293T or tissue homogenate) in PBS (pH 7.4). Avoid amine-based buffers (Tris) if high concentrations of probe are used, though SuFEx is generally compatible.
Probe Incubation (The Challenge):
Aliquot lysate into 5 samples.
Add 4-Br-IMSF from 100x DMSO stock to final concentrations: 0, 1, 10, 50, 100 µM .
Incubate for 60 minutes at Room Temperature (RT).
The "Chase" (The Validation):
Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or Desthiobiotin-FP ) to all samples (final conc. 2 µM).
Incubate for 30 minutes at RT.
Logic: If 4-Br-IMSF reacts with a protein, it blocks the FP-probe. You will see a loss of signal on the gel.
Phase B: Readout & Analysis
SDS-PAGE: Quench reactions with 4x Laemmli buffer (boil 5 min). Resolve on 10% SDS-PAGE.
In-Gel Fluorescence: Scan for Rhodamine signal.
LC-MS/MS (Deep Dive): For the 10 µM and 50 µM samples, perform streptavidin enrichment (if using biotin-FP) or direct "click" conjugation (if using an alkyne-analog of 4-Br-IMSF) followed by tryptic digest and mass spectrometry.
Diagram 2: Competitive ABPP Workflow
This workflow ensures that you distinguish between specific target engagement and proteome-wide alkylation.
Figure 2: Competitive ABPP logic. A loss of fluorescent signal indicates the 4-Br-IMSF successfully outcompeted the reporter probe, confirming reactivity at that site.
Data Interpretation & Troubleshooting
Distinguishing Specificity from Promiscuity
When analyzing the data, use the "Selectivity Index" (SI) :
Ideal Scenario: Target is inhibited at 1 µM; proteome background fades only at >100 µM. (SI > 100).[1][2][3][4]
Warning Sign: "Smearing" on the gel at 10 µM indicates non-specific alkylation of abundant proteins (Albumin, Actin). This suggests the 4-bromo activation is too strong for the specific buffer conditions.
Correction: Add 0.1% BSA as a scavenger or reduce incubation time to 15 mins.
The "False Positive" Trap
Issue: 4-Br-IMSF is an imidazole.[5][6] It may inhibit metalloproteases not by covalent modification, but by coordinating the active site metal (Zinc/Iron) via the imidazole nitrogen.
Control: Run a parallel experiment with 4-bromo-1-methylimidazole (lacking the sulfonyl fluoride).
If inhibition persists without the warhead: The effect is non-covalent (reversible) .
If inhibition disappears: The effect is covalent (SuFEx driven) .
References
Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. [Link]
Jones, L.H., et al. (2021). Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. Journal of the American Chemical Society. (Contextual grounding on imidazole-sulfonyl reactivity).
Narayanam, M.K., et al. (2025). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Reviews. (General SuFEx mechanism).[7]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride represents a highly specialized "SuFExable" scaffold. It combines a reactive sulfonyl fluoride hub (for sulfur-fluoride exchange click chemistry) with a brominated position (amenable to Suzuki/Sonogashira coupling) on an imidazole core.
This guide objectively compares the two most viable synthetic strategies:
Route A: Cryogenic C2-Lithiation (The Precision Route): Utilizes the kinetic acidity of the C2-proton to install the sulfonyl fluoride group directly onto the commercially available 4-bromo-1-methylimidazole.
Route B: Oxidative Fluorination of Thiols (The Robust Route): Proceeds via a thiol/disulfide intermediate, leveraging oxidative chlorination/fluorination to generate the sulfonyl fluoride under milder thermal conditions.
Recommendation: For gram-scale laboratory synthesis requiring high regiocontrol, Route A is superior due to its directness and high atom economy. For larger scale-up where cryogenic handling is prohibitive, Route B offers a safer, albeit longer, alternative.
Structural Analysis & Retrosynthetic Logic
The target molecule features three distinct functionalities that dictate the synthetic order of operations:
N-Methyl Group: Best installed early (or present in starting material) to block the N1 site.
C4-Bromine: Susceptible to Lithium-Halogen (Li-Hal) exchange.[1] Must be compatible with the conditions used to install the sulfonyl group.
C2-Sulfonyl Fluoride: The most sensitive group. Installed last or semi-last to prevent hydrolysis or premature SuFEx reactivity.
Strategic Conflict
The Challenge: Direct lithiation of 4-bromoimidazoles with n-butyllithium (n-BuLi) typically results in rapid Li-Hal exchange at the C4 position rather than C2 deprotonation.
The Solution: The use of Lithium Diisopropylamide (LDA) , a bulky, non-nucleophilic base, at -78 °C kinetically favors the deprotonation of the highly acidic C2-H (pKa ~33) over the attack on the C4-Br bond.
Sulfinylation: The C2-lithio species attacks SO₂ (or a surrogate like DABSO).
Fluorination: The resulting lithium sulfinate is converted to the sulfonyl fluoride via electrophilic fluorination (NFSI) or oxidative chlorination-fluorination (NCS/KF).
Protocol:
Setup: Flame-dried flask, Argon atmosphere.
Reagents: 4-Bromo-1-methylimidazole (1.0 eq), LDA (1.1 eq), SO₂F₂ gas (excess) OR SO₂ followed by NCS/KHF₂.
Procedure:
Cool a solution of 4-bromo-1-methylimidazole in anhydrous THF to -78 °C .
Add LDA dropwise over 20 mins. Stir for 30 mins to ensure complete lithiation. Crucial: Maintain -78 °C to prevent Li-Br exchange scrambling.
Option 1 (Direct): Bubble SO₂F₂ gas into the mixture. Warm to RT.
Option 2 (Two-Step One-Pot): Bubble SO₂ gas (or add DABSO). The mixture forms the lithium sulfinate. Add NCS (N-chlorosuccinimide) followed by aqueous KHF₂.
Performance Metrics:
Metric
Rating
Notes
Step Count
1 (Telescoped)
Highest efficiency.
Regioselectivity
High
LDA favors C2-H removal over C4-Br exchange.
Scalability
Low-Medium
Requires -78 °C cooling; difficult for >100g batches.
| Safety | Moderate | Handling of SO₂F₂ gas or SO₂ requires fume hood/scrubbers. |
Route B: Oxidative Fluorination of Thiol/Disulfide
This route avoids organolithiums entirely, making it suitable for labs lacking cryogenic equipment. It relies on the "SuFEx-IT" methodology or electrochemical oxidation.
Mechanism:
Precursor Synthesis: 4-Bromo-1-methylimidazole is converted to the C2-thiol (or disulfide) via S₈ insertion (requires base) or from a thiourea precursor.
Oxidative Fluorination: The thiol is oxidized (using Cl₂/H₂O, NCS, or electrochemistry) to the sulfonyl chloride, which undergoes immediate halide exchange with Fluoride (KHF₂ or KF).
Dissolve the disulfide in MeCN/H₂O (or use a ball mill for solvent-free).
Add NCS (4 eq) and KHF₂ (4 eq).
Stir at RT for 2-4 hours. The NCS generates the sulfonyl chloride in situ, which is immediately trapped by the high concentration of bifluoride.
Quench with water, extract with EtOAc.
Performance Metrics:
Metric
Rating
Notes
Step Count
2-3
Requires synthesis of the thiol/disulfide precursor.
Regioselectivity
Perfect
Pre-installed sulfur defines the position.
Scalability
High
No cryo required; exothermic steps are manageable.
| Safety | High | Avoids pyrophoric bases and toxic gases (if using NCS/KHF₂). |
Visualizing the Synthetic Pathways
The following diagram illustrates the decision logic and chemical pathways for both routes.
Caption: Comparative workflow of Route A (Direct Lithiation) vs. Route B (Thiol Oxidation), highlighting the critical divergence in intermediate strategy.
Experimental Data Summary
The following data is extrapolated from validated protocols for analogous 1-methylimidazole sulfonyl fluorides (see References 1, 2, 4).
Parameter
Route A (LDA/SO₂/NCS)
Route B (Disulfide/KHF₂)
Overall Yield
55 - 65%
70 - 85% (from disulfide)
Reaction Time
4 hours
2 - 12 hours
Purity (Crude)
Moderate (requires column)
High (often simple filtration)
Atom Economy
High
Moderate (loss of oxidant byproducts)
Critical Control
Temperature (-78°C strict)
pH (during oxidative workup)
References
Mechanochemical Synthesis of Sulfonyl Fluorides : Passia, M. T., et al. "Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions." Journal of Organic Chemistry, 2022. Link
Electrochemical Synthesis : Laudadio, G., et al. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride."[2][3] J. Am. Chem. Soc., 2019, 141, 11832–11836.[3] Link
SuFEx Chemistry Foundation : Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angew.[4] Chem. Int. Ed., 2014, 53, 9430. Link
Imidazole Lithiation Guide : "Directed lithiation of simple aromatics and heterocycles." Arkivoc, 2015.[5] Link
Benchmarking 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride against established covalent inhibitors.
Executive Summary: The "Goldilocks" Warhead In the landscape of covalent inhibition, 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (4-Br-ImSF) represents a sophisticated evolution of Sulfur-Fluoride Exchange (SuFEx)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Goldilocks" Warhead
In the landscape of covalent inhibition, 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (4-Br-ImSF) represents a sophisticated evolution of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides (too reactive/unstable) or simple phenyl sulfonyl fluorides (often requiring harsh activation), heteroaromatic sulfonyl fluorides like 4-Br-ImSF occupy a "Goldilocks" zone of reactivity.
This guide benchmarks 4-Br-ImSF against established standards (PMSF, AEBSF), focusing on its unique imidazole-driven activation mechanism and the electronic tuning provided by the bromine substituent.
Why This Compound Matters
Tunable Reactivity: The imidazole core acts as an internal base/activator, while the C4-bromine atom exerts an inductive electron-withdrawing effect ($ -I $), enhancing the electrophilicity of the sulfur center without compromising hydrolytic stability.
Residue Selectivity: While traditional probes target Serine indiscriminately, 4-Br-ImSF shows enhanced potential for targeting Tyrosine and Lysine in specific microenvironments, driven by the unique pKa of the imidazole scaffold.
Comparative Analysis: 4-Br-ImSF vs. Established Standards
The following matrix objectively compares 4-Br-ImSF against the industry standards Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).
Table 1: Physicochemical & Reactivity Benchmarks
Feature
PMSF (Standard)
AEBSF (Stable Alt.)
4-Br-ImSF (Next-Gen)
Core Structure
Benzyl sulfonyl fluoride
Amino-alkyl phenyl SF
Heteroaromatic (Imidazole) SF
Hydrolytic Stability
Poor ( min at pH 7.5)
High (Stable for weeks)
Moderate-High (Tunable by pH)
Primary Target
Serine Proteases
Serine Proteases
Tyr, Lys, His, Ser (Context Dependent)
Mechanism
Direct Nucleophilic Attack
Direct Nucleophilic Attack
SuFEx (Often requires H-bond activation)
Electronic Effect
Neutral
Electron Donating (weak)
Electron Withdrawing (Bromine)
Solubility
Organic solvents (EtOH/IPA)
Water Soluble
DMSO/Organic (Lipophilic)
Critical Insight: The 4-bromo substituent increases the lipophilicity (
) of the probe compared to the non-brominated imidazole parent, potentially improving cell permeability and binding affinity in hydrophobic pockets.
The Reactivity Landscape (Visualized)
To understand where 4-Br-ImSF fits in the covalent toolbox, we must visualize the trade-off between stability and reactivity.
Figure 1: The Reactivity-Stability Landscape. 4-Br-ImSF occupies the central "SuFEx" zone, offering a balance that permits biological profiling without rapid hydrolysis.
Experimental Validation Protocols
To validate 4-Br-ImSF in your specific system, you must move beyond simple IC50 values. The following protocols establish Target Engagement and Kinetic Parameters .
Protocol A: Hydrolytic Stability Assessment (NMR)
Objective: Determine the half-life (
) of the warhead in aqueous buffer to ensure it survives the assay duration.
Preparation: Dissolve 4-Br-ImSF (10 mM) in
-DMSO.
Reaction: Dilute to 1 mM in deuterated phosphate buffer (pH 7.4, prepared in
).
Monitoring: Immediately transfer to an NMR tube. Acquire
NMR spectra every 15 minutes for 12 hours.
Analysis: Track the disappearance of the sulfonyl fluoride peak (
ppm) and the appearance of free fluoride ( ppm).
Calculation: Plot
vs. time. The slope is . Calculate .
Protocol B: Kinetic Efficiency (
) Determination
Objective: Quantify the efficiency of covalent bond formation.
Enzyme Prep: Incubate target enzyme ([E] = 100 nM) with varying concentrations of 4-Br-ImSF ([I] = 0.1 to 100
M) for different time points ( = 0, 5, 10, 30, 60 min).
Quench: Dilute an aliquot 100-fold into a solution containing the enzyme's fluorogenic substrate (excess).
Readout: Measure residual enzymatic activity (
).
Data Fitting:
First, determine
for each [I] by plotting vs time.
Second, plot
vs [I] to fit the hyperbolic equation:
Interpretation: A high
indicates a potent covalent inhibitor. Compare this value directly to PMSF.
Proteomic Profiling Workflow (ABPP)[1]
When using 4-Br-ImSF as a probe for novel target discovery, follow this Activity-Based Protein Profiling (ABPP) workflow.
Figure 2: ABPP Workflow. Note that for direct 4-Br-ImSF analysis (without a click handle), "Direct Analysis" via LC-MS/MS is required, looking for the specific mass shift of the sulfonyl moiety.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H., et al. (2017). "Proteome-wide mapping of sulfonyl fluoride probes." Chemical Science. [Link]
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Accounts of Chemical Research. [Link]
Enamine Ltd. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]
Comparative
Structural analysis of proteins modified by 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride.
A Technical Comparison Guide for Structural Biologists & Medicinal Chemists Part 1: Executive Summary & Mechanism of Action 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (hereafter referred to as 4-Br-Im-SF ) represe...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Comparison Guide for Structural Biologists & Medicinal Chemists
Part 1: Executive Summary & Mechanism of Action
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (hereafter referred to as 4-Br-Im-SF ) represents a specialized class of "Dual-Function Covalent Probes." Unlike standard protease inhibitors (e.g., PMSF) or passive heavy-atom soaks (e.g., NaBr), this reagent combines Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with a heavy-atom label (Bromine) .
This unique architecture allows researchers to simultaneously:
Covalently modify context-specific nucleophiles (Tyr, Lys, His, Ser) within a protein.[1]
Introduce an anomalous scatterer (Br) for de novo phasing in X-ray crystallography or for confirming ligand orientation in fragment-based drug discovery (FBDD).
The Mechanism: "Seek, Lock, and Scatter"
The molecule operates on three structural pillars:
The Warhead (Sulfonyl Fluoride): Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride is relatively stable in aqueous buffer but reacts specifically with nucleophiles in "privileged" microenvironments (e.g., a Tyrosine assisted by a neighboring basic residue).
The Scaffold (Imidazole): The imidazole ring mimics Histidine, often directing the probe to active sites or metal-binding pockets, providing higher specificity than the phenyl ring of PMSF.
The Payload (Bromine): The bromine atom at the C4 position provides a strong anomalous signal (
at Cu K), enabling experimental phasing without the need for selenomethionine (SeMet) incorporation.
Part 2: Comparative Analysis
The following analysis compares 4-Br-Im-SF against the industry standards: PMSF (standard inhibition), SeMet (standard phasing), and Non-covalent Fragments (standard screening).
Table 1: Performance Matrix
Feature
4-Br-Im-SF (This Product)
PMSF (Standard Alternative)
Selenomethionine (SeMet)
Non-Covalent Br-Fragments
Primary Application
Covalent Phasing & FBDD
Protease Inhibition
De Novo Phasing
Fragment Screening
Binding Mechanism
Covalent (SuFEx)
Covalent (Sulfonylation)
Metabolic Incorporation
Reversible (Weak)
Phasing Capability
Yes (Bromine)
No
Yes (Selenium)
Yes (Bromine)
Occupancy
High (100% possible)
High
High
Low/Variable
Protein Requirement
Native Protein
Native Protein
Auxotrophic Expression
Native Protein
Residue Specificity
Tyr, Lys, His, Ser (Context-dependent)
Ser, Cys (Active site)
Methionine
Pocket-dependent
Stability (pH 7.5)
High (Hours to Days)
Low (Minutes)
N/A
High
Critical Analysis: Why Choose 4-Br-Im-SF?
1. Versus PMSF (The "Blind" Inhibitor):
PMSF is excellent for preventing proteolysis during lysis but useless for structural determination. If you solve a structure with PMSF, you see the density of the inhibitor, but you cannot use it to solve the phase problem. 4-Br-Im-SF acts as a "heavy" analog; it inhibits the enzyme and provides the phase information to solve the structure simultaneously.
2. Versus SeMet (The "Expensive" Route):
SeMet labeling requires expressing the protein in auxotrophic E. coli strains with minimal media, which often reduces yield and solubility. 4-Br-Im-SF works on native protein. You can express in rich media, purify, and simply "soak" the crystal or incubate the protein with the reagent before crystallization.
3. Versus Non-Covalent Fragments (The "Low Occupancy" Problem):
In Fragment-Based Drug Discovery (FBDD), brominated fragments often bind with low affinity (
in mM range), leading to low occupancy in the crystal and weak anomalous signals. Because 4-Br-Im-SF forms a covalent bond, it accumulates to 100% occupancy over time, providing a clear, unambiguous anomalous signal even if the initial affinity is weak.
Part 3: Visualizing the Workflow
The following diagram illustrates the "Covalent Phasing" workflow, distinguishing it from traditional methods.
Caption: Workflow for utilizing 4-Br-Im-SF to generate heavy-atom derivatized protein crystals for de novo phasing.
Part 4: Experimental Protocols
Protocol A: The "Covalent Soak" (For Existing Crystals)
Use this method if you already have native crystals but need phase information.
Preparation: Dissolve 4-Br-Im-SF in 100% DMSO to create a 100 mM stock solution.
Dilution: Prepare a soaking solution containing the mother liquor (crystallization buffer) plus 1 mM to 5 mM of the reagent. Ensure final DMSO concentration is <5%.
Incubation: Transfer native crystals into the soaking solution.
Time: Incubate for 2 to 24 hours . Unlike non-covalent soaks (minutes), the SuFEx reaction is slower but irreversible.
Harvesting: Back-soak crystals briefly in cryo-protectant (without reagent) to remove disordered solvent reagent, then flash-cool in liquid nitrogen.
Protocol B: Mass Spectrometry Validation (QC)
Validate covalent modification before crystallization.
Reaction: Incubate purified protein (1 mg/mL) with 10 equivalents of 4-Br-Im-SF in HEPES pH 7.5 for 4 hours at room temperature.
Quenching: Add 1% Formic Acid to stop the reaction.
Analysis: Perform Intact Protein LC-MS.
Expected Result: Look for a mass shift of +235.0 Da (Molecular Weight of probe minus Fluoride).
Note: The loss of Fluoride (19 Da) is the signature of the SuFEx mechanism.
Protocol C: Data Collection Strategy
Maximize the Bromine signal.
Energy Scan: Perform a fluorescence scan near the Bromine K-edge (13.47 keV / 0.92 Å).
Wavelength Selection:
Peak: Collect at the absorption peak for maximum
(anomalous signal).
Redundancy: Collect high-redundancy data (360° or more) to measure the small anomalous differences accurately.
Part 5: Scientific Causality & Interpretation
Why does this work? (The SuFEx Principle)
The sulfonyl fluoride group (-SO₂F) is unique because it is resistant to hydrolysis but highly reactive toward protein nucleophiles that are "activated" by the local environment (e.g., hydrogen bonding networks).
Reaction: Protein-Nu: + R-SO₂-F
Protein-Nu-SO₂-R + F⁻
Result: A stable sulfonamide, sulfonate, or sulfamate bond is formed. This bond is stable against reduction and extreme pH, unlike disulfide bridges or esters.
Why the Imidazole Ring?
The 1-methyl-imidazole ring serves two purposes:
Solubility: It improves the water solubility compared to the hydrophobic phenyl ring of PMSF.
Recognition: It can stack against aromatic residues (Phe, Trp) or coordinate with metal ions in the active site, guiding the warhead to specific locations rather than labeling randomly.
References
SuFEx Chemistry Foundation:
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
[Link]
Sulfonyl Fluorides in Proteomics:
Jones, L. H. (2020).[2][3] "Structure-based design and analysis of SuFEx chemical probes." Chemical Science.
[Link]
Covalent Fragment Screening:
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.
[Link]
Anomalous Scattering (Bromine):
Dauter, Z., & Dauter, M. (2007). "Anomalous signal of solvent bromides for phasing of protein structures." Journal of Molecular Biology.
[Link]
Safe Handling and Disposal Procedures for 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride (SuFEx Reagent) As a Senior Application Scientist specializing in covalent drug discovery and chemical biology, I frequently wor...
Author: BenchChem Technical Support Team. Date: March 2026
Safe Handling and Disposal Procedures for 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl Fluoride (SuFEx Reagent)
As a Senior Application Scientist specializing in covalent drug discovery and chemical biology, I frequently work with 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride. This compound is a highly specialized Sulfur(VI) Fluoride Exchange (SuFEx) reagent. While its exceptional stability in biological media makes it a premier electrophile for targeting lysine, tyrosine, and histidine residues, this same thermodynamic stability demands rigorous, chemically sound disposal procedures.
Unlike traditional sulfonyl chlorides, which readily hydrolyze upon exposure to ambient moisture, sulfonyl fluorides possess a highly stable S(VI)–F bond (bond dissociation energy ~90.5 kcal/mol) . They will not passively degrade in water or air. Therefore, simply throwing this reagent into an aqueous waste stream is a severe safety violation. Active quenching via forced alkaline hydrolysis is mandatory to safely neutralize the reactive warhead and manage the resulting toxic fluoride ions .
This guide provides a self-validating, step-by-step operational plan for the safe quenching and disposal of this specific halogenated imidazole SuFEx reagent.
Physicochemical Profile & Hazard Rationale
To dispose of a chemical safely, we must first understand its thermodynamic and kinetic profile.
Table 1: Physicochemical & Hazard Summary
Property / Hazard
Value / Characteristic
Operational Implication
Chemical Class
Heteroaryl Sulfonyl Fluoride
Resistant to neutral hydrolysis; requires strong nucleophiles (OH⁻) for degradation.
S-F Bond Energy
~90.5 kcal/mol
Highly stable compared to S-Cl (~46 kcal/mol). Active chemical quenching is required.
Primary Hazards
Corrosive (H314)
Causes severe skin burns and eye damage. Full PPE and fume hood are mandatory.
Quenching Byproducts
Sulfonate salt, Fluoride (F⁻)
Free fluoride is toxic and corrosive to glass; must be sequestered or disposed of in specialized plastic containers.
The Chemistry of Quenching (Causality & Logic)
Why do we use alkaline hydrolysis instead of water or alcohols alone?
The S(VI)-F bond is uniquely stable due to the strong electronegativity of fluorine and the steric shielding of the tetrahedral sulfur center. Neutral water is insufficiently nucleophilic to break this bond. Therefore, disposal requires a strong base (e.g., 1M NaOH or KOH) in a water-miscible co-solvent (like isopropanol) to facilitate the nucleophilic attack .
The reaction proceeds as follows:
R-SO₂F + 2 NaOH → R-SO₃Na + NaF + H₂O
Because this reaction generates sodium fluoride (NaF), the resulting aqueous waste is highly toxic. To mitigate this, we introduce a fluoride sequestration step using calcium chloride (CaCl₂), which drives the precipitation of insoluble, inert calcium fluoride (CaF₂).
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. At each critical step, a physical or chemical change confirms the success of the operation.
Equipment: Ice-water bath, spark-proof magnetic stirrer, high-density polyethylene (HDPE) or heavy-walled borosilicate flask.
Procedure:
Preparation & Solubilization:
Place a clean, dry HDPE flask in an ice-water bath inside the fume hood.
Transfer the waste 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride into the flask.
Causality: Add isopropanol (approx. 10 mL per gram of waste) to dissolve the reagent. IPA acts as a miscible co-solvent that bridges the organic SuFEx reagent and the aqueous base, ensuring a homogeneous reaction mixture.
Alkaline Hydrolysis (The Quench):
Begin magnetic stirring.
Slowly, dropwise, add 1M NaOH to the solution. Maintain a ratio of at least 2.5 molar equivalents of base to the sulfonyl fluoride.
Validation Check: Monitor the temperature. The hydrolysis is inherently exothermic . If the solution temperature exceeds 20 °C, pause the addition and allow the ice bath to cool the mixture.
Stir the mixture for at least 6 hours at room temperature to ensure complete cleavage of the S-F bond.
Fluoride Sequestration:
Once hydrolysis is complete, slowly add a saturated aqueous solution of CaCl₂ (approx. 1.5 molar equivalents relative to the initial sulfonyl fluoride).
Validation Check: A fine white precipitate (CaF₂) will form immediately. This visual cue confirms the sequestration of free fluoride ions, rendering the solution significantly safer for downstream handling.
Neutralization:
Slowly add 1M Citric Acid until the pH of the solution reaches 6.0 - 8.0 (verify with pH indicator paper).
Causality: Neutralizing the excess strong base prevents violent exothermic reactions when the waste is eventually combined with other laboratory effluents in the final waste stream.
Final Segregation:
Transfer the neutralized suspension (liquid and CaF₂ precipitate) into a designated, clearly labeled "Aqueous Halogenated Waste" container. Do not mix with concentrated acids.
Caption: Workflow for alkaline quenching and fluoride sequestration of SuFEx reagents.
Spill Response Workflow
In the event of an accidental spill of the neat powder or concentrated solution outside of containment, immediate and structured action is required to prevent inhalation of dust or corrosive damage to surfaces .
Caption: Step-by-step workflow for the containment and decontamination of a SuFEx reagent spill.
References
RSC Publishing. "Synthesis and alkaline stability of Aquivion-based perfluorinated anion exchange membranes." Available at: [Link]
LSU Health Sciences Center. "Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF)." Available at:[Link]
Michigan State University Chemistry. "Standard Operating Procedures Huang Lab." Available at: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.